molecular formula C22H16F2N2 B1673498 Flutrimazole CAS No. 119006-77-8

Flutrimazole

Cat. No.: B1673498
CAS No.: 119006-77-8
M. Wt: 346.4 g/mol
InChI Key: QHMWCHQXCUNUAK-UHFFFAOYSA-N
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Description

Flutrimazole is an imidazole antifungal agent that is imidazole in which the hydrogen attached to the nitrogen is replaced by a 2,4'-difluorotrityl group. A topical antifungal agent which displays potent broad-spectrum in vitro activity against dermatophytes, filamentous fungi and yeasts. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is a member of imidazoles, a member of monofluorobenzenes and an imidazole antifungal drug.
This compound is a small molecule drug with a maximum clinical trial phase of IV.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole
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InChI

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMWCHQXCUNUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30869622
Record name Flutrimazole
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119006-77-8
Record name Flutrimazole
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Record name Flutrimazole [INN:BAN]
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Record name Flutrimazole
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Record name 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole
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Record name FLUTRIMAZOLE
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Foundational & Exploratory

A Deep Dive into the Antifungal Mechanism of Flutrimazole on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flutrimazole is a potent, broad-spectrum imidazole (B134444) antifungal agent primarily used for the topical treatment of superficial mycoses.[1][2] Its efficacy stems from a highly specific interaction with a critical enzyme in the fungal sterol biosynthesis pathway, leading to catastrophic failure of cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, outlines key experimental protocols for its study, and presents quantitative data on its antifungal activity.

Core Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

The primary mechanism of action of this compound, shared with other azole antifungals, is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p).[1][3][4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes.[4][7][8]

Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, permeability, and the function of membrane-bound proteins.[7][8] By targeting an enzyme in a pathway unique to fungi, this compound achieves selective toxicity with minimal effects on the host.[7]

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway prevents the conversion of lanosterol to ergosterol, leading to a progressive depletion of mature ergosterol from the cell membrane.[6][9] This loss compromises the structural and functional integrity of the membrane.[5][6]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][9][10] The integration of these abnormal, bulky sterols into the fungal membrane further disrupts its structure, increases permeability, and leads to cell lysis and death.[6][9]

The following diagram illustrates the central role of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

This compound inhibits Lanosterol 14α-demethylase in the ergosterol pathway.

Quantitative Efficacy Data

The potency of this compound is demonstrated by its low inhibitory concentrations against various fungal pathogens. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics for evaluating antifungal efficacy.

MetricTarget Organism/SystemValueReference
IC50 Candida albicans (cell-free homogenate)0.071 µmol/L[2][3]
MIC Range Dermatophytes, Filamentous Fungi, Yeasts0.025 - 5.0 µg/mL[2]

Note: MIC values can vary significantly based on the specific fungal species, strain, and testing methodology.

Key Experimental Protocols

Elucidating the mechanism of action of antifungal agents like this compound involves several key experimental procedures. Below are detailed methodologies for two fundamental assays.

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol is used to determine the effects of this compound on the sterol composition of the fungal cell membrane, specifically to quantify the depletion of ergosterol and the accumulation of lanosterol.

Objective: To analyze and compare the sterol composition of control and this compound-treated fungal cells.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Procedure:

  • Culture Preparation: Grow the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to mid-logarithmic phase.

  • Antifungal Treatment: Expose the fungal cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., several hours). A control culture with no drug is run in parallel.

  • Cell Harvesting: Collect the fungal cells from both control and treated cultures by centrifugation. Wash the cell pellets with sterile distilled water to remove residual medium.

  • Saponification (Lipid Extraction): Resuspend the cell pellets in an alcoholic solution of a strong base (e.g., potassium hydroxide (B78521) in methanol). Heat the mixture to hydrolyze esterified sterols and extract total lipids.[14]

  • Non-saponifiable Lipid Extraction: After saponification, extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-hexane or petroleum ether.[14][15]

  • Derivatization: Evaporate the organic solvent and derivatize the sterol extracts to increase their volatility for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[12][14]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and retention times. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each, allowing for their identification and quantification by comparison to known standards (e.g., ergosterol, lanosterol).[11][13]

The following diagram outlines the workflow for this experimental protocol.

GCMS_Workflow start Fungal Culture treatment Treatment (Control vs. This compound) start->treatment harvest Cell Harvesting (Centrifugation) treatment->harvest saponification Saponification (Lipid Extraction with KOH) harvest->saponification extraction Solvent Extraction (n-Hexane) saponification->extraction derivatization Derivatization (Silylation to TMS-ethers) extraction->derivatization analysis GC-MS Analysis derivatization->analysis result Sterol Profile (Ergosterol, Lanosterol levels) analysis->result Logical_Relationship This compound This compound Inhibition Inhibition of Lanosterol 14α-demethylase This compound->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Accumulation of 14α-methylated sterols Inhibition->Accumulation MembraneDamage Altered Membrane Fluidity & Permeability Depletion->MembraneDamage Accumulation->MembraneDamage CellDeath Inhibition of Fungal Growth & Cell Death MembraneDamage->CellDeath

References

Flutrimazole's Inhibition of Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole is a topical imidazole (B134444) antifungal agent that exhibits broad-spectrum activity against a variety of pathogenic fungi, including dermatophytes and yeasts.[1] Its primary mechanism of action is the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis.[2] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with the ergosterol biosynthesis pathway. It includes a compilation of quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways involved.

Introduction to this compound

This compound, with the chemical name 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole, is a synthetic imidazole derivative.[1] Like other azole antifungals, its efficacy stems from its ability to interfere with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][3] The absence of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth and, in some cases, cell death.[4]

Mechanism of Action: Targeting Lanosterol (B1674476) 14α-Demethylase

The ergosterol biosynthesis pathway is a complex, multi-step process. This compound exerts its antifungal effect by specifically inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[3] The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and an accumulation of lanosterol and other 14α-methylated sterols within the fungal cell. This alteration in sterol composition increases the permeability of the cell membrane and disrupts the function of membrane-bound enzymes, ultimately arresting fungal growth.[4]

Quantitative Data on Antifungal Activity

The in vitro activity of this compound has been evaluated against a range of fungal pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) values and the 50% inhibitory concentration (IC50) for ergosterol biosynthesis.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterOrganism/SystemValueReference
IC50 (Ergosterol Biosynthesis Inhibition)Candida albicans (cell-free homogenate)0.071 µmol/L[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Dermatophytes, filamentous fungi, and yeasts0.025 - 5.0[1]
Scopulariopsis brevicaulis0.15 - 0.6[1]

Table 3: Comparative In Vitro Activity of this compound and Clotrimazole (B1669251)

Fungal SpeciesThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)Reference
Scopulariopsis brevicaulis0.15 - 0.60.3 - 2.5[1]

Table 4: Comparative Clinical Efficacy of this compound

TreatmentConditionMycological Cure RateReference
1% this compound CreamDermatomycoses80%[6]
1% Clotrimazole CreamDermatomycoses79%[6]
1% this compound CreamDermatomycoses73%[7]
1% Bifonazole (B1667052) CreamDermatomycoses65%[7]
500mg this compound (single-dose vaginal tablet)Vulvovaginal Candidiasis95.8% (at day 25-31)[8]
500mg Clotrimazole (single-dose vaginal tablet)Vulvovaginal Candidiasis86.8% (at day 25-31)[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[9][10]

4.1.1. Materials

  • 96-well U-shaped microtiter plates[9]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[9]

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

4.1.2. Procedure

  • Drug Preparation: Prepare a stock solution of this compound in the chosen solvent. Further dilute in RPMI 1640 medium to achieve a concentration that is twice the highest final concentration to be tested.

  • Plate Preparation: Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the working this compound solution to well 1. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control, and well 12 will be a sterility control (uninoculated medium).

  • Inoculum Preparation: Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.[11]

  • Working Inoculum: Prepare a 1:100 dilution followed by a 1:20 dilution of the stock suspension in RPMI 1640 medium to obtain the working inoculum.[9]

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final range.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent reduction in turbidity (approximately 50% reduction in growth) compared to the growth control well.[12]

Quantification of Fungal Ergosterol Content by HPLC

This protocol provides a general framework for the extraction and quantification of ergosterol from fungal cells to assess the impact of antifungal agents like this compound.

4.2.1. Materials

  • Fungal cell culture (treated with this compound and untreated control)

  • Methanol (B129727)

  • Chloroform

  • Potassium hydroxide (B78521) (KOH)

  • Hexane or isopropanol (B130326)

  • Ergosterol standard

  • HPLC system with a C18 column and UV detector

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or heating block (80°C)[4]

4.2.2. Procedure

  • Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

  • Saponification and Extraction:

    • To the cell pellet, add a solution of 10% KOH in methanol.[4]

    • Incubate at 80°C for 30 minutes to saponify the lipids.[4]

    • Allow the mixture to cool to room temperature.

  • Sterol Extraction:

    • Add a volume of n-hexane or isopropanol to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable lipids, including ergosterol.

    • Centrifuge to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully transfer the upper organic phase to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or by gentle heating.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol).

  • HPLC Analysis:

    • Inject the prepared sample and ergosterol standards onto the HPLC system.

    • Use a C18 column with a mobile phase such as methanol at a flow rate of 1 mL/min.[13]

    • Detect ergosterol by UV absorbance at 282 nm.[13]

    • Quantify the ergosterol content in the samples by comparing the peak areas to the standard curve generated from the ergosterol standards.[4]

Signaling Pathways and Experimental Workflows

The inhibition of ergosterol biosynthesis by this compound can induce cellular stress, leading to the activation of compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway.

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is inhibited by this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol Lanosterol->4,4-dimethylcholesta-8(9),14,24-trien-3β-ol Lanosterol 14α-demethylase (CYP51/Erg11p) Ergosterol Ergosterol 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol->Ergosterol Multiple Steps This compound This compound Lanosterol\n14α-demethylase\n(CYP51/Erg11p) Lanosterol 14α-demethylase (CYP51/Erg11p) This compound->Lanosterol\n14α-demethylase\n(CYP51/Erg11p) Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Fungal Cell Wall Integrity (CWI) Pathway Activation

Depletion of ergosterol disrupts the plasma membrane, which can be sensed as cell wall stress, leading to the activation of the CWI pathway to reinforce the cell wall.

CWI_Pathway cluster_inhibition This compound Action cluster_cwi Cell Wall Integrity (CWI) Pathway This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol_Biosynthesis Inhibits Ergosterol_Depletion Ergosterol_Depletion Ergosterol_Biosynthesis->Ergosterol_Depletion Leads to Membrane_Stress Membrane_Stress Ergosterol_Depletion->Membrane_Stress Causes Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Membrane_Stress->Sensors Activates Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C1 (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis experimental_workflow Start Start MIC_Determination Determine MIC (Broth Microdilution) Start->MIC_Determination Ergosterol_Quantification Quantify Ergosterol Inhibition (HPLC) Start->Ergosterol_Quantification Enzyme_Assay Lanosterol 14α-demethylase Inhibition Assay (IC50) Start->Enzyme_Assay Data_Analysis Analyze and Compare Data MIC_Determination->Data_Analysis Ergosterol_Quantification->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Chemical and physical properties of Flutrimazole powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Flutrimazole Powder

Introduction

This compound is a synthetic, broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] It is primarily utilized in topical formulations for the treatment of superficial mycoses of the skin, including infections caused by dermatophytes and yeasts.[1] Developed by Uriach Pharmaceuticals and first marketed in Spain, its therapeutic efficacy is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Beyond its antifungal capabilities, this compound also exhibits anti-inflammatory properties, which can aid in alleviating symptoms associated with fungal skin infections.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound powder, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Chemical Properties

This compound is an imidazole derivative characterized by a specific arrangement of fluorinated phenyl groups.[3][4] Its chemical identity is well-established and summarized in the table below.

PropertyValueReferences
IUPAC Name (RS)-1-[(2-Fluorophenyl)(4-fluorophenyl)benzyl]-1H-imidazole[5]
Alternate Name 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole[3]
CAS Number 119006-77-8[1][6]
Chemical Formula C₂₂H₁₆F₂N₂[1][5][6]
Molecular Weight 346.37 g/mol [1][7][8]
Synonyms UR-4056, Flutrimazol, Flutrimazolum[3][6]
Chirality Racemic mixture[5]

Physical Properties

This compound is typically supplied as a white crystalline powder.[1][9] Its physical characteristics are crucial for formulation development, particularly its poor water solubility, which necessitates the use of organic solvents for topical preparations.[1][9]

PropertyValueReferences
Appearance White crystalline powder[1][9][10]
Odor Odorless[9][10]
Melting Point 161-163 °C[6]
137-139 °C[9][10]
164-167 °C[11]
Boiling Point 457.1 ± 40.0 °C at 760 mmHg[11]
Solubility Water: Insoluble[1][9][10]
Organic Solvents: Soluble in ethanol (B145695) and chloroform[9][10]
DMSO: 90 mg/mL (259.84 mM)[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (9.53 mM)[7]
Density 1.2 ± 0.1 g/cm³[11]
logP (XLogP3) 4.95[11]
Purity ≥ 99%[9][10]

Mechanism of Action

The primary mechanism of action for this compound, consistent with other azole antifungals, is the disruption of the fungal cell membrane's integrity.[1] It achieves this by specifically inhibiting the fungal cytochrome P-450 enzyme lanosterol (B1674476) 14α-demethylase.[1][5][4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1] Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which ultimately disrupts membrane structure and function, leading to the cessation of fungal growth and cell death.[1] this compound has a reported IC₅₀ value of 0.071 mmol/L for the inhibition of ergosterol biosynthesis.[12][4]

G Lanosterol Lanosterol Intermediate 14α-methylated Sterols Lanosterol->Intermediate Biosynthesis Pathway Ergosterol Ergosterol Intermediate->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Structural Component This compound This compound Enzyme Lanosterol 14α-demethylase This compound->Enzyme

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

The characterization of this compound powder involves standard pharmaceutical analysis techniques to determine its identity, purity, and physical properties.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for verifying the purity and identity of a crystalline solid.[13] A common pharmacopeial method is the capillary tube method.[14][15]

  • Principle: A small, tightly packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to collapse (onset point) to the point where it is completely molten (clear point) is recorded as the melting range.[14]

  • Apparatus: Melting point apparatus with a heating block, thermometer or digital sensor, and a viewing lens/camera.

  • Procedure:

    • Sample Preparation: Ensure the this compound powder is completely dry, for instance, by drying in a vacuum desiccator over silica (B1680970) gel for 24 hours.[14][15] The powder should be finely ground to ensure uniform packing.

    • Capillary Loading: A sufficient amount of the dry powder is introduced into a capillary tube to form a tightly packed column of 2.5–3.5 mm in height.[14] This is achieved by tapping the sealed end of the tube on a hard surface.[15]

    • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised to approximately 5°C below the expected melting point.[14]

    • Heating Ramp: The temperature is then increased at a controlled rate, typically 1°C per minute, to ensure thermal equilibrium between the sample and the heating block.[14][16]

    • Data Recording: The temperature at which the powder first shows signs of melting and the temperature at which it becomes a clear liquid are recorded. For a pure substance, this range is typically narrow.[13]

Solubility Determination (Isothermal Saturation Method)

Determining the solubility of this compound in various solvents is essential for developing stable and effective formulations. The isothermal saturation or "shake-flask" method is a standard technique.[17][18]

  • Principle: An excess amount of the solute (this compound powder) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.[18]

  • Apparatus: Vials with screw caps, a constant temperature shaker or water bath, a centrifuge, a spectrophotometer or HPLC system for concentration analysis.

  • Procedure:

    • Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions).

    • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.

    • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

    • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent if necessary.

    • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[19] The solubility is expressed in units such as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a precise and reliable method for determining the purity of this compound and quantifying its concentration in various formulations.[20]

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). The components of the sample are separated based on their differential partitioning between the mobile phase and a stationary phase packed in a column. A detector measures the components as they elute from the column.

  • Apparatus: An HPLC system including a pump, injector, column oven, C18 column, and a UV detector.

  • Published Method Details:

    • Column: C₁₈ (250 mm × 4.6 mm, 5 µm particle size)[20]

    • Mobile Phase: Methanol and phosphate (B84403) buffer in a 75:25 ratio.[20]

    • Flow Rate: 1.0 mL/min[20]

    • Column Temperature: 30°C[20]

    • Detection Wavelength: 220 nm[20]

    • Injection Volume: 20 µL[20]

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound reference standard at known concentrations in the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the this compound powder sample in the mobile phase to achieve a concentration within the linear range of the assay.

    • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the sample solution.

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Purity is assessed by examining the presence of other peaks in the chromatogram.[20]

G Start Sample Receipt (this compound Powder) Visual Visual & Organoleptic Inspection (Appearance, Color, Odor) Start->Visual Physical Physical Property Testing Visual->Physical Chemical Chemical Property & Purity Testing Visual->Chemical Melting Melting Point (Capillary/DSC) Physical->Melting Solubility Solubility (Shake-Flask) Physical->Solubility HPLC Purity & Assay (HPLC-UV) Chemical->HPLC Identity Structural ID (e.g., FTIR, NMR) Chemical->Identity Analysis Data Analysis & Comparison to Specs Melting->Analysis Solubility->Analysis HPLC->Analysis Identity->Analysis End Certificate of Analysis Generation Analysis->End

Caption: General experimental workflow for this compound powder characterization.

References

Flutrimazole: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a broad-spectrum topical antifungal agent belonging to the imidazole (B134444) class of drugs. It is primarily used in the treatment of superficial mycoses of the skin. Its efficacy is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase. This disruption leads to altered cell membrane permeability and ultimately, fungal cell death. This technical guide provides an in-depth overview of the molecular structure and a detailed synthesis pathway of this compound, intended for researchers and professionals in the field of drug development and medicinal chemistry.

Molecular Structure

This compound, with the chemical formula C₂₂H₁₆F₂N₂, is a substituted imidazole derivative. The core of the molecule consists of an imidazole ring linked to a trityl group. This trityl group is asymmetrically substituted with one 2-fluorophenyl group and one 4-fluorophenyl group, alongside an unsubstituted phenyl group.

The IUPAC name for this compound is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole .[1] The presence of the fluorine atoms on the phenyl rings is a key feature, influencing the compound's lipophilicity and electronic properties, which can impact its antifungal activity and pharmacokinetic profile.

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, essential for its antifungal activity.

  • Trityl Group: A triphenylmethyl group that provides a bulky, lipophilic anchor.

  • Fluorophenyl Substituents: The specific placement of fluorine at the ortho and para positions of two of the phenyl rings is crucial for its biological activity.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₆F₂N₂[1][2]
Molecular Weight 346.37 g/mol [2]
IUPAC Name 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole[1]
CAS Number 119006-77-8
Appearance White powder[2]
Melting Point 164-167 °C
Solubility Poorly soluble in water; soluble in common organic solvents[2]
Mechanism of Action Inhibition of fungal lanosterol 14α-demethylase[3]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, a substituted trityl alcohol, followed by its conversion to a trityl halide and subsequent reaction with imidazole. A plausible and commonly cited synthetic route is outlined below.

The overall synthesis can be conceptually divided into two main stages:

  • Synthesis of the (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate.

  • Formation of this compound via nucleophilic substitution.

A high-level overview of the synthesis is as follows: The synthesis commences with the reaction of 2-fluorobenzoyl chloride with benzene (B151609) in a Friedel-Crafts acylation to yield 2-fluorobenzophenone (B1294949). This ketone then undergoes a Grignard reaction with a Grignard reagent prepared from 4-bromofluorobenzene to form the tertiary alcohol, (2-fluorophenyl)(4-fluorophenyl)phenylmethanol. This alcohol is then converted to the corresponding trityl chloride using a chlorinating agent like thionyl chloride. Finally, this compound is obtained by the reaction of this substituted trityl chloride with imidazole.

Flutrimazole_Synthesis A 2-Fluorobenzoyl Chloride I1 2-Fluorobenzophenone A->I1 Friedel-Crafts Acylation (AlCl₃) B Benzene B->I1 C 4-Bromofluorobenzene I2 4-Fluorophenylmagnesium Bromide (Grignard Reagent) C->I2 Grignard Reagent Formation D Mg D->I2 E Imidazole P This compound E->P F Thionyl Chloride (SOCl₂) I4 1-((2-Fluorophenyl)(4-fluorophenyl)phenylmethyl) Chloride F->I4 I3 (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol I1->I3 Grignard Reaction I2->I3 I3->I4 Chlorination I4->P Nucleophilic Substitution

A simplified overview of the this compound synthesis pathway.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

This procedure involves a two-step process: a Friedel-Crafts acylation followed by a Grignard reaction.

1a. Synthesis of 2-Fluorobenzophenone

  • Materials: 2-Fluorobenzoyl chloride, benzene, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add 2-fluorobenzoyl chloride.

    • To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorobenzophenone.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.

1b. Grignard Reaction to form (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

  • Materials: 4-Bromofluorobenzene, magnesium turnings, dry diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (as initiator), 2-fluorobenzophenone.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of 4-bromofluorobenzene in dry diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzophenone in dry diethyl ether dropwise with stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude tertiary alcohol.

    • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Step 2: Synthesis of this compound

This final step involves the conversion of the tertiary alcohol to a trityl chloride, followed by reaction with imidazole.

  • Materials: (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol, thionyl chloride (SOCl₂) or oxalyl chloride, dry toluene (B28343) or dichloromethane, imidazole, triethylamine (B128534) (optional).

  • Procedure:

    • Dissolve the (2-fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate in a dry, inert solvent such as toluene.

    • Slowly add thionyl chloride dropwise at room temperature with stirring. A gentle reflux may be observed.

    • After the addition, heat the mixture at a gentle reflux for 1-2 hours to ensure complete conversion to the trityl chloride.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride is often used directly in the next step without further purification.

    • In a separate flask, dissolve imidazole in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • To this solution, add the crude trityl chloride dissolved in a minimal amount of the same solvent. The addition of a non-nucleophilic base like triethylamine may be beneficial to scavenge the HCl formed.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental_Workflow cluster_step1 Step 1: Synthesis of Carbinol Intermediate cluster_step2 Step 2: Synthesis of this compound A1 Friedel-Crafts Acylation: 2-Fluorobenzoyl Chloride + Benzene B1 Grignard Reaction: 2-Fluorobenzophenone + 4-Fluorophenylmagnesium Bromide A1->B1 C1 Purification of (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol B1->C1 A2 Chlorination of Carbinol with Thionyl Chloride C1->A2 Intermediate Transfer B2 Nucleophilic Substitution: Trityl Chloride + Imidazole A2->B2 C2 Purification of this compound B2->C2 P This compound C2->P Final Product

A flowchart of the experimental workflow for this compound synthesis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a plausible, detailed synthesis pathway for the antifungal agent this compound. The provided experimental protocols, based on established chemical principles, offer a practical framework for the laboratory synthesis of this important pharmaceutical compound. The structural information and synthetic route outlined herein are valuable resources for researchers and professionals engaged in the discovery and development of new antifungal agents and the optimization of existing synthetic methodologies. Further research may focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for this compound and its analogues.

References

Pharmacokinetics and transdermal absorption of Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacokinetics and Transdermal Absorption of Flutrimazole

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent utilized for the topical treatment of superficial mycoses of the skin.[1] Developed by J. Uriach & Cía. S.A., it is effective against a wide range of dermatophytes, yeasts, and molds.[2][3] Like other azole antifungals, its therapeutic effect stems from the disruption of the fungal cell membrane.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and transdermal absorption of this compound, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450-dependent enzyme.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[2][6] By inhibiting this enzyme, this compound disrupts ergosterol production, leading to an accumulation of toxic intermediate sterols and a deficiency of ergosterol.[7] This compromises the fungal cell membrane's structure and function, increasing its permeability and causing the leakage of essential cellular components, which ultimately results in fungal cell death.[2][7] this compound has been shown to strongly inhibit ergosterol biosynthesis in a cell-free homogenate of Candida albicans, with a 50% inhibitory concentration (IC50) value of 0.071 µmol/L.[4][8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Intermediate 14-α-methylated sterols Lanosterol->Intermediate Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) This compound This compound Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Ergosterol Synthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Inhibition This compound->Inhibition Disruption->Death Lanosterol 14-α-demethylase\n(Cytochrome P450 enzyme) Lanosterol 14-α-demethylase (Cytochrome P450 enzyme)

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

Pharmacokinetics

The clinical use of this compound is primarily topical, which is supported by its pharmacokinetic profile characterized by minimal transdermal penetration and high skin retention.[4][9]

Absorption

Following topical application of a 1% this compound cream to the healthy skin of human volunteers, less than 1% of the administered dose is absorbed percutaneously.[10] The systemic absorption is very low, leading to plasma concentrations below a few ng/mL.[10] Even when applied to scarified skin, the proportion of the drug absorbed was found to be very similar to that of normal skin, with about 0.5% of the dose recovered in urine.[10] In these studies, this compound was not detected in plasma, urine, or feces following topical application, underscoring its low systemic uptake.[4]

Distribution

This compound exhibits significant retention in the skin, a key characteristic for a topical antifungal agent.[4] The amount of this compound retained per gram of skin has been reported to be more than 100 times the minimum inhibitory concentration (MIC) required for dermatomycotic pathogens.[3][4] This prolonged skin retention, lasting for at least 24 hours, contributes to its therapeutic efficacy.[4]

Metabolism and Excretion

Due to the very low systemic absorption, the metabolism of topically applied this compound has not been extensively characterized in humans. As an azole antifungal, it is expected to interact with the cytochrome P450 (CYP) enzyme system.[5] Studies on other azoles like clotrimazole (B1669251) and fluconazole (B54011) have shown they can inhibit various CYP isozymes, such as CYP2C9, CYP2C19, and CYP3A4.[11][12][13]

A study in dogs following intravenous and oral administration of [14C]this compound provided some insights into its systemic pharmacokinetics and excretion.[14] After intravenous administration, the biological half-life was 14.4 ± 3.8 hours.[14] The majority of the radioactivity was recovered in the feces, indicating significant biliary elimination.[14] Less than 1% of the total recovered radioactivity in the urine was in the form of the unchanged drug.[14] After oral administration, this compound showed a significant first-pass effect, with about 90% of the absorbed dose being metabolized before reaching systemic circulation.[14]

Transdermal Absorption: In Vitro Studies

The transdermal penetration of this compound has been evaluated in various in vitro studies, typically using Franz diffusion cells with human or animal skin as the membrane. These studies confirm the low percutaneous absorption observed in vivo.

Quantitative Data from In Vitro Penetration Studies

A comparative study assessed the transdermal penetration of this compound from different formulations through human skin over 44 hours. The results, summarized in the table below, show that while a hydroalcoholic solution led to higher penetration, various cream formulations resulted in significantly lower and similar penetration levels.[3] In all cream formulations, the mean quantity that penetrated the skin was at most 0.5% of the applied dose.[3]

Formulation (1% this compound)Total Amount Penetrated after 44h (µg)
Dermal Cream E27 (with benzyl (B1604629) alcohol)31.3
Dermal Cream E28 (with diazolidinyl urea)41.5
Reference Dermal Cream (FDC)38.3
Hydroalcoholic Solution186.5
Data sourced from Ramis J, et al. (1997).[3]

The study also measured the release of this compound from two different emulsion formulations over 7 hours using a cellulose (B213188) acetate (B1210297) membrane. The amounts released were very similar, irrespective of whether the drug was dissolved in the oily phase or dispersed in the aqueous phase.[3]

Emulsion FormulationAmount Released after 7h (µg)
E24 (this compound dissolved in oily phase)36.3 ± 4.9
E25 (this compound dispersed in aqueous phase)35.9 ± 5.3
Data sourced from Ramis J, et al. (1997).[3]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

The assessment of this compound's transdermal penetration is commonly performed using Franz-type diffusion cells.[3] This methodology allows for the controlled study of drug permeation through a skin membrane.

Methodology:

  • Skin Preparation: Human skin, often obtained from plastic surgery, is used. The subcutaneous fat is removed, and the skin is dermatomed to a specific thickness.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) to maintain sink conditions. The fluid is constantly stirred and kept at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Dosing: A precise amount of the this compound formulation (e.g., cream, solution) is applied to the surface of the skin in the donor compartment.[3]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is replaced with fresh receptor fluid.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][15]

  • Mass Balance: At the end of the experiment, the amount of drug remaining on the skin surface, retained within the skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified to determine the mass balance.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure Donor Donor Compartment This compound Formulation Applied Skin Human Skin Membrane Stratum Corneum Epidermis/Dermis Donor:f1->Skin:f0 Topical Application Receptor Receptor Compartment Receptor Fluid (Stirred, 32°C) Skin:f2->Receptor:f0 Permeation Sampling Withdraw Samples from Receptor Fluid at Time Intervals Receptor:f1->Sampling Sampling Analysis Quantify this compound Concentration (e.g., HPLC) Sampling->Analysis MassBalance Determine Drug Distribution (Skin Surface, Skin Layers, Receptor Fluid) Analysis->MassBalance

Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Analytical Methods for Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma.[15]

LC-MS/MS Protocol Summary:

  • Sample Preparation: Liquid-liquid extraction with a mixture of ether and hexane (B92381) (1:1, v/v).[15]

  • Chromatography: Isocratic elution on a C18 column (50 mm × 2.1 mm) with a mobile phase of 0.1% formic acid/methanol (20:80, v/v).[15]

  • Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.[15]

  • Quantification Range: The assay demonstrated linearity over a concentration range of 0.996-99.6 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.996 ng/mL.[15]

  • Precision and Recovery: The inter- and intra-day precision was less than 9.26%, and the extraction recovery was greater than 78.83%.[15]

Conclusion

The pharmacokinetic profile of this compound is ideally suited for its use as a topical antifungal agent. Its mechanism of action effectively targets a crucial pathway in fungal cell survival. Systemic absorption following topical application is minimal, which significantly reduces the risk of systemic side effects. In vitro and in vivo studies consistently demonstrate that this compound has a high affinity for the skin, where it is retained at concentrations well above those required to inhibit the growth of pathogenic fungi. The choice of formulation can influence the rate of release and penetration, but overall percutaneous absorption remains low across various cream-based vehicles. This combination of potent local activity and low systemic exposure underscores the favorable safety and efficacy profile of this compound in the treatment of dermatomycoses.

References

In Vitro Antifungal Spectrum of Flutrimazole Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, is a broad-spectrum antifungal agent utilized in the topical treatment of superficial mycoses. This technical guide provides an in-depth analysis of the in vitro antifungal activity of this compound against a range of clinically relevant dermatophytes. This document summarizes the available quantitative data on its antifungal spectrum, details the standardized experimental protocols for susceptibility testing, and visualizes the key experimental workflows and the drug's mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of dermatophytosis, a common superficial fungal infection affecting the skin, hair, and nails. The increasing incidence of antifungal resistance necessitates the continued evaluation of existing and novel antifungal compounds. This compound is an imidazole antifungal agent that has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes.[1] This guide focuses on the in vitro antifungal spectrum of this compound against these pathogens.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various dermatophyte species as reported in the scientific literature.

Dermatophyte SpeciesNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrum100.03 - 0.250.120.250.11
Trichophyton mentagrophytes100.03 - 0.250.060.250.07
Microsporum canis100.03 - 0.120.060.120.06
Epidermophyton floccosum100.03 - 0.120.030.060.04
Microsporum gypseum50.03 - 0.060.030.060.04

Data extracted from Carrillo-Muñoz et al. (1994). Journal de Mycologie Médicale, 4(1), 34-36.

Experimental Protocols: Broth Microdilution Method (CLSI M38-A2)

The determination of in vitro antifungal susceptibility of dermatophytes is performed following standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Inoculum Preparation
  • Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to promote sporulation. Cultures are typically incubated at 28-30°C for 7-14 days.

  • Spore Suspension: The surface of a mature fungal colony is gently scraped with a sterile loop or swab after being flooded with sterile saline (0.85%) containing 0.05% Tween 80.

  • Standardization: The resulting suspension of conidia and hyphal fragments is allowed to settle for 5-10 minutes. The upper layer is collected and the turbidity is adjusted to match a 0.5 McFarland standard by spectrophotometry at 530 nm. This corresponds to an approximate inoculum concentration of 1-5 x 106 CFU/mL. The suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

Antifungal Agent Preparation
  • Stock Solution: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1600 µg/mL).

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solution is prepared in RPMI 1640 medium in a 96-well microtiter plate to obtain the desired final concentration range for testing.

Broth Microdilution Assay
  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Controls: Each assay includes a growth control well (fungal inoculum in drug-free medium) and a sterility control well (drug-free medium only).

  • Incubation: The microtiter plates are incubated at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥80%) of fungal growth compared to the growth control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture on PDA spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculum_std Inoculum Standardization spore_suspension->inoculum_std inoculation Inoculation of Microtiter Plate inoculum_std->inoculation antifungal_prep Antifungal Stock & Dilutions antifungal_prep->inoculation incubation Incubation (4-7 days) inoculation->incubation mic_reading MIC Reading incubation->mic_reading data_analysis Data Analysis & Interpretation mic_reading->data_analysis

Caption: Experimental workflow for dermatophyte antifungal susceptibility testing.

Mechanism of Action of this compound

mechanism_of_action cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Dermatophytes lanosterol (B1674476) Lanosterol demethylation 14-alpha-demethylation lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol disruption Disruption of Membrane Integrity demethylation->disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound inhibition Inhibition This compound->inhibition inhibition->demethylation cell_death Fungal Cell Death disruption->cell_death

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of dermatophytes, with MIC values indicating its potential as an effective therapeutic agent for dermatophytosis. The standardized broth microdilution method, as outlined by the CLSI M38-A2 document, provides a reliable framework for the in vitro evaluation of this compound and other antifungal compounds against these filamentous fungi. The primary mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of the cell membrane and subsequent fungal cell death. This technical guide serves as a foundational resource for further research and development in the field of antifungal therapies for dermatophyte infections.

References

Dual Anti-inflammatory and Antifungal Properties of Flutrimazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, is a topical antifungal agent with a well-established dual mechanism of action that encompasses both anti-inflammatory and antifungal properties. This dual activity makes it a particularly effective treatment for fungal infections of the skin that are often accompanied by inflammation. This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Fungal skin infections, such as those caused by dermatophytes and yeasts, are frequently associated with inflammatory symptoms like redness, itching, and swelling.[1] this compound is a broad-spectrum antifungal agent that addresses both the causative fungal pathogen and the associated inflammation.[2] Its chemical name is 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole.[2] This document outlines the key molecular pathways targeted by this compound and provides a compilation of its in vitro and in vivo activity.

Antifungal Properties

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] By blocking this enzyme, this compound disrupts the production of ergosterol, leading to a deficiency of this essential sterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[1][4]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibits

This compound's inhibition of ergosterol biosynthesis.
Antifungal Efficacy

This compound has demonstrated potent, broad-spectrum activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and other filamentous fungi.[2]

Table 1: In Vitro Antifungal Activity of this compound (MIC Values)

Fungal SpeciesMIC Range (µg/mL)Reference
Dermatophytes, filamentous fungi, and yeasts0.025 - 5.0[2]
Scopulariopsis brevicaulis0.15 - 0.6[2]

Anti-inflammatory Properties

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound's anti-inflammatory effects are attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) pathway of the arachidonic acid cascade.[1] Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by two major enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).[1] The 5-LOX pathway leads to the production of leukotrienes, which are potent mediators of inflammation.[1] this compound inhibits 5-lipoxygenase, thereby reducing the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other inflammatory cells.[1]

Arachidonic_Acid_Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Cyclooxygenase (COX) 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LOX) Inflammation Inflammation Prostaglandins->Inflammation Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Leukotriene B4 (LTB4)->Inflammation This compound This compound 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) This compound->5-Lipoxygenase (5-LOX) Inhibits

This compound's inhibition of the 5-lipoxygenase pathway.
Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound have been evaluated in various in vivo and in vitro models.

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelInducing AgentIC50 (µmols/ear)% InhibitionReference
Mouse Ear EdemaArachidonic Acid3.32-[1]
Mouse Ear EdemaTetradecanoylphorbol-acetate (TPA)0.55-[1]
Mouse Ear EdemaDithranol2.42-[1]
Rat Paw EdemaCarrageenan-~40% (2% cream)[1]
Rat Paw EdemaCarrageenan-26% (1% cream)[1]

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayIC50Reference
LTB4 production by human granulocytes11 µM[1]
Ergosterol biosynthesis in C. albicans cell-free homogenate0.071 µmol/L[2]

Detailed Experimental Protocols

Antifungal Assays

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, fungal isolates, appropriate liquid culture medium (e.g., RPMI-1640), this compound stock solution, spectrophotometer.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the culture medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal isolate and add it to each well.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at an appropriate temperature and duration for the specific fungus.

    • Determine the MIC visually or by measuring the optical density. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free control.

This assay quantifies the inhibition of ergosterol production in fungal cells.

  • Materials: Fungal culture, culture medium, this compound, alcoholic potassium hydroxide, n-heptane, spectrophotometer.

  • Procedure:

    • Culture the fungal cells in the presence of varying concentrations of this compound.

    • Harvest the cells by centrifugation.

    • Saponify the cellular lipids by incubating the cell pellet in alcoholic KOH at 85°C.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

    • Scan the absorbance of the heptane (B126788) layer from 230 nm to 300 nm. Ergosterol has a characteristic absorbance profile with a peak at approximately 282 nm.

    • Calculate the ergosterol content and determine the percentage of inhibition relative to untreated control cells.

Anti-inflammatory Assays

This model assesses the in vivo topical anti-inflammatory activity of a compound.

  • Materials: Mice, arachidonic acid solution, this compound solution, micrometer.

  • Procedure:

    • Apply a solution of arachidonic acid to the inner and outer surfaces of one ear of a mouse to induce edema.

    • Apply the vehicle to the contralateral ear as a control.

    • Apply this compound topically to the arachidonic acid-treated ear.

    • Measure the ear thickness with a micrometer at various time points after induction of inflammation.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

This is a widely used model for evaluating acute inflammation.

  • Materials: Rats, carrageenan solution, this compound (formulated as a cream or solution), plethysmometer.

  • Procedure:

    • Inject a solution of carrageenan into the sub-plantar region of the right hind paw of a rat to induce edema.

    • Administer this compound topically or systemically before or after the carrageenan injection.

    • Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema compared to the control group.

This in vitro assay measures the inhibition of a key inflammatory mediator.

  • Materials: Isolated human granulocytes, calcium ionophore A23187 (or another stimulus), this compound, ELISA kit for LTB4.

  • Procedure:

    • Pre-incubate the isolated human granulocytes with various concentrations of this compound.

    • Stimulate the cells with a calcium ionophore to induce the production of LTB4.

    • Collect the cell supernatant.

    • Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit.

    • Calculate the percentage of inhibition of LTB4 production and determine the IC50 value.

Conclusion

This compound's dual antifungal and anti-inflammatory properties provide a significant therapeutic advantage in the treatment of inflamed fungal skin infections. Its well-defined mechanisms of action, targeting both the fungal pathogen and the host's inflammatory response, make it a valuable agent in dermatology. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal and anti-inflammatory therapies.

References

Flutrimazole activity against pathogenic yeasts like Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole, a synthetic imidazole (B134444) derivative, demonstrates potent antifungal activity against a broad spectrum of pathogenic yeasts, including various Candida species, with Candida albicans being a primary target. Its mechanism of action is centered on the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth analysis of this compound's antifungal properties, detailing its mechanism of action, summarizing its in vitro efficacy, and outlining the experimental protocols used to evaluate its activity. Furthermore, this guide visualizes the key cellular pathways affected by this compound in Candida albicans and provides a workflow for assessing its impact on ergosterol production.

Introduction

Candida albicans is a commensal yeast that can become an opportunistic pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the continued exploration and understanding of antifungal agents. This compound is a topical antifungal agent that has shown efficacy comparable to other established imidazole antifungals like clotrimazole.[1] This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the antifungal activity of this compound against pathogenic yeasts.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[3] The incorporation of these aberrant sterols disrupts the normal packing of phospholipids, leading to:

  • Increased membrane permeability and fluidity.[1]

  • Altered activity of membrane-associated enzymes.

  • Inhibition of fungal growth and proliferation.[2]

This primary mechanism of action is shared among azole antifungals.[3] The disruption of membrane integrity ultimately leads to fungistatic or, at higher concentrations, fungicidal effects.

Downstream Cellular Consequences in Candida albicans

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of stress responses within Candida albicans. The cell attempts to compensate for the compromised cell membrane, leading to the activation of key signaling pathways.

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical stress response mechanism that is activated in response to cell wall or membrane damage.[5] Azole-induced membrane stress is known to trigger this pathway, leading to the reinforcement of the cell wall, primarily through increased chitin (B13524) synthesis.[6][7] This is a compensatory mechanism to counteract the weakened cell membrane.

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another major stress-activated MAPK pathway in yeast that responds to various environmental stresses, including osmotic stress and oxidative stress. Azole antifungals have been shown to induce this pathway.

  • Oxidative and Nitrosative Stress: The disruption of mitochondrial function due to altered membrane composition can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Sub-inhibitory concentrations of fluconazole, another azole, have been shown to induce oxidative and nitrosative stress-responsive genes in C. albicans.[2] This oxidative stress can further contribute to cellular damage.

  • Vacuolar H+-ATPase (V-ATPase) Function: Ergosterol is essential for the proper function of the V-ATPase, which is responsible for acidifying intracellular compartments.[8] Azole-induced ergosterol depletion can impair V-ATPase function, leading to disruptions in ion and pH homeostasis, which are critical for fungal virulence.[8]

In Vitro Activity of this compound

This compound exhibits potent in vitro activity against a wide range of pathogenic yeasts. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Comparator MIC (µg/mL)Reference
Candida albicans0.025 - 5.0Clotrimazole: Comparable[9]
Candida species0.025 - 5.0Bifonazole: Markedly higher activity[9]
Scopulariopsis brevicaulis0.15 - 0.6Clotrimazole: 0.3 - 2.5[9]

Table 1: Summary of In Vitro Activity of this compound

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

  • Candida albicans isolate

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 medium to achieve a concentration that is twice the highest final concentration to be tested.

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microplate Setup:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

    • The last column should contain only medium and no drug, serving as a growth control.

  • Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a specific wavelength using a spectrophotometer.

Ergosterol Biosynthesis Inhibition Assay

This protocol outlines a method to quantify the reduction in ergosterol content in C. albicans following treatment with this compound.[10]

Objective: To quantify the inhibitory effect of this compound on ergosterol biosynthesis in C. albicans.

Materials:

  • Candida albicans isolate

  • This compound

  • Sabouraud dextrose broth

  • Alcoholic potassium hydroxide (B78521) solution (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Inoculate C. albicans into Sabouraud dextrose broth and grow overnight.

    • Dilute the overnight culture into fresh broth containing various concentrations of this compound (and a drug-free control).

    • Incubate for 16-24 hours.

  • Cell Harvesting and Saponification:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 3 mL of alcoholic potassium hydroxide solution to the cell pellet.

    • Vortex and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Transfer the upper heptane (B126788) layer to a quartz cuvette.

    • Scan the absorbance from 240 nm to 300 nm.

    • Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm.

  • Quantification: The percentage of ergosterol can be calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet. The reduction in ergosterol content in this compound-treated samples is then calculated relative to the untreated control.

Visualizations

G cluster_membrane Fungal Cell Membrane This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (ERG11) This compound->Lanosterol_14a_demethylase Inhibits Toxic_Sterols Toxic 14α-methylated Sterols Accumulate This compound->Toxic_Sterols Leads to Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Blocks step in Lanosterol_14a_demethylase->Toxic_Sterols Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Toxic_Sterols->Membrane_Integrity Disrupts G cluster_stress Candida albicans Stress Response to this compound Membrane_Stress Membrane Stress (Ergosterol Depletion) CWI_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI_Pathway Activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG_Pathway Activates ROS_Production Oxidative Stress (ROS Production) Membrane_Stress->ROS_Production Induces Cell_Wall_Remodeling Cell Wall Remodeling (Chitin Synthesis ↑) CWI_Pathway->Cell_Wall_Remodeling Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition HOG_Pathway->Fungal_Growth_Inhibition Contributes to ROS_Production->Fungal_Growth_Inhibition Contributes to Cell_Wall_Remodeling->Fungal_Growth_Inhibition Compensatory but ultimately insufficient G Start Start Culture Culture C. albicans with/ without this compound Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Saponify Saponify with Alcoholic KOH (85°C, 1 hr) Harvest->Saponify Extract Extract Sterols with n-heptane Saponify->Extract Scan UV-Vis Scan (240-300 nm) Extract->Scan Quantify Quantify Ergosterol Content Scan->Quantify Analyze Analyze % Inhibition Quantify->Analyze End End Analyze->End

References

Flutrimazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flutrimazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of superficial mycoses. Developed by the Spanish pharmaceutical company J. Uriach & Cía, it was first launched in Spain in 1995.[1] This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Developmental History

This compound, chemically known as 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole, emerged from research programs focused on developing new imidazole derivatives with potent and broad-spectrum antifungal activity.[2][3] The development was carried out by J. Uriach & Cía, and the compound was assigned the code UR-4056.[2] The rationale behind its molecular structure, featuring two fluorine atoms on the phenyl rings, was to enhance its antifungal potency and pharmacokinetic profile for topical application. Following its initial launch in Spain, this compound was subsequently marketed in several other countries for the treatment of various dermatomycoses.[1]

Key Developmental Milestones

The development of this compound followed a standard pharmaceutical pipeline, from preclinical evaluation to clinical trials, to establish its safety and efficacy.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory and Post-Marketing in_vitro In Vitro Studies (Antifungal Spectrum, MICs) in_vivo In Vivo Animal Models (Dermatophytosis, Candidiasis) in_vitro->in_vivo mechanism Mechanism of Action Studies (Ergosterol Biosynthesis Inhibition) in_vivo->mechanism toxicology Toxicology and Safety Pharmacology mechanism->toxicology phase_I Phase I Trials (Safety, Tolerability, Pharmacokinetics) toxicology->phase_I phase_II Phase II Trials (Dose-Ranging, Efficacy) phase_I->phase_II phase_III Phase III Trials (Comparative Efficacy vs. Clotrimazole (B1669251), Bifonazole) phase_II->phase_III nda New Drug Application Submission phase_III->nda launch Market Launch (Spain, 1995) nda->launch phase_IV Phase IV / Post-Marketing Surveillance launch->phase_IV

Caption: Developmental workflow of this compound.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound shares its mechanism of action with other azole antifungals.[4][5] It primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1).[6][7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[6][9][10]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[6][11] This disruption of the fungal cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately resulting in the inhibition of fungal growth and cell death.[9][11]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl PP Isopentenyl PP Mevalonate->Isopentenyl PP Farnesyl PP Farnesyl PP Isopentenyl PP->Farnesyl PP Squalene Squalene Farnesyl PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Ergosterol depletion Ergosterol depletion Toxic sterol accumulation Toxic sterol accumulation Increased membrane permeability Increased membrane permeability Ergosterol depletion->Increased membrane permeability Membrane destabilization Membrane destabilization Toxic sterol accumulation->Membrane destabilization Fungal cell death Fungal cell death Increased membrane permeability->Fungal cell death Membrane destabilization->Fungal cell death

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

In Vitro Antifungal Activity

This compound demonstrates potent, broad-spectrum in vitro activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and other filamentous fungi.[2] Its activity is comparable to that of clotrimazole and generally superior to bifonazole.[2][12]

Quantitative In Vitro Data
Fungal SpeciesMIC Range (µg/mL)IC50 (µmol/L)Reference(s)
General Activity
Dermatophytes, filamentous fungi, and yeasts0.025 - 5.0[2]
Specific Organisms
Scopulariopsis brevicaulis0.15 - 0.6[2]
Comparative Activity (S. brevicaulis)
Clotrimazole0.3 - 2.5[2]
Ergosterol Biosynthesis Inhibition (C. albicans)
This compound0.071[4][5]

In Vivo Efficacy

Preclinical studies in animal models have confirmed the in vivo efficacy of topical this compound.

Animal Model Efficacy Data
Animal ModelFungal PathogenThis compound FormulationEfficacy OutcomeReference(s)
Rat Vaginal CandidiasisCandida albicans1% and 2% cream or solution>80% cure or marked improvement[2]
Guinea Pig TrichophytosisTrichophyton mentagrophytes1% and 2% cream or solution>80% cure or marked improvement[2]

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for the treatment of various dermatomycoses, demonstrating high cure rates and good tolerability.

Clinical Trial Efficacy Data
IndicationThis compound FormulationComparatorClinical Cure Rate (this compound)Clinical Cure Rate (Comparator)Reference(s)
Dermatomycoses1% cream, once dailyBifonazole 1% cream, once daily73%65%[12]
Dermatomycoses1% cream, twice dailyClotrimazole 1% cream, twice daily80% (mycological cure)79% (mycological cure)[13]
Tinea Pedis1% powder, twice dailyBifonazole 1% powder, twice daily83.5%82.4%[14]
Vulvovaginal Candidiasis500 mg single-dose vaginal tablet + creamClotrimazole 500 mg single-dose vaginal tablet + cream95.8% (at day 25-31)86.8% (at day 25-31)[11]

Anti-inflammatory Properties

In addition to its antifungal activity, this compound has been shown to possess anti-inflammatory properties.[6] This dual activity may be advantageous in treating fungal infections that have an inflammatory component.

In Vivo Anti-inflammatory Activity
Animal ModelInducing AgentThis compound IC50 (µmol/ear)Ketoconazole IC50 (µmol/ear)Sodium Diclofenac IC50 (µmol/ear)Reference(s)
Mouse Ear EdemaArachidonic Acid3.323.762.23[15]
Mouse Ear EdemaTetradecanoylphorbol-acetate0.551.960.57[15]
Mouse Ear EdemaDithranol2.422.410.57[15]

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has minimal transdermal penetration, which is a desirable characteristic for a topical antifungal agent as it minimizes systemic exposure and potential side effects.[4][5] Following topical application, this compound has not been detected in plasma, urine, or feces.[4][5] It exhibits long retention in the skin, with levels far exceeding the minimum inhibitory concentrations for common dermatophytes for at least 24 hours.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27/M38)

Objective: To determine the in vitro susceptibility of fungal isolates to this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to a 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). Further dilute this suspension in RPMI-1640 to the final working inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free growth control well and an un-inoculated sterility control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well. This can be determined visually or by reading the optical density with a spectrophotometer.

In Vivo Guinea Pig Model of Dermatophytosis

Objective: To evaluate the in vivo efficacy of topical this compound against dermatophyte infections.

Materials:

  • Hartley guinea pigs

  • Trichophyton mentagrophytes or Microsporum canis culture

  • This compound cream/solution and vehicle control

  • Electric clippers and sterile scalpel

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and shave an area on their backs. Gently abrade the skin with a sterile scalpel to facilitate infection.

  • Inoculation: Apply a standardized suspension of dermatophyte spores and hyphae to the abraded skin area.

  • Treatment: Begin topical treatment with this compound formulation and vehicle control on a predetermined day post-infection (e.g., day 3). Apply the treatment daily for a specified period (e.g., 14 days).

  • Efficacy Assessment: Monitor the animals for clinical signs of infection (e.g., erythema, scaling, crusting) using a scoring system. At the end of the treatment period, collect skin scrapings for mycological examination (KOH mount and culture) to confirm the presence or absence of the fungus. The primary endpoint is the percentage of animals with clinical and mycological cure.

In Vivo Rat Model of Vaginal Candidiasis

Objective: To assess the efficacy of this compound in treating vulvovaginal candidiasis.

Materials:

  • Ovariectomized or non-ovariectomized female rats

  • Estradiol (B170435) to induce a pseudo-estrus state

  • Candida albicans culture

  • This compound formulation and vehicle control

  • Vaginal lavage supplies

Procedure:

  • Hormonal Treatment: Administer estradiol to the rats to induce a pseudo-estrus state, which is necessary for establishing a persistent vaginal infection.[2][12]

  • Inoculation: Intravaginally inoculate the rats with a standardized suspension of C. albicans.[2]

  • Treatment: After establishing the infection, begin intravaginal treatment with the this compound formulation or vehicle control for a specified duration.

  • Efficacy Assessment: Monitor the course of the infection by collecting vaginal lavage samples at different time points. Quantify the fungal burden by plating serial dilutions of the lavage fluid and counting the colony-forming units (CFUs). A significant reduction in CFUs compared to the control group indicates efficacy.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on ergosterol biosynthesis in fungal cells.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • This compound

  • Saponification solution (alcoholic KOH)

  • Heptane (B126788) or hexane (B92381) for extraction

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Cell Culture and Treatment: Grow fungal cells in a suitable broth medium in the presence of various concentrations of this compound. Include a no-drug control.

  • Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash, and resuspend them in the saponification solution. Heat the mixture to hydrolyze cellular lipids.

  • Sterol Extraction: After saponification, extract the non-saponifiable lipids (including ergosterol and its precursors) with heptane or hexane.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the extracted sterols from 240 to 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. A reduction in the characteristic ergosterol peaks and an increase in the absorbance at other wavelengths (indicative of precursor accumulation) demonstrate inhibition.

    • HPLC Method: For more precise quantification, analyze the sterol extract using HPLC with a C18 column and a mobile phase such as methanol. Detect ergosterol by its UV absorbance at 282 nm.

  • IC50 Determination: Calculate the concentration of this compound that causes a 50% reduction in ergosterol content compared to the untreated control. This value is the IC50.[4][5]

Conclusion

This compound is a well-established topical imidazole antifungal with a potent, broad-spectrum activity against common dermatophytes and yeasts. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a validated target in fungi. Extensive preclinical and clinical studies have demonstrated its efficacy and safety, often comparable or superior to other topical antifungals like clotrimazole and bifonazole. The dual antifungal and anti-inflammatory properties of this compound make it a valuable therapeutic option for the treatment of superficial fungal infections with an inflammatory component. This technical guide provides a comprehensive resource for understanding the key scientific and developmental aspects of this important antifungal agent.

References

Preclinical Acute Toxicity and Safety Profile of Flutrimazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and safety profile of Flutrimazole, a topical imidazole (B134444) antifungal agent, as established in preclinical studies. The information is compiled from various toxicological evaluations to support its clinical development and safe use.

Executive Summary

This compound exhibits a favorable acute toxicity profile in preclinical animal models. Studies in mice, rats, rabbits, and guinea pigs have demonstrated a very low order of acute toxicity following oral and intraperitoneal administration. Furthermore, it is well-tolerated locally, showing no significant dermal or ocular irritation, and lacks sensitizing, phototoxic, or photoallergic potential. These findings, coupled with its minimal systemic absorption after topical application, indicate a low risk of systemic toxicity and a high degree of safety for its intended therapeutic use.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute toxicity studies of this compound.

Table 1: Acute Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MiceOral≥ 1000[1]
RatsOral≥ 1000[1]
MiceIntraperitoneal≥ 1000[1]
RatsIntraperitoneal≥ 1000[1]

Table 2: Dermal and Ocular Irritation of 1% this compound Cream

StudySpeciesTest SubstanceIrritation IndexResultReference
Acute Dermal IrritationRabbit1% this compound CreamNot specifiedNo lesions due to this compound[1]
Cumulative Dermal IrritationRabbit1% this compound Cream1.2Better tolerated than 1% Clotrimazole cream[1]
Cumulative Dermal IrritationRabbit1% Clotrimazole Cream3.7-[1]
Acute Ocular IrritationRabbit1% this compound CreamNot specifiedNo lesions due to this compound[1]

Table 3: Sensitization, Phototoxicity, and Photoallergy Potential of 1% this compound Cream

StudySpeciesTestResultReference
Dermal SensitizationGuinea PigMagnusson and Kligman TestLacks sensitizing potential[1]
PhototoxicityGuinea PigNot specifiedDevoid of phototoxic potential[1]
PhotoallergyGuinea PigNot specifiedDoes not induce photoallergic reactions[1]

Mechanism of Action

This compound, like other imidazole antifungal agents, exerts its therapeutic effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[2][3][4][5][6][7] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts the integrity and function of the cell membrane, leading to fungal cell death.

cluster_fungus Fungal Cell cluster_drug This compound Action Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Lanosterol 14α-demethylase->Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Ergosterol->Fungal Cell Membrane Integrity Disrupted Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death This compound This compound This compound->Lanosterol 14α-demethylase Inhibits Animal Selection Animal Selection Fasting Fasting Animal Selection->Fasting Mice and Rats Dosing Dosing Fasting->Dosing Overnight Observation Observation Dosing->Observation Single oral gavage Data Collection Data Collection Observation->Data Collection 14 days Necropsy Necropsy Data Collection->Necropsy LD50 Calculation LD50 Calculation Necropsy->LD50 Calculation cluster_dermal Dermal Irritation (OECD 404) cluster_ocular Ocular Irritation (OECD 405) Dermal Application Dermal Application Observation_Dermal Observation_Dermal Dermal Application->Observation_Dermal Single dose to rabbit skin Scoring_Dermal Erythema and Edema Scoring Observation_Dermal->Scoring_Dermal Up to 14 days Ocular Instillation Ocular Instillation Observation_Ocular Observation_Ocular Ocular Instillation->Observation_Ocular Single dose into conjunctival sac of rabbit eye Scoring_Ocular Corneal opacity, iritis, conjunctival redness, and chemosis scoring Observation_Ocular->Scoring_Ocular Up to 21 days Induction Phase Induction Phase Rest Period Rest Period Induction Phase->Rest Period Intradermal and Topical Application Challenge Phase Challenge Phase Rest Period->Challenge Phase 10-14 days Observation and Scoring Observation and Scoring Challenge Phase->Observation and Scoring Topical Application Assessment of Sensitization Assessment of Sensitization Observation and Scoring->Assessment of Sensitization

References

Methodological & Application

Flutrimazole In Vitro Susceptibility Testing Protocols for Fungi: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a topical imidazole (B134444) antifungal agent demonstrating broad-spectrum activity against a range of fungi, including dermatophytes, yeasts, and other filamentous fungi.[1] Its primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death. Accurate in vitro susceptibility testing is crucial for understanding its spectrum of activity, for surveillance of resistance, and in the research and development of new antifungal therapies.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of this compound

This compound, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway. This pathway is essential for the production of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Susceptibility Data

The following tables summarize the available in vitro susceptibility data for this compound against various fungal species. Data is presented as Minimum Inhibitory Concentration (MIC) ranges. For many species, specific MIC₅₀ and MIC₉₀ values for this compound have not been extensively published.

Table 1: In Vitro Susceptibility of Yeasts to this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansNot Specified0.025 - 5.0Not ReportedNot Reported[1]
Other Candida spp.Not Specified0.025 - 5.0Not ReportedNot Reported[1]

Table 2: In Vitro Susceptibility of Dermatophytes to this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton spp.Not Specified0.025 - 5.0Not ReportedNot Reported[1]
Microsporum spp.Not Specified0.025 - 5.0Not ReportedNot Reported[1]
Epidermophyton floccosumNot Specified0.025 - 5.0Not ReportedNot Reported[1]

Table 3: In Vitro Susceptibility of Filamentous Fungi to this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus spp.Not Specified0.025 - 5.0Not ReportedNot Reported[1]
Scopulariopsis brevicaulis80.15 - 0.6Not ReportedNot Reported[1]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against yeasts and filamentous fungi, adapted from CLSI documents M27-A3/M27-Ed4 and M38-A3, and EUCAST documents.

General Workflow for Antifungal Susceptibility Testing

Start Start Fungal_Isolate Obtain Fungal Isolate Start->Fungal_Isolate Subculture Subculture for Purity and Viability Fungal_Isolate->Subculture Inoculum_Prep Prepare Standardized Inoculum Subculture->Inoculum_Prep Inoculate_Plate Inoculate Microdilution Plate Inoculum_Prep->Inoculate_Plate Drug_Dilution Prepare this compound Serial Dilutions Drug_Dilution->Inoculate_Plate Incubate Incubate under Specified Conditions Inoculate_Plate->Incubate Read_Results Read MIC Endpoints Incubate->Read_Results Data_Analysis Analyze and Report Data Read_Results->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow.

Protocol 1: Broth Microdilution for Yeasts (Adapted from CLSI M27)

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microdilution plates

  • Sterile saline or water

  • Spectrophotometer

  • Vortex mixer

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in 100% DMSO to create a stock solution of 1600 µg/mL.

  • Store the stock solution in small aliquots at -70°C until use.

3. Inoculum Preparation:

  • Subculture the yeast isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24 hours.

  • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

4. Microdilution Plate Preparation:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate.

  • Add 100 µL of the standardized inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

5. Incubation:

  • Incubate the microdilution plates at 35°C for 24-48 hours.

6. Reading MICs:

  • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.

  • Reading can be done visually or with a microplate reader at 490 nm.

Protocol 2: Broth Microdilution for Filamentous Fungi (Adapted from CLSI M38)

1. Materials:

  • Same as for yeasts, with the addition of Tween 20.

2. Preparation of this compound Stock Solution:

  • Follow the same procedure as for yeasts.

3. Inoculum Preparation:

  • Grow the mold on Potato Dextrose Agar at 28-35°C for 7 days or until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently probing the colony with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

4. Microdilution Plate Preparation:

  • Follow the same procedure as for yeasts.

5. Incubation:

  • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.

6. Reading MICs:

  • For azoles, the MIC is defined as the lowest drug concentration that shows complete inhibition of growth.

Quality Control

For each batch of susceptibility tests, it is essential to include QC strains with known MIC ranges to ensure the accuracy and reproducibility of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 for yeast testing. For filamentous fungi, Aspergillus flavus ATCC 204304 and Aspergillus fumigatus ATCC 204305 can be used.

Conclusion

The provided protocols, adapted from internationally recognized standards, offer a robust framework for the in vitro susceptibility testing of this compound against a variety of fungal pathogens. Adherence to these standardized methods is critical for generating reliable and comparable data, which is invaluable for both clinical and research applications. Further studies are warranted to establish a more comprehensive dataset of MIC₅₀ and MIC₉₀ values for this compound against a wider range of clinically relevant fungi.

References

Determining the Minimum Inhibitory Concentration (MIC) of Flutrimazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the imidazole (B134444) antifungal agent, Flutrimazole. The included protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[1] This disruption of ergosterol production leads to a fungistatic or fungicidal effect, depending on the fungal species and drug concentration. Accurate MIC determination is crucial for understanding the in vitro potency of this compound against various fungal pathogens, guiding preclinical development, and monitoring for the emergence of resistance.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC ranges for this compound against a variety of clinically relevant fungi. These values have been compiled from various in vitro studies and serve as a reference for expected outcomes.

Fungal SpeciesOrganism TypeThis compound MIC Range (µg/mL)
Candida albicansYeast0.3 - 10
Candida tropicalisYeast0.6 - 10
Candida guilliermondiiYeast<0.6 - 10
Candida parapsilosisYeastIrregular results
Candida kruseiYeastIrregular results
Candida glabrataYeastIrregular results
DermatophytesFilamentous FungiGenerally higher than clotrimazole (B1669251)
Opportunistic MouldsFilamentous FungiSimilar to clotrimazole (except Fusarium spp.)
Scopulariopsis brevicaulisFilamentous Fungi0.15 - 0.6
General (Dermatophytes, filamentous fungi, and yeasts)Mixed0.025 - 5.0

Signaling Pathway: this compound Mechanism of Action

This compound targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The following diagram illustrates this pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Two standard methods for determining the MIC of antifungal agents are broth microdilution and agar (B569324) dilution. The choice of method may depend on the specific fungus being tested and laboratory resources.

Protocol 1: Broth Microdilution Method (Based on CLSI M27)

This method is widely used for yeasts and involves challenging the fungus with serial dilutions of the antifungal agent in a liquid growth medium.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sterile saline or water

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

  • Pipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve in a small amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

3. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

4. Microtiter Plate Preparation and Inoculation:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.

  • Add 100 µL of the working this compound solution to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • The final drug concentrations will be half of the serial dilution concentrations after adding the inoculum.

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared fungal inoculum.

  • Include a growth control well containing only the inoculum and medium.

5. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours (up to 72 hours for slower-growing organisms like Cryptococcus spp.).

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock and Working Solutions serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC determination.

Protocol 2: Agar Dilution Method

This method is suitable for a variety of fungi and involves incorporating the antifungal agent directly into the agar medium.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 agar medium (or other suitable agar)

  • Sterile petri dishes

  • Fungal isolate

  • Sterile saline or water

  • 0.5 McFarland standard

  • Incubator (30-35°C)

  • Pipettes and sterile tips

2. Preparation of this compound-Containing Agar Plates:

  • Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration.

  • Melt the agar medium and cool it to 45-50°C in a water bath.

  • Prepare a series of tubes, each containing a specific volume of molten agar.

  • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Mix thoroughly by inverting the tubes.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare a drug-free control plate.

3. Inoculum Preparation:

  • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • For filamentous fungi, a conidial suspension is typically used.

4. Inoculation:

  • Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry before inverting the plates.

5. Incubation and Reading:

  • Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a duration suitable for the growth of the test organism (typically 24-72 hours for yeasts and longer for some filamentous fungi).

  • The MIC is the lowest concentration of this compound that prevents macroscopic growth or results in a significant reduction in growth compared to the drug-free control plate.[2]

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot Inoculate Plates with Fungal Suspension prep_agar->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 30-35°C inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC determination.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC values for this compound (if available) or other azole antifungals. This ensures the accuracy and reproducibility of the results. Reference strains from the American Type Culture Collection (ATCC) are commonly used for this purpose. Adherence to established guidelines from CLSI or EUCAST is critical for maintaining the quality and consistency of the data generated.

References

Application Notes and Protocols: Evaluating Flutrimazole Efficacy in a Guinea Pig Model of Trichophytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a guinea pig model for assessing the in vivo efficacy of Flutrimazole against Trichophyton infections. The protocols detailed below cover the induction of dermatophytosis, treatment application, and multi-faceted evaluation of therapeutic outcomes.

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues, is primarily caused by dermatophytes of the Trichophyton and Microsporum genera. The guinea pig model is a well-established and reliable tool for studying these infections and evaluating the efficacy of novel antifungal agents, as the clinical features of dermatophytosis in guinea pigs closely resemble those in humans.[1] this compound is a broad-spectrum imidazole (B134444) antifungal agent that has demonstrated potent activity against a wide range of dermatophytes.[2][3] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[4][5][6] This disruption of the cell membrane's integrity ultimately leads to fungal cell death.[4] In vivo studies have confirmed the high efficacy of topical this compound in treating experimental trichophytosis in guinea pigs.[3]

This document outlines the essential protocols for establishing a Trichophyton mentagrophytes infection model in guinea pigs and subsequently evaluating the therapeutic efficacy of a 1% this compound cream.

Experimental Protocols

Animal Model and Husbandry
  • Species: Hartley guinea pigs, 4-5 weeks old, weighing 300-350g.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the commencement of the study.[7]

  • Housing: House animals individually in sanitized cages with appropriate bedding to prevent cross-contamination.[7][8] Maintain a controlled environment with a temperature of 20-24°C, humidity of 40-60%, and a 12-hour light/dark cycle.

  • Diet: Provide standard guinea pig chow and water ad libitum.

  • Ethics: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Fungal Strain and Inoculum Preparation
  • Strain: Trichophyton mentagrophytes (e.g., ATCC 18748).[9]

  • Culture: Grow the fungal strain on Sabouraud Dextrose Agar (SDA) plates for 14 days at 28°C to encourage sporulation.[7]

  • Inoculum Preparation:

    • Harvest the fungal culture by gently scraping the surface with a sterile loop.

    • Suspend the scrapings in sterile saline containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the spore suspension concentration to 1 x 10⁷ spores/mL using a hemocytometer.

Induction of Dermatophytosis
  • Anesthetize the guinea pigs following approved protocols.

  • On the dorsal side of the guinea pigs, clip the hair from a 2x2 cm area.

  • Gently abrade the clipped skin with fine-grit sandpaper to disrupt the stratum corneum, avoiding bleeding.[1]

  • Apply a 50 µL aliquot of the prepared T. mentagrophytes spore suspension onto the abraded skin.[7]

  • Gently spread the inoculum over the target area with a sterile swab.[7]

  • Allow the infection to establish for 3-5 days, or until clear signs of dermatophytosis (e.g., erythema, scaling) are visible.

Treatment Protocol
  • Randomly divide the infected animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (cream base without this compound)

    • Group 2: 1% this compound Cream (Test Article)

    • Group 3: Positive Control (e.g., 1% Clotrimazole cream)

    • Group 4: Untreated Control

  • Apply approximately 0.5g of the assigned cream to the entire infected area once daily for 14 consecutive days.

  • Wear protective gloves during application and ensure the cream is gently rubbed into the lesions.

Efficacy Evaluation
  • Visually assess the lesions every 3-4 days throughout the treatment period and for a 7-day post-treatment follow-up period.[7]

  • Score the severity of the lesions based on the following parameters:

    • Erythema (Redness): 0 (none), 1 (slight), 2 (moderate), 3 (severe)

    • Scaling: 0 (none), 1 (slight), 2 (moderate), 3 (severe)

    • Lesion Size: Measure the diameter of the lesion in millimeters.

    • Overall Clinical Score: Sum of the individual scores.

  • At the end of the treatment period (Day 15) and at the end of the follow-up period (Day 22), euthanize a subset of animals from each group.

  • Collect skin scrapings from the infected site using a sterile scalpel blade.[7]

Direct Microscopy (KOH Mount):

  • Place a portion of the skin scrapings on a microscope slide.

  • Add a drop of 10% Potassium Hydroxide (KOH) solution.[7]

  • Gently warm the slide and apply a coverslip.

  • Examine under a microscope for the presence of fungal hyphae and arthrospores.[7][10]

Fungal Culture:

  • Implant the remaining skin scrapings onto SDA plates supplemented with antibiotics (e.g., chloramphenicol (B1208) and cycloheximide) to inhibit bacterial growth.[7]

  • Incubate the plates at 28°C for 7-14 days.[7]

  • Record the presence or absence of T. mentagrophytes growth. A mycological cure is defined as a negative result in both KOH microscopy and culture.[7]

  • For quantitative analysis, weigh the skin scrapings, homogenize them in sterile saline, and perform serial dilutions for colony-forming unit (CFU) counting on SDA plates.

  • Collect skin biopsy samples from the lesion sites at the end of the study.

  • Fix the samples in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for observing inflammatory cell infiltration and skin morphology, and with Periodic acid-Schiff (PAS) to visualize fungal elements.[11][12]

  • Examine the sections for signs of hyperkeratosis, acanthosis, inflammatory cell infiltration, and the presence of fungal hyphae in the stratum corneum and hair follicles.[11][12][13]

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the study.

Table 1: Clinical Lesion Scores

Treatment GroupDay 0 (Baseline)Day 7Day 14 (End of Treatment)Day 21 (Follow-up)
Vehicle Control Mean Score ± SDMean Score ± SDMean Score ± SDMean Score ± SD
1% this compound Mean Score ± SDMean Score ± SDMean Score ± SDMean Score ± SD
Positive Control Mean Score ± SDMean Score ± SDMean Score ± SDMean Score ± SD
Untreated Control Mean Score ± SDMean Score ± SDMean Score ± SDMean Score ± SD

Table 2: Mycological Cure Rates

Treatment GroupMycological Cure Rate (%) - Day 14Mycological Cure Rate (%) - Day 21
Vehicle Control % (n/N)% (n/N)
1% this compound % (n/N)% (n/N)
Positive Control % (n/N)% (n/N)
Untreated Control % (n/N)% (n/N)
(n = number of animals with negative KOH and culture; N = total number of animals)

Table 3: Fungal Burden (CFU/gram of tissue)

Treatment GroupFungal Burden (CFU/g) - Day 14Fungal Burden (CFU/g) - Day 21
Vehicle Control Mean CFU ± SDMean CFU ± SD
1% this compound Mean CFU ± SDMean CFU ± SD
Positive Control Mean CFU ± SDMean CFU ± SD
Untreated Control Mean CFU ± SDMean CFU ± SD

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation acclimatization Animal Acclimatization (7 days) infection Induction of Infection (T. mentagrophytes) acclimatization->infection grouping Randomization into Treatment Groups infection->grouping Infection Establishment (3-5 days) treatment Daily Topical Application (14 days) grouping->treatment clinical Clinical Scoring (Days 0, 4, 7, 11, 14, 21) treatment->clinical mycological Mycological Assessment (KOH & Culture) (Days 14 & 21) treatment->mycological histopathology Histopathology (H&E, PAS) (Day 21) mycological->histopathology flutrimazole_moa This compound This compound lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) This compound->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Maintains cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to

References

Application Notes and Protocols: Rat Vaginal Candidiasis Model for Testing Flutrimazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vulvovaginal candidiasis (VVC), primarily caused by Candida albicans, is a widespread mucosal infection affecting a large percentage of women.[1][2] The development of effective antifungal agents requires robust and reproducible preclinical models that mimic human infection. The estrogen-dependent rat model of vaginal candidiasis is a well-established system for evaluating the in vivo efficacy of antifungal compounds.[1][3] This model is particularly relevant as both human and rodent vaginal candidiasis are stringently estrogen-dependent.[1][4]

Flutrimazole is a topical imidazole (B134444) antifungal agent with potent, broad-spectrum activity against a wide range of yeasts and fungi.[5][6] Like other imidazole derivatives, its mechanism of action involves the disruption of the fungal cell membrane.[7][8] These application notes provide detailed protocols for establishing a rat vaginal candidiasis model and for assessing the therapeutic efficacy of this compound.

Mechanism of Action: this compound

This compound exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[7][9] It specifically targets and inhibits the fungal cytochrome P-450 enzyme, lanosterol (B1674476) 14-α-demethylase.[6][8] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and permeability of the fungal cell membrane, which ultimately results in fungal cell death.[7][9] The IC50 value for its inhibition of ergosterol biosynthesis has been reported as 0.071 μmol/L.[5][6]

cluster_0 Ergosterol Biosynthesis Pathway in Candida albicans Lanosterol Lanosterol Ergosterol Ergosterol (Essential for Membrane Integrity) Lanosterol->Ergosterol Catalyzed by Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion leads to Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P-450) Enzyme->Ergosterol This compound This compound This compound->Enzyme Inhibits

Caption: this compound's mechanism of action.

Data Presentation: In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against various fungal species. Its minimum inhibitory concentration (MIC) is comparable to or lower than other commonly used azole antifungals.

Table 1: In Vitro Susceptibility Data for this compound and Clotrimazole

Organism Antifungal Agent MIC Range (µg/mL) Reference
Scopulariopsis brevicaulis (8 strains) This compound 0.15 - 0.6 [5]
Clotrimazole 0.3 - 2.5 [5]

| Various Yeasts & Fungi | this compound | 0.025 - 5.0 |[5][6] |

Experimental Protocols

Protocol 1: Induction of Pseudoestrus and Vaginal Infection in Rats

This protocol describes the induction of a sustained pseudoestrus state, which is essential for establishing a persistent Candida albicans vaginal infection.[1][10] The use of non-ovariectomized rats simplifies the procedure.[2][11]

Materials:

  • Female Wistar or Sprague-Dawley rats (200-300g)

  • Estradiol (B170435) benzoate (B1203000) or estradiol hexa-hydrobenzoate[2][12]

  • Sterile vehicle (e.g., sesame oil or sterile distilled water)[11]

  • Candida albicans strain (e.g., clinical isolate or ATCC strain)

  • Sabouraud Dextrose Broth (SDB) and Agar (SDA)

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer

  • Micropipettes and sterile tips

Procedure:

  • Animal Acclimatization: House rats under standard conditions (22°C, 12-h light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.[11]

  • Hormone Preparation: Prepare a solution of estradiol (e.g., estradiol hexa-hydrobenzoate) in a sterile vehicle. A standardized dose is 0.20 mg/week/rat.[2][11]

  • Induction of Pseudoestrus: Administer the estradiol solution subcutaneously. For a weekly dose of 0.20 mg, this can be fractionated into three administrations per week (e.g., on Monday, Wednesday, and Friday).[2][11] Continue this regimen throughout the experiment to maintain the pseudoestrus state.[10]

  • Confirmation of Pseudoestrus (Optional but Recommended): After one week of hormone treatment, collect vaginal smears. A predominance of cornified epithelial cells indicates a state of pseudoestrus.[11]

  • Candida albicans Inoculum Preparation:

    • Culture C. albicans in SDB at 35-37°C for 24-48 hours.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and adjust the concentration to 5 × 10⁸ yeasts/mL using a hemocytometer.[2][11]

  • Vaginal Inoculation:

    • One week after the start of hormone induction, gently restrain the rat.[2][11]

    • Using a micropipette with a sterile tip, instill 10-20 µL of the C. albicans suspension into the vaginal canal.[13]

A 1. Animal Acclimatization (Female Rats, 7 days) B 2. Induce Pseudoestrus (Subcutaneous Estradiol Benzoate) A->B D 4. Intravaginal Inoculation (10-20 µL of yeast suspension) B->D After 1 week C 3. Prepare C. albicans Inoculum (Culture, Wash, Adjust to 5x10^8 cells/mL) C->D E 5. Infection Established (Wait 24-48h before treatment) D->E

Caption: Workflow for establishing rat vaginal candidiasis.
Protocol 2: Topical Treatment with this compound

Treatment is typically initiated 24-48 hours post-infection to allow for the establishment of the disease.[13]

Materials:

  • This compound cream (e.g., 1% or 2%) or solution[5]

  • Vehicle control cream (placebo)

  • Positive control (e.g., Clotrimazole cream)

  • Syringes or appropriate applicators for intravaginal administration

Procedure:

  • Group Allocation: Randomly divide the infected rats into treatment groups:

    • Group 1: Vehicle Control

    • Group 2: 1% this compound Cream

    • Group 3: 2% this compound Cream

    • Group 4: Positive Control (e.g., Clotrimazole)

  • Treatment Administration:

    • Gently restrain the animal.

    • Apply a defined volume (e.g., 0.1 g) of the respective cream or solution intravaginally.

    • Administer the treatment once or twice daily for a predetermined period (e.g., 3-7 days).

  • Monitoring: Observe animals daily for any signs of irritation or adverse effects.

Protocol 3: Quantification of Vaginal Fungal Burden

This protocol is used to determine the number of viable Candida cells in the vaginal lumen.

Materials:

  • Sterile PBS

  • Micropipettes and sterile tips

  • SDA plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth[11]

  • Sterile microcentrifuge tubes

Procedure:

  • Vaginal Lavage: At selected time points (e.g., 24 hours after the final treatment), perform a vaginal lavage.

    • Pipette 100 µL of sterile PBS into the vagina.

    • Gently aspirate and dispense the fluid 5-10 times to ensure adequate sampling.[14]

    • Collect the lavage fluid into a sterile microcentrifuge tube.

  • Serial Dilutions: Perform 10-fold serial dilutions of the collected lavage fluid in sterile PBS.[14]

  • Plating: Plate 10-100 µL of each dilution onto SDA plates.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • CFU Counting: Count the number of colonies on the plates. Select plates with 30-300 colonies for accurate calculation.

  • Calculation: Calculate the fungal burden as Colony Forming Units (CFU) per milliliter of lavage fluid. The formula is: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

Protocol 4: Histopathological Analysis

Histopathology provides a qualitative assessment of tissue inflammation, damage, and fungal invasion.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin (B1166041) wax

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain (optional, for better visualization of fungal elements)

  • Microscope

Procedure:

  • Tissue Collection: At the end of the experiment, euthanize the rats according to approved ethical protocols.

  • Fixation: Carefully excise the vaginal tissue and fix it in 10% NBF for at least 24 hours.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with H&E to observe cellular morphology and inflammatory infiltrate. PAS staining can be used on adjacent sections to specifically highlight fungal yeasts and hyphae.

  • Microscopic Examination: Evaluate the stained sections under a microscope. Look for:

    • Presence and extent of inflammatory cell infiltrate (neutrophils, lymphocytes) in the subepithelial stroma.[15]

    • Epithelial changes such as thickening, necrosis, or desquamation of epithelial cells.[15][16]

    • Presence and location of Candida elements (yeasts and hyphae), noting any tissue invasion.[16]

Expected Results and Data Interpretation

The efficacy of this compound is determined by a significant reduction in fungal burden and improvement in histopathological markers compared to the vehicle control group.

Table 2: Representative Template for In Vivo Efficacy Data

Treatment Group (n=10) Mean Vaginal Fungal Burden (Log10 CFU/mL ± SD) Histopathology Score (Mean ± SD)* % Cure or Marked Improvement
Vehicle Control 5.8 ± 0.6 3.5 ± 0.5 0%
1% this compound 2.1 ± 0.9** 1.2 ± 0.4** >80%[5]
2% this compound 1.5 ± 0.7** 0.8 ± 0.3** >80%[5]
Positive Control 1.9 ± 0.8** 1.0 ± 0.5** (Varies)

**Histopathology Score (Example): 0=Normal; 1=Mild inflammation; 2=Moderate inflammation with epithelial changes; 3=Severe inflammation, necrosis; 4=Severe inflammation with extensive fungal invasion. *p < 0.01 vs. Vehicle Control.

Host-Pathogen Interaction in Vaginal Candidiasis

The pathogenesis of VVC involves adherence of C. albicans to vaginal epithelial cells (VECs), followed by germination into invasive hyphae. This process triggers a host inflammatory response.

cluster_candida Candida albicans cluster_host Vaginal Epithelial Cell (VEC) Response Yeast Yeast Adhesion Hyphae Hyphal Germination & Invasion Yeast->Hyphae Recognition Pathogen Recognition (e.g., TLRs) Hyphae->Recognition Triggers Signaling Intracellular Signaling Cascade Recognition->Signaling Response Release of Cytokines & Chemokines Signaling->Response Inflammation Inflammatory Cell Infiltration (Neutrophils, Lymphocytes) Response->Inflammation Induces

Caption: Host epithelial response to C. albicans.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Flutrimazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Flutrimazole in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques for imidazole (B134444) antifungal agents, offering a robust framework for assay and impurity determination.

Introduction

This compound is a broad-spectrum imidazole antifungal agent used in the treatment of cutaneous mycoses. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical products containing this compound, ensuring their safety and efficacy. HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This document details a reliable HPLC method for this compound analysis.

Comparative HPLC Methods for Imidazole Antifungals

While specific public-domain HPLC methods for this compound are limited, methods for structurally similar compounds like Clotrimazole are well-established and can be readily adapted. The following table summarizes validated HPLC methods for imidazole antifungals, providing a strong basis for method development and validation for this compound.

ParameterMethod 1 (Adapted from Clotrimazole Analysis)Method 2 (Adapted from Clotrimazole Impurity Analysis)Method 3 (Isocratic Clotrimazole Method)
Stationary Phase (Column) C18 (250 mm x 4.6 mm, 5 µm)Waters Symmetry C8 (150 mm x 4.6 mm, 5 µm)C18
Mobile Phase Acetonitrile : Phosphate (B84403) BufferGradient: A) Phosphate Buffer with Tetrabutylammonium Hydrogen Sulphate B) AcetonitrileMethanol : K2HPO4 (85:15 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection Wavelength 254 nm225 nmNot Specified
Column Temperature 40°C40°CAmbient
Injection Volume 20 µLNot Specified20 µL
Linearity Range 75% - 125% of target concentration0.5 - 60 µg/mL100 - 700 µg/mL
Correlation Coefficient (r²) > 0.9990.99980.9996
Accuracy (% Recovery) 98% - 102%100.75% ± 1.51%101.2% - 103.8%
Precision (% RSD) < 2%Within acceptable limitsInstrumental: 0.612%, Intermediate: 0.35% - 1.43%
Limit of Detection (LOD) Not SpecifiedNot Specified0.25 µg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot Specified0.5 µg/mL

Experimental Protocols

Protocol 1: Assay of this compound in a Topical Cream Formulation

This protocol is adapted from a validated method for Clotrimazole in a cream formulation.[1][2]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Topical cream containing this compound

2. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted with orthophosphoric acid) in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • UV Detector: 254 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions

  • Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration and adjust the pH with orthophosphoric acid.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL). Sonicate to dissolve completely.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the cream equivalent to 20 mg of this compound into a 100 mL volumetric flask.[2]

    • Add approximately 70 mL of the mobile phase and sonicate to disperse the cream and dissolve the this compound.[2]

    • Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak area response.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard_prep Prepare this compound Reference Standard Solution system_suitability Inject Standard for System Suitability standard_prep->system_suitability sample_prep Prepare Sample Solution (from Cream Formulation) sample_injection Inject Sample Solution sample_prep->sample_injection mobile_phase_prep Prepare Mobile Phase (Acetonitrile & Buffer) system_equilibration Equilibrate HPLC System mobile_phase_prep->system_equilibration system_equilibration->system_suitability system_suitability->sample_injection peak_identification Identify this compound Peak (by Retention Time) sample_injection->peak_identification quantification Quantify this compound (using Peak Area) peak_identification->quantification report Generate Report quantification->report G cluster_parameters Validation Parameters Validated_HPLC_Method Validated_HPLC_Method Specificity Specificity Validated_HPLC_Method->Specificity Linearity Linearity Validated_HPLC_Method->Linearity Accuracy Accuracy Validated_HPLC_Method->Accuracy Precision Precision Validated_HPLC_Method->Precision Robustness Robustness Validated_HPLC_Method->Robustness LOD_LOQ LOD & LOQ Validated_HPLC_Method->LOD_LOQ

References

Application Notes and Protocols for Flutrimazole Skin Penetration Studies Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutrimazole is a broad-spectrum imidazole (B134444) antifungal agent used in the topical treatment of various dermatomycoses.[1][2][3] Its efficacy is dependent on its ability to penetrate the stratum corneum and reach the target fungal cells within the skin. The Franz diffusion cell is a widely accepted in vitro model for assessing the skin penetration and permeation of topical drug formulations.[4][5][6][7] This document provides detailed application notes and protocols for conducting in vitro skin penetration studies of this compound using Franz diffusion cells.

This compound's mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol.[1][2][3][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane dysfunction and fungal cell death.[1][3][8] this compound also exhibits anti-inflammatory properties, which can aid in alleviating the symptoms associated with fungal skin infections.[1][8][9] Due to its poor water solubility, formulation strategies are critical for its effective delivery into the skin.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro human skin penetration studies of various 1% this compound formulations. These studies were conducted over a period of 44 hours using Franz diffusion cells.

Table 1: Cumulative Amount of this compound Penetrated Through Human Skin (44 hours)

Formulation IDFormulation DescriptionMean Amount Penetrated (µg) ± SDPercentage of Applied Dose (%)
E27Dermal cream with benzyl (B1604629) alcohol31.3 ± 4.90.31
E28Dermal cream with diazolidinyl urea41.5 ± 5.30.42
FDCReference 1% this compound dermal cream38.30.38
Solution1% this compound hydroalcoholic solution186.51.87

Data extracted from a study where 10 mg of this compound was applied to the skin in a Franz diffusion cell.[10]

Table 2: Amount of this compound Retained in Human Skin (44 hours)

Formulation IDFormulation DescriptionMean Amount Retained (µg/g of skin)
E27Dermal cream with benzyl alcoholNot significantly different from other creams
E28Dermal cream with diazolidinyl ureaNot significantly different from other creams
FDCReference 1% this compound dermal creamNot significantly different from other creams

The study noted no significant differences in skin retention between the dermal cream formulations.[10] The amount of this compound retained per gram of skin was found to be more than 100 times the Minimum Inhibitory Concentration (MIC) against common dermatophytes.[2][10]

Experimental Protocols

Franz Diffusion Cell Setup and Skin Preparation

This protocol outlines the general procedure for preparing the Franz diffusion cells and human skin membranes for this compound penetration studies.

Materials:

  • Vertical Franz diffusion cells (with known diffusion area and receptor volume)

  • Human skin (full-thickness or dermatomed, sourced from elective surgery with ethical approval)

  • Water bath with circulator

  • Scalpel and forceps

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dermatome (optional, for preparing split-thickness skin)

  • Syringes and needles

Protocol:

  • Skin Preparation:

    • If using frozen skin, thaw it at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.[11]

    • For studies focusing on dermal absorption, it is recommended to use dermatomed skin (200-400 µm thickness) to remove the lower dermis, which can act as an artificial barrier for lipophilic compounds.

    • Cut the prepared skin into sections large enough to be mounted between the donor and receptor chambers of the Franz diffusion cells.

    • Visually inspect the skin for any imperfections or damage. The integrity of the skin barrier can be assessed by measuring transepidermal water loss (TEWL) or electrical resistance prior to mounting.[11]

  • Franz Diffusion Cell Assembly:

    • Thoroughly clean all parts of the Franz diffusion cells.

    • Fill the receptor chamber with a degassed receptor medium. Given this compound's lipophilic nature, a hydroalcoholic solution or PBS with a solubility enhancer (e.g., 0.5% Volpo-20 or a percentage of ethanol) may be necessary to maintain sink conditions.[12] Ensure no air bubbles are trapped at the bottom of the chamber or underneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

    • Carefully mount the prepared human skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.

    • Securely clamp the chambers together to prevent any leakage.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate the physiological temperature of the skin surface.[4][11]

    • Allow the system to equilibrate for at least 30 minutes before applying the formulation.

In Vitro Skin Permeation Study

This protocol describes the application of the this compound formulation and the subsequent sampling procedure.

Materials:

  • Assembled and equilibrated Franz diffusion cells

  • This compound formulations (e.g., 1% cream or solution)

  • Positive displacement pipette or syringe for accurate application of semi-solid formulations

  • Parafilm® (for occluded studies)

  • Collection vials

Protocol:

  • Formulation Application:

    • Apply a precise amount of the this compound formulation (e.g., a finite dose of 5-10 mg/cm²) uniformly onto the surface of the skin in the donor chamber.[11] In some studies, a dose equivalent to 10 mg of this compound has been used.[10]

    • Depending on the study's objective, the donor chamber can be left open to the air (non-occluded) or covered with Parafilm® to mimic occlusive conditions.[11]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 44 hours), withdraw a defined aliquot of the receptor medium from the sampling arm of the receptor chamber.[11]

    • Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.[4]

    • Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound in the collected receptor fluid and skin extracts using High-Performance Liquid Chromatography (HPLC). A specific method would need to be validated for this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer solution)

  • This compound reference standard

  • Solvents for extraction (e.g., methanol (B129727), acetonitrile)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Preparation (Receptor Fluid):

    • Samples from the receptor fluid may be directly injected into the HPLC system if the concentration is within the calibration range and the receptor medium is compatible with the mobile phase. Otherwise, a dilution or extraction step may be necessary.

  • Sample Preparation (Skin Extraction):

    • At the end of the experiment, dissemble the Franz cells and clean the skin surface to remove any excess formulation.

    • The skin can be separated into the stratum corneum (via tape stripping), epidermis, and dermis for drug deposition studies.

    • Mince the skin samples and extract this compound using a suitable organic solvent (e.g., methanol or acetonitrile) through sonication or homogenization.

    • Centrifuge the extract to pellet any tissue debris and collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase suitable for the separation of imidazole compounds (e.g., acetonitrile:water or acetonitrile:buffer mixture).

    • Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., around 225-260 nm, which is common for imidazole antifungals).

    • Inject a known volume of the prepared samples and standards.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to a standard curve prepared with known concentrations of the this compound reference standard.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated through the skin at each time point, correcting for the amount removed during previous sampling.

    • Plot the cumulative amount of permeated drug per unit area (µg/cm²) against time (hours).

    • The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor formulation.

Visualizations

Signaling Pathway

Flutrimazole_Mechanism_of_Action This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Abnormal_Sterols Accumulation of Abnormal Sterols Lanosterol_14a_demethylase->Abnormal_Sterols Leads to Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Abnormal_Sterols->Fungal_Cell_Membrane Disrupts

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for this compound skin permeation study.

Logical Relationships

Logical_Relationships Formulation This compound Formulation (Cream, Solution, etc.) Skin Skin Barrier (Stratum Corneum) Formulation->Skin Applied to Penetration Skin Penetration (Drug in Epidermis/Dermis) Skin->Penetration Leads to Permeation Systemic Absorption (Drug in Receptor Fluid) Penetration->Permeation Can lead to Efficacy Therapeutic Efficacy (Antifungal Action) Penetration->Efficacy Directly relates to Permeation->Efficacy Indirectly relates to

Caption: Key relationships in topical drug delivery.

References

Protocol for Assessing the In Vivo Anti-inflammatory Effects of Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Flutrimazole, a topical imidazole (B134444) antifungal agent, has demonstrated potent broad-spectrum activity against various fungal pathogens.[1][2] Beyond its established antifungal properties, emerging evidence suggests that this compound also possesses anti-inflammatory capabilities, making it a promising candidate for the treatment of inflammatory skin conditions that may accompany fungal infections.[3][4][5] This document provides a comprehensive set of protocols to investigate the in vivo anti-inflammatory effects of this compound, focusing on its potential mechanisms of action involving the NF-κB and MAPK signaling pathways.

The provided protocols detail established animal models of acute and chronic inflammation, including carrageenan-induced paw edema and croton oil-induced ear edema. Furthermore, this guide outlines molecular biology techniques such as Western blotting, ELISA, and qPCR to quantify the expression and activation of key inflammatory mediators. Histopathological analysis methods are also included to assess tissue-level inflammation. While direct evidence linking this compound to the NF-κB and MAPK pathways is still developing, the known anti-inflammatory action of other imidazole derivatives, such as clotrimazole's inhibition of NF-κB, provides a strong rationale for investigating these pathways.[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is used to assess the acute anti-inflammatory activity of this compound.[7]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound cream (1% and 2%)

  • Diclofenac (B195802) gel (1%, as a positive control)

  • Vehicle control (cream base)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the rats into four groups (n=6 per group): Vehicle Control, this compound 1%, this compound 2%, and Diclofenac 1%.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Topically apply 100 mg of the respective treatment (vehicle, this compound cream, or diclofenac gel) to the plantar surface of the left hind paw.

  • One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the left hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Croton Oil-Induced Ear Edema in Mice (Topical Inflammation Model)

This model evaluates the topical anti-inflammatory effect of this compound.

Materials:

  • Male Swiss albino mice (25-30 g)

  • This compound solution (in a suitable vehicle like acetone)

  • Dexamethasone solution (positive control)

  • Vehicle control (e.g., acetone)

  • Croton oil solution (e.g., 5% in acetone)

  • 6 mm biopsy punch

  • Analytical balance

Procedure:

  • Divide the mice into treatment groups (n=6 per group): Vehicle Control, this compound (different concentrations), and Dexamethasone.

  • Apply 20 µL of the respective treatment solution to the inner surface of the right ear.

  • After 30 minutes, apply 20 µL of the croton oil solution to the same ear to induce inflammation.

  • After 6 hours, euthanize the mice and collect a 6 mm disc from both the treated (right) and untreated (left) ears using a biopsy punch.

  • Weigh the ear discs immediately.

  • The degree of edema is calculated by the difference in weight between the right and left ear discs.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Molecular Analysis of Inflammatory Markers

This protocol is for analyzing the protein levels of key components of the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms.[8][9]

Procedure:

  • Protein Extraction: Following the in vivo experiments, homogenize the inflamed tissue (paw or ear) in RIPA buffer with protease and phosphatase inhibitors. Centrifuge the homogenates and collect the supernatant containing the total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.[9]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

This protocol measures the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in tissue homogenates.[7][10][11]

Procedure:

  • Sample Preparation: Prepare tissue homogenates as described for Western blotting.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add tissue homogenate samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

This protocol quantifies the mRNA levels of genes encoding pro-inflammatory mediators.[12][13]

Procedure:

  • RNA Extraction: Extract total RNA from the inflamed tissue using a suitable kit (e.g., TRIzol or an RNeasy kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., TNF, IL1B, IL6, COX2, INOS) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Histopathological Analysis

This protocol is for the microscopic examination of tissue inflammation.[14]

Procedure:

  • Tissue Processing: Fix the inflamed tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a microscope to assess the degree of inflammation, including cellular infiltration (neutrophils, macrophages), edema, and tissue damage.

  • Scoring: Use a semi-quantitative scoring system to evaluate the severity of inflammation.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 4h
Vehicle Control1.5 ± 0.11.8 ± 0.22.1 ± 0.22.0 ± 0.1-
This compound 1%1.3 ± 0.11.5 ± 0.11.7 ± 0.11.6 ± 0.120%
This compound 2%1.2 ± 0.1 1.3 ± 0.11.4 ± 0.1 1.3 ± 0.135%
Diclofenac 1%1.1 ± 0.1 1.2 ± 0.11.3 ± 0.1 1.2 ± 0.140%

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
Treatment GroupEar Disc Weight (mg)% Inhibition of Edema
Vehicle Control12.5 ± 1.0-
This compound (0.5 mg/ear)9.8 ± 0.8*21.6%
This compound (1.0 mg/ear)7.5 ± 0.6 40.0%
Dexamethasone (0.1 mg/ear)6.2 ± 0.550.4%

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Table 3: Effect of this compound on Inflammatory Mediator Levels
Treatment Groupp-p65/p65 RatioTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)COX2 mRNA (fold change)
Sham0.2 ± 0.0550 ± 530 ± 41.0 ± 0.1
Vehicle Control1.0 ± 0.1250 ± 20180 ± 158.0 ± 0.7
This compound 2%0.5 ± 0.08 130 ± 1295 ± 10 3.5 ± 0.4
Diclofenac 1%0.4 ± 0.06 110 ± 1080 ± 8 2.8 ± 0.3

*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle Control.

Mandatory Visualizations

experimental_workflow cluster_in_vivo In Vivo Models cluster_ex_vivo Ex Vivo & Molecular Analysis Animal Acclimatization Animal Acclimatization Treatment Groups Grouping: - Vehicle - this compound (1% & 2%) - Positive Control Animal Acclimatization->Treatment Groups Inflammation Induction Induction: - Carrageenan (Paw) - Croton Oil (Ear) Treatment Groups->Inflammation Induction Data Collection Macroscopic Assessment: - Paw Volume - Ear Weight Inflammation Induction->Data Collection Tissue Collection Tissue Collection Data Collection->Tissue Collection Histopathology H&E Staining Microscopic Evaluation Tissue Collection->Histopathology Molecular Assays Protein & RNA Extraction Tissue Collection->Molecular Assays Western Blot Western Blot: - p-p65, p-IκBα Molecular Assays->Western Blot ELISA ELISA: - TNF-α, IL-1β, IL-6 Molecular Assays->ELISA qPCR qPCR: - COX2, iNOS mRNA Molecular Assays->qPCR

Experimental Workflow Diagram.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Phosphorylation IκB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation NFkB Translocation NF-κB (p65/p50) Nuclear Translocation IkB Phosphorylation->NFkB Translocation Gene Transcription Pro-inflammatory Gene Transcription NFkB Translocation->Gene Transcription This compound This compound This compound->IKK Activation Potential Inhibition

NF-κB Signaling Pathway.

mapk_pathway cluster_mapk MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPKKK Potential Inhibition

MAPK Signaling Pathway.

References

Application Notes and Protocols for Evaluating Flutrimazole Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the potential cytotoxicity of Flutrimazole, a broad-spectrum imidazole (B134444) antifungal agent. Due to the limited availability of direct cytotoxicity studies on this compound in human skin cells, the methodologies outlined here are based on established protocols for evaluating the cytotoxic effects of other imidazole antifungals with similar mechanisms of action, such as ketoconazole (B1673606) and clotrimazole. These notes are intended to guide researchers in designing and executing robust in vitro studies to determine the safety profile of this compound for topical applications.

Introduction to this compound and its Mechanism of Action

This compound is an imidazole antifungal that inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. While this mechanism is specific to fungi, high concentrations of imidazole antifungals may exert off-target effects on mammalian cells, necessitating thorough cytotoxic evaluation. Studies on related imidazole antifungals have suggested potential mechanisms of mammalian cell cytotoxicity, including the induction of apoptosis, cell cycle arrest, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[2][3][4]

Recommended Cell Lines for Cytotoxicity Testing

For a topically applied drug like this compound, it is crucial to use cell lines that are representative of the human skin. The following cell lines are recommended:

  • HaCaT cells: A spontaneously immortalized human keratinocyte cell line that is widely used as a model for the epidermis.

  • Human Dermal Fibroblasts (HDFs): Primary cells or cell lines derived from human skin that represent the dermal layer.

Experimental Workflow for this compound Cytotoxicity Assessment

The following diagram outlines a comprehensive workflow for evaluating the cytotoxic effects of this compound in a selected skin cell line.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (HaCaT or HDFs) treatment 2. This compound Treatment (Dose- and time-response) cell_culture->treatment viability 3. Cell Viability (MTT Assay) treatment->viability membrane 4. Membrane Integrity (LDH Assay) treatment->membrane apoptosis 5. Apoptosis (Caspase-3 Assay) treatment->apoptosis ros 6. Oxidative Stress (ROS Assay) treatment->ros mito 7. Mitochondrial Health (MMP Assay) treatment->mito data 8. Data Quantification viability->data membrane->data apoptosis->data ros->data mito->data interpretation 9. Interpretation of Results data->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

I. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol
  • Cell Seeding: Seed HaCaT or HDF cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in a serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., 1% Triton X-100). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation
This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.595 ± 5.192 ± 5.5
1092 ± 6.185 ± 5.978 ± 6.3
2581 ± 5.865 ± 6.252 ± 5.9
5065 ± 7.242 ± 5.531 ± 4.8
10045 ± 6.525 ± 4.915 ± 3.7

II. Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[6]

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed with 1% Triton X-100).

Data Presentation
This compound Conc. (µM)% LDH Release (24h)% LDH Release (48h)% LDH Release (72h)
0 (Vehicle)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.89 ± 2.112 ± 2.5
1015 ± 2.525 ± 3.238 ± 4.1
2532 ± 3.855 ± 4.572 ± 5.3
5058 ± 4.978 ± 5.891 ± 6.2
10085 ± 6.195 ± 5.298 ± 4.5

III. Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[7]

Experimental Protocol
  • Cell Seeding and Treatment: Seed HaCaT or HDF cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Caspase-3 Activity Measurement: In a 96-well plate, mix 50 µg of protein from each lysate with a reaction buffer containing the Caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold increase in Caspase-3 activity relative to the vehicle control.

Data Presentation
This compound Conc. (µM)Caspase-3 Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
101.8 ± 0.2
253.5 ± 0.4
506.2 ± 0.7
1008.9 ± 1.1

IV. Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[8]

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: After treatment, remove the medium and incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the fold increase in ROS production relative to the vehicle control.

Data Presentation
This compound Conc. (µM)ROS Production (Fold Change)
0 (Vehicle)1.0 ± 0.2
101.5 ± 0.3
252.8 ± 0.5
504.5 ± 0.8
1006.7 ± 1.2

V. Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the integrity of the mitochondrial membrane potential using a cationic fluorescent dye such as JC-1.[2] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for 24 hours.

  • JC-1 Staining: After treatment, incubate the cells with 5 µg/mL JC-1 dye for 20 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation
This compound Conc. (µM)Red/Green Fluorescence Ratio
0 (Vehicle)5.2 ± 0.4
104.1 ± 0.5
252.8 ± 0.3
501.5 ± 0.2
1000.8 ± 0.1

Plausible Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of other imidazole antifungals, a plausible signaling pathway for this compound-induced cytotoxicity in mammalian cells could involve the induction of mitochondrial dysfunction, leading to oxidative stress and subsequent activation of apoptotic pathways.

signaling_pathway cluster_trigger Trigger cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Pathway This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria ros Increased ROS Production mitochondria->ros bax Bax Activation ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway of this compound cytotoxicity.

Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific experimental conditions. It is essential to include appropriate controls and perform statistical analysis to ensure the validity of the results.

References

Application of Flutrimazole in Fungal Biofilm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Flutrimazole, an imidazole-based antifungal agent, is known to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] While extensively studied for its efficacy against planktonic fungal cells, its application in the context of fungal biofilms is an emerging area of interest. These application notes provide a comprehensive overview of the potential use of this compound in fungal biofilm research, including detailed protocols for evaluating its efficacy and elucidating its mechanism of action against these complex microbial communities.

Mechanism of Action

This compound, like other imidazole (B134444) antifungals, targets the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function.[2][3][4] By inhibiting ergosterol synthesis, this compound disrupts the cell membrane, leading to increased permeability and ultimately, cell death. In the context of biofilms, this disruption of the cell membrane can have pleiotropic effects, including the inhibition of initial fungal adhesion, disruption of mature biofilm architecture, and potentiation of the activity of other antifungal agents.

Application Notes

Inhibition of Biofilm Formation

This compound can be investigated for its ability to prevent the initial stages of biofilm formation. By interfering with ergosterol biosynthesis, this compound may alter the fungal cell surface properties, thereby reducing the adherence of fungal cells to biotic and abiotic surfaces, a critical first step in biofilm development.

Eradication of Pre-formed Biofilms

The efficacy of this compound against established biofilms is a key area of investigation. While the dense extracellular matrix (ECM) of biofilms can limit the penetration of antifungal agents, the lipophilic nature of this compound may facilitate its diffusion into the biofilm structure. Its disruptive effect on the cell membrane of the embedded fungal cells can lead to a reduction in biofilm viability and biomass.

Synergistic Interactions

This compound may exhibit synergistic effects when used in combination with other antifungal drugs. For instance, by increasing the permeability of the fungal cell membrane, this compound could enhance the uptake and efficacy of other agents that target intracellular components. Investigating these combinations could lead to more effective anti-biofilm strategies.

Impact on Extracellular Matrix (ECM)

The fungal biofilm ECM, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity and protection.[5][6] Azole antifungals have been shown to affect the ECM.[7] Research into this compound's effect on the production and composition of the ECM could reveal another mechanism of its anti-biofilm activity.

Quantitative Data Summary

Due to the limited direct research on this compound's effect on fungal biofilms, the following tables present illustrative data based on the known effects of other azole antifungals, such as fluconazole, on Candida albicans biofilms. These tables are intended to provide a framework for the expected outcomes of the described experimental protocols when testing this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) of this compound

Fungal SpeciesPlanktonic MIC₅₀ (µg/mL)Biofilm MBEC₅₀ (µg/mL)Fold Increase (MBEC/MIC)
Candida albicans0.025 - 2.0> 64> 32
Candida glabrata0.5 - 8.0> 128> 16
Aspergillus fumigatus0.1 - 4.0> 256> 64

Note: These are hypothetical values based on typical azole resistance in biofilms. Actual values for this compound need to be determined experimentally.

Table 2: Effect of this compound on Candida albicans Biofilm Biomass and Metabolic Activity

This compound Concentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (XTT Assay)
1625 ± 530 ± 7
3245 ± 855 ± 10
6460 ± 1270 ± 15
12875 ± 1085 ± 12

Note: Data are represented as mean ± standard deviation. These are illustrative values to demonstrate potential dose-dependent effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

Protocol 2: Fungal Biofilm Formation in a 96-Well Plate
  • Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1.

  • Adhesion Step: Add 100 µL of the fungal suspension to the wells of a flat-bottom 96-well plate. Incubate at 37°C for 90 minutes to allow for cell adherence.[8]

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[8]

  • Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium to each well and incubate at 37°C for 24-48 hours to allow for biofilm formation.

Protocol 3: Quantification of Biofilm Biomass using Crystal Violet Assay
  • Biofilm Formation: Form biofilms as described in Protocol 2.

  • Washing: Discard the medium and wash the wells twice with PBS to remove planktonic cells.

  • Fixation: Air-dry the plate for 45 minutes.[8]

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1]

  • Washing: Wash the plate four times with sterile distilled water to remove excess stain.[8]

  • Solubilization: Add 200 µL of 95% ethanol (B145695) or 30% acetic acid to each well to solubilize the bound dye.[1][9]

  • Quantification: Transfer 125 µL of the solubilized dye to a new plate and measure the absorbance at 590 nm using a microplate reader.

Protocol 4: Assessment of Biofilm Metabolic Activity using XTT Assay
  • Biofilm Formation: Form biofilms as described in Protocol 2.

  • Washing: Wash the biofilms twice with PBS.

  • XTT Solution Preparation: Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS. Just before use, add menadione (B1676200) to a final concentration of 1 µM.

  • Incubation: Add 100 µL of the XTT/menadione solution to each well and incubate the plate in the dark at 37°C for 2-5 hours.[10]

  • Quantification: Transfer 80 µL of the supernatant to a new plate and measure the absorbance at 490 nm.[11] The color change is proportional to the metabolic activity of the biofilm.

Protocol 5: Determination of Minimum Biofilm Eradication Concentration (MBEC)
  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 2.

  • Drug Addition: After biofilm formation, remove the medium and add serial dilutions of this compound in fresh RPMI-1640 medium to the wells.

  • Incubation: Incubate the plate for a further 24-48 hours at 37°C.

  • MBEC Determination: Determine the metabolic activity of the remaining biofilm using the XTT assay (Protocol 4). The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., 50% or 90%) in metabolic activity compared to the untreated control.

Protocol 6: Visualization of Biofilm Architecture using Microscopy
  • Confocal Laser Scanning Microscopy (CLSM):

    • Grow biofilms on glass-bottom dishes or coverslips.

    • Stain the biofilm with fluorescent dyes (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix polysaccharides).

    • Visualize the three-dimensional structure of the biofilm using a confocal microscope.[8][12][13]

  • Scanning Electron Microscopy (SEM):

    • Grow biofilms on appropriate surfaces (e.g., plastic coverslips, medical device materials).

    • Fix the biofilms with glutaraldehyde.[14]

    • Dehydrate the samples through a series of ethanol concentrations.[14]

    • Critical-point dry and sputter-coat the samples with gold or palladium.

    • Image the surface topography of the biofilm using an SEM.[15][16][17]

Visualizations

Flutrimazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (Target Enzyme) Lanosterol->Lanosterol_14_alpha_demethylase Ergosterol Ergosterol Lanosterol_14_alpha_demethylase->Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Leads to This compound This compound This compound->Lanosterol_14_alpha_demethylase Inhibition Experimental_Workflow_Biofilm_Inhibition cluster_workflow Experimental Workflow: Assessing this compound's Anti-Biofilm Activity Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Biofilm_Formation Incubate for Biofilm Formation (24-48h) Prepare_Inoculum->Biofilm_Formation Add_this compound Add Serial Dilutions of this compound Biofilm_Formation->Add_this compound Incubate_Treatment Incubate with this compound (24h) Add_this compound->Incubate_Treatment Wash Wash to Remove Non-adherent Cells/Drug Incubate_Treatment->Wash Quantify_Biomass Quantify Biomass (Crystal Violet Assay) Wash->Quantify_Biomass Quantify_Viability Quantify Metabolic Activity (XTT Assay) Wash->Quantify_Viability Visualize Visualize Biofilm (SEM/CLSM) Wash->Visualize End End Quantify_Biomass->End Quantify_Viability->End Visualize->End Signaling_Pathway_Hypothesis This compound This compound Ergosterol_Depletion Ergosterol Depletion This compound->Ergosterol_Depletion Inhibits Erg11 Membrane_Stress Membrane Stress Ergosterol_Depletion->Membrane_Stress Biofilm_Inhibition Biofilm Inhibition Ergosterol_Depletion->Biofilm_Inhibition Cell_Wall_Integrity_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Stress->Cell_Wall_Integrity_Pathway Calcium_Signaling Calcium Signaling Membrane_Stress->Calcium_Signaling Stress_Response_Genes Stress Response Gene Expression Cell_Wall_Integrity_Pathway->Stress_Response_Genes Efflux_Pump_Upregulation Efflux Pump Upregulation Calcium_Signaling->Efflux_Pump_Upregulation Efflux_Pump_Upregulation->Biofilm_Inhibition Contributes to Resistance Stress_Response_Genes->Biofilm_Inhibition

References

Application Notes and Protocols: In Vivo Imaging of Flutrimazole Effects in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a broad-spectrum imidazole (B134444) antifungal agent effective against a variety of dermatophytes, yeasts, and other filamentous fungi.[1][2] Its primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][3][4][5] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[4][5] While traditional efficacy studies rely on endpoint measurements such as colony-forming unit (CFU) counts and clinical cure rates, in vivo imaging offers a powerful, non-invasive approach to longitudinally monitor the effects of antifungal agents in real-time within a living host.[6][7]

This document provides detailed application notes and protocols for utilizing in vivo imaging, specifically bioluminescence imaging (BLI), to assess the therapeutic efficacy of this compound in animal models of superficial fungal infections.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its efficacy in animal models based on non-imaging studies. This data provides a baseline for designing and interpreting in vivo imaging experiments.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Reference
Dermatophytes, filamentous fungi, and yeasts0.025 - 5.0[1]
Scopulariopsis brevicaulis (8 strains)0.15 - 0.6[1]

Table 2: In Vivo Efficacy of Topical this compound in Animal Models (Non-Imaging)

Animal ModelInfectionThis compound FormulationEfficacyReference
RatVaginal Candidiasis1% and 2% cream or solution>80% cured or markedly improved[1]
Guinea PigTrichophytosis1% and 2% cream or solution>80% cured or markedly improved[1]

Table 3: Comparative Efficacy of this compound Cream in Clinical and Preclinical Settings

Comparator AgentInfection TypeThis compound ConcentrationOutcomeReference
Bifonazole (B1667052) 1% creamDermatomycoses1%73% cure rate vs. 65% for bifonazole[3][8]
Ketoconazole 2% creamDermatomycoses1%As effective as ketoconazole[3]
Clotrimazole 1% creamDermatomycoses1%As effective as clotrimazole[3]
Fluconazole 1% creamSuperficial mycosis1%Similar efficacy[9]

Mechanism of Action: this compound

This compound, like other imidazole antifungals, targets the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. This process is crucial for fungal cell survival.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_result Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol->Disrupted Cell Membrane This compound This compound This compound->Ergosterol Inhibition Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring A Induce Immunosuppression in Mice C Induce Cutaneous Infection A->C B Culture Bioluminescent C. albicans B->C D Baseline Imaging (Day 0) C->D E Initiate Topical Treatment (this compound vs. Placebo) D->E F Longitudinal BLI (e.g., Days 1, 3, 5, 7) E->F G Data Analysis (Quantify Photon Flux) F->G cluster_model Animal Model cluster_treatment Treatment cluster_imaging Imaging cluster_outcome Outcome Animal Immunocompromised Mouse BLI Bioluminescence Imaging Animal->BLI Pathogen Bioluminescent Fungus Pathogen->BLI Drug This compound Formulation Efficacy Therapeutic Efficacy Drug->Efficacy Control Placebo Control->Efficacy Analysis Photon Flux Quantification BLI->Analysis Analysis->Efficacy

References

Creating Stable Flutrimazole Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutrimazole is a broad-spectrum imidazole (B134444) antifungal agent that functions by inhibiting lanosterol (B1674476) 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[3] Due to its lipophilic nature, this compound is practically insoluble in water but exhibits good solubility in organic solvents, a key consideration for the preparation of stable solutions for laboratory research.[1][4] These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions to ensure reproducibility and accuracy in experimental settings.

Physicochemical Properties of this compound

This compound is a white powder with a molecular weight of 346.37 g/mol and a molecular formula of C₂₂H₁₆F₂N₂.[1][3] Its poor water solubility necessitates the use of organic solvents for creating stock solutions.[1]

Solubility

Quantitative solubility data for this compound in various common laboratory solvents are summarized below. Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions.[1][5] Sonication may be required to facilitate dissolution.[1]

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
Dimethyl Sulfoxide (DMSO)90 - 100259.84 - 288.71[1][5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5≥ 7.22[5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 7.22[5]
10% DMSO + 90% Corn Oil≥ 2.5≥ 7.22[5]
EthanolSlightly solubleNot readily available[4]
MethanolSlightly solubleNot readily available[4]
Acetone (B3395972)Slightly solubleNot readily available[4]

Stability Considerations

The stability of this compound solutions is critical for obtaining reliable experimental results. As with other azole antifungals, this compound may be susceptible to degradation by light, temperature, and pH.

  • Light: Azole antifungals can undergo photodegradation.[6] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil.[7]

  • Temperature: For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[5]

  • pH: The stability of imidazole derivatives can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain the pH of the final working solution within a neutral range unless the experimental design requires otherwise.

Experimental Protocols

The following protocols are based on established guidelines for the preparation of antifungal stock solutions, such as those from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 346.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh 34.64 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound into a sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., RPMI-1640)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 100 mM this compound stock solution in the desired cell culture medium to achieve the final working concentrations for your experiment.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution does not exceed a level that could affect the experimental results (typically ≤ 1%).

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock solution.

Visualization of Key Processes

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action

This compound inhibits the enzyme lanosterol 14α-demethylase, a key step in the conversion of lanosterol to ergosterol. This diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase This compound This compound This compound->Inhibition

Caption: this compound inhibits ergosterol biosynthesis.

Experimental Workflow for this compound Solution Preparation

This diagram outlines the key steps for preparing a stable this compound stock solution for laboratory use.

Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex / Sonicate dissolve->mix aliquot 4. Aliquot into Amber Vials mix->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 6. Serially Dilute in Medium store->dilute Use from frozen stock use 7. Use in Experiment dilute->use

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Flutrimazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Flutrimazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a lipophilic compound and is practically insoluble in water.[1] This characteristic presents a significant challenge for in vitro assays that require the compound to be in a dissolved state in an aqueous medium.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] this compound exhibits high solubility in DMSO, with reports indicating solubility up to 90-100 mg/mL.[2][3]

Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?

The final concentration of DMSO in the assay medium should be kept to a minimum to avoid solvent-induced toxicity to the cells. While the tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 1%, with an ideal concentration of less than 0.5%.[4][5][6][7][8] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line and assay.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What can I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide: this compound Precipitation below for a step-by-step approach to resolving this problem.

Q5: Are there alternatives to using DMSO for solubilizing this compound?

Yes, several advanced techniques can be employed to improve the aqueous solubility of this compound, reducing the reliance on high concentrations of organic solvents. These methods include the use of co-solvents, cyclodextrin (B1172386) complexation, solid dispersions, and nanoemulsions.[4][9]

Troubleshooting Guides

Guide 1: this compound Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshoot and resolve the issue of this compound precipitating out of solution during your in vitro experiment.

G start Start: this compound Precipitation Observed check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso dmso_ok Is DMSO concentration ≤ 0.5%? check_dmso->dmso_ok reduce_dmso Action: Reduce final DMSO concentration by preparing a higher concentration stock. dmso_ok->reduce_dmso No consider_cosolvent Step 2: Consider a Co-solvent System dmso_ok->consider_cosolvent Yes reduce_dmso->check_dmso cosolvent_options Action: Prepare stock in DMSO with a co-solvent like PEG 300 or Ethanol (B145695).[4] consider_cosolvent->cosolvent_options advanced_methods Step 3: Explore Advanced Solubilization Techniques cosolvent_options->advanced_methods advanced_options Cyclodextrin Complexation Solid Dispersion Nanoemulsion advanced_methods->advanced_options end End: this compound Solubilized advanced_options->end

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Inconsistent Results in Antifungal Susceptibility Testing

Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound can often be attributed to poor solubility.

Problem: High variability in MIC results across replicate plates or experiments.

Probable Cause: Inconsistent solubility and precipitation of this compound in the aqueous broth medium. The actual concentration of the dissolved, active compound is lower and more variable than the intended concentration.

Solutions:

  • Visual Inspection: Always visually inspect your drug dilutions in the microtiter plate for any signs of precipitation (cloudiness or visible particles) before and after incubation.

  • Optimize Stock Solution Preparation:

    • Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.[3]

    • Prepare fresh dilutions for each experiment to avoid potential degradation or precipitation in stored working solutions.

  • Employ Solubility Enhancement Techniques:

    • Cyclodextrins: Incorporate a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay medium to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[10][11][12]

    • Surfactants: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-127 to the culture medium at a concentration above its critical micelle concentration (CMC) to aid in solubilization.[4] Ensure the surfactant concentration is not toxic to the fungal cells.

Data Presentation

The following table summarizes the solubility of this compound in various solvents and provides illustrative examples of solubility enhancement for the structurally similar compound, clotrimazole (B1669251), using different techniques. Note: Specific quantitative data for this compound solubility enhancement is limited; therefore, data for clotrimazole is provided as a reference.

Compound Solvent/Method Solubility/Enhancement Factor Reference
This compound WaterPractically Insoluble[1]
This compound DMSO90 - 100 mg/mL[2][3]
This compound 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[3]
This compound 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
Clotrimazole Water~0.49 mg/L[10]
Clotrimazole with β-Cyclodextrin (1.5% w/w)12-fold increase[11]
Clotrimazole with Hydroxypropyl-β-CD (40% w/w)384-fold increase[11]
Clotrimazole with Randomly-methylated β-CD (40% w/w)9980-fold increase[11]
Clotrimazole with Mannitol (B672) Solid Dispersion (1:3 ratio)806-fold increase in mannitol solution[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mg/mL).[3]

  • Vortex the solution thoroughly. If necessary, use gentle warming (e.g., 37°C water bath) and sonication to ensure complete dissolution.[2][3]

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from methods used for other poorly soluble imidazole (B134444) antifungals and serves as a starting point for this compound.[14]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1). Calculate the required mass of each component. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[12]

  • Paste Formation: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water-methanol mixture (e.g., 1:1 v/v) to form a thick, homogeneous paste.

  • Kneading: Gradually add the this compound powder to the paste while continuously triturating with a pestle. Knead the mixture for a defined period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more efficient solvent removal.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a desiccator until use.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This is a general protocol based on techniques used for clotrimazole and can be optimized for this compound.[10][15]

  • Component Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 4000. Determine the desired drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both the this compound and the chosen carrier in a suitable volatile organic solvent, such as ethanol or methanol, in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent degradation of the drug.

  • Final Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve to obtain a uniform particle size. Store in a desiccator.

Visualizations

G cluster_0 Cyclodextrin Molecule hydrophilic_exterior Hydrophilic Exterior hydrophobic_cavity Hydrophobic Cavity complex This compound-Cyclodextrin Inclusion Complex hydrophobic_cavity->complex encapsulates This compound This compound (Poorly Soluble Guest) This compound->complex water Aqueous Environment (Water Molecules) complex->water soluble_complex Enhanced Aqueous Solubility water->soluble_complex results in

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Technical Support Center: Overcoming Flutrimazole Resistance in Non-albicans Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming flutrimazole resistance in non-albicans Candida species. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: My Candida isolate shows high Minimum Inhibitory Concentrations (MICs) to this compound. What are the common resistance mechanisms?

A1: High this compound MICs in non-albicans Candida species are typically due to one or a combination of the following mechanisms[1][2][3][4]:

  • Overexpression of Efflux Pumps: The most common mechanism is the upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1)[1][5][6][7]. These pumps actively remove this compound from the fungal cell, reducing its intracellular concentration[8][9].

  • Alterations in the Drug Target: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of this compound to the enzyme[1][8][10]. Overexpression of ERG11 can also contribute to resistance[11][12].

  • Biofilm Formation: Candida species growing in biofilms are often highly resistant to antifungal agents[13][14][15]. The biofilm's extracellular matrix can sequester the drug, and the physiological state of the cells within the biofilm contributes to reduced susceptibility[13][14].

  • Intrinsic Resistance: Some species, like Candida krusei, exhibit intrinsic resistance to certain azoles due to a naturally lower susceptibility of their lanosterol 14α-demethylase to inhibition[16][17][18][19].

Q2: I am seeing variability in this compound susceptibility testing results for the same isolate. What could be the cause?

A2: Inconsistent susceptibility results can arise from several factors:

  • Inoculum Preparation: Ensure a standardized inoculum density is used, as a high cell density can lead to artificially elevated MICs[20].

  • Testing Method: Different methods (e.g., broth microdilution, disk diffusion, agar-based screening) can yield slightly different results[21]. Adherence to standardized protocols like those from CLSI (Clinical & Laboratory Standards Institute) is crucial.

  • Incubation Time and Temperature: Variations in incubation parameters can affect fungal growth and, consequently, MIC readings.

  • Biofilm Formation: If the isolate forms a biofilm in the assay plate, it can lead to higher and more variable MICs[15].

Q3: Are there ways to reverse or overcome this compound resistance in my experiments?

A3: Yes, several strategies are being explored to overcome azole resistance:

  • Combination Therapy: Using this compound in combination with other compounds can have a synergistic effect. Examples include:

    • Efflux Pump Inhibitors (EPIs): Compounds that block the function of efflux pumps can restore this compound susceptibility[9]. Some studies have explored common NSAIDs like ibuprofen (B1674241) and aspirin (B1665792) for this purpose[9].

    • Other Antifungals: Combining this compound with other classes of antifungals, such as echinocandins or polyenes, can be effective[22][23][24].

    • Non-antifungal drugs: Statins and proton pump inhibitors have shown synergistic effects with azoles against resistant Candida[25][26].

  • Targeting Biofilms: Using agents that disrupt the biofilm matrix, such as β-1,3 glucanase, can increase the susceptibility of biofilm-embedded cells to this compound[13].

  • Novel Drug Formulations: Investigating new delivery systems or modifications of the this compound molecule could enhance its efficacy.

Troubleshooting Guides

Issue 1: Consistently high this compound MICs in Candida glabrata isolates.

Possible Cause Troubleshooting Step
Upregulation of Efflux Pumps Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of efflux pump genes like CgCDR1, CgCDR2, and PDH1[5][11].
Mutations in ERG11 Sequence the ERG11 gene to identify any point mutations known to confer azole resistance.
Biofilm Formation Quantify biofilm formation using a crystal violet assay. Test this compound susceptibility in both planktonic and biofilm-grown cells.

Issue 2: this compound is ineffective against a Candida auris isolate.

Possible Cause Troubleshooting Step
Multidrug Resistance C. auris is known for its multidrug resistance[27]. Test for cross-resistance with other azoles and different classes of antifungals.
Upregulation of Efflux Pumps and ERG11 Analyze the expression of CDR1, MDR1, and ERG11 genes[1][28].
Mutations in Transcription Factors Investigate mutations in transcription factors like TAC1b that regulate efflux pump expression[28][29].

Data Presentation

Table 1: Common Non-albicans Candida Species and Their Documented Azole Resistance Mechanisms.

Species Primary Resistance Mechanisms Key Genes Involved References
Candida glabrata Efflux pump overexpression, ERG11 mutationsCgCDR1, CgCDR2, PDH1, ERG11[5][11][30]
Candida krusei Intrinsic resistance (reduced target affinity)ERG11 (CYP51)[16][17][18]
Candida parapsilosis Biofilm formation, ERG11 mutationsERG11, FKS1[10]
Candida tropicalis Efflux pump overexpression, ERG11 mutationsCDR1, MDR1, ERG11[1]
Candida auris Efflux pump overexpression, ERG11 mutations, transcription factor mutationsCDR1, MDR1, ERG11, TAC1b[1][28][29]

Table 2: Examples of Synergistic Combinations with Azoles against Resistant Non-albicans Candida.

Combination Target Species Observed Effect Reference
Voriconazole + MicafunginC. aurisSynergistic[22]
Posaconazole (B62084) + FluvastatinC. aurisSynergistic, 8-fold reduction in posaconazole MIC[25]
Fluconazole (B54011) + TerbinafineAzole-resistant CandidaSynergistic in vitro[31]
Fluconazole + Ibuprofen/AspirinFluconazole-resistant CandidaReversal of resistance[9]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 guidelines.

  • Prepare Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.

  • Prepare Inoculum: Culture the Candida isolate on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control[21].

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Grow the Candida isolate to mid-log phase with and without sub-inhibitory concentrations of this compound. Extract total RNA using a commercial kit or standard methods (e.g., hot phenol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. Use primers specific for your target genes (CDR1, ERG11, etc.) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant increase in gene expression in the this compound-resistant isolate compared to a susceptible control indicates upregulation.

Visualizations

ResistanceMechanisms Key Mechanisms of Azole Resistance in Non-albicans Candida cluster_Cell Candida Cell cluster_Mechanisms Resistance Mechanisms This compound This compound EffluxPump Efflux Pump (CDR1, MDR1) This compound->EffluxPump Substrate Erg11 Erg11 (Target Enzyme) This compound->Erg11 Inhibition Flutrimazole_ext Extracellular This compound EffluxPump->Flutrimazole_ext Expulsion Resistance Resistance EffluxPump->Resistance Leads to Ergosterol Ergosterol Erg11->Ergosterol Synthesis Erg11->Resistance Reduced Inhibition Upregulation Upregulation of Efflux Pumps Upregulation->EffluxPump Increases Mutation Mutation/Overexpression of ERG11 Mutation->Erg11 Alters/Increases Biofilm Biofilm Formation Biofilm->Resistance Contributes to ExperimentalWorkflow Workflow for Investigating this compound Resistance start Start with Resistant Isolate mic_testing 1. Confirm Resistance (MIC Testing) start->mic_testing gene_expression 2. Analyze Gene Expression (qRT-PCR for CDR1, MDR1, ERG11) mic_testing->gene_expression gene_sequencing 3. Sequence Target Gene (ERG11) mic_testing->gene_sequencing biofilm_assay 4. Assess Biofilm Formation (Crystal Violet Assay) mic_testing->biofilm_assay synergy_testing 5. Test Combination Therapies (Checkerboard Assay) gene_expression->synergy_testing gene_sequencing->synergy_testing biofilm_assay->synergy_testing end Characterize Resistance Profile synergy_testing->end SynergyPathway Overcoming Resistance with Combination Therapy cluster_Cell Resistant Candida Cell This compound This compound EffluxPump Efflux Pump This compound->EffluxPump Substrate Erg11 Erg11 This compound->Erg11 Inhibits Synergy Synergistic Effect (Restored Susceptibility) This compound->Synergy EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks EPI->Synergy OtherAntifungal Other Antifungal (e.g., Echinocandin) CellWall Cell Wall OtherAntifungal->CellWall Targets OtherAntifungal->Synergy EffluxPump->this compound Expels

References

Technical Support Center: Optimizing Flutrimazole Dosage and Application Frequency in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Flutrimazole in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, application frequency, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an imidazole (B134444) antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Q2: What are the recommended starting concentrations of this compound for topical application in animal models?

A2: Based on preclinical studies, 1% and 2% this compound cream or solution formulations have been shown to be highly effective in treating fungal infections in animal models, such as rat vaginal candidiasis and guinea pig trichophytosis.[1][2] A 1% concentration is a common starting point for efficacy studies.

Q3: How often should I apply topical this compound in my animal model?

A3: While specific dose-frequency optimization studies in animal models are not extensively detailed in the available literature, clinical studies in humans have shown that a once-daily application of 1% this compound cream can be as effective as a twice-daily application for superficial dermatophytoses.[3] For preclinical studies, a once-daily application is a reasonable starting point. However, the optimal frequency may depend on the specific animal model, the severity of the infection, and the formulation used.

Q4: Is this compound systemically absorbed after topical application?

A4: this compound exhibits minimal transdermal penetration.[4] Studies have shown that systemic absorption is very slight, and the drug is often not detected in plasma, urine, or feces following topical application.[4][5] This suggests a low risk of systemic toxicity from topical use.

Q5: What is the general toxicity profile of this compound in animals?

A5: this compound has a very low acute toxicity profile.[5] Oral or intraperitoneal LD50 values in mice and rats are greater than or equal to 1000 mg/kg.[5] Dermal irritation studies in rabbits have shown that 1% this compound cream has good local tolerance, with irritation indices being indicative of no lesions due to the active ingredient.[5] It has also been found to lack sensitizing potential, phototoxic potential, and does not induce photoallergic reactions in guinea pigs.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High in vitro activity but poor in vivo efficacy 1. Inadequate Drug Delivery: The formulation may not be effectively penetrating the stratum corneum or reaching the site of infection. 2. Formulation Instability: The active ingredient may be degrading in the vehicle. 3. Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the fungal strain may have different in vivo characteristics.1. Optimize Formulation: Consider using penetration enhancers in your formulation. Ensure the vehicle is appropriate for the target tissue. A hydroalcoholic solution may show greater penetration than a cream.[6] 2. Assess Formulation Stability: Conduct stability studies of your formulation under the experimental storage and application conditions. 3. Re-evaluate Animal Model: Ensure the animal model is well-established for the specific fungal pathogen. Consider factors like the animal's immune status and the method of infection.
Variability in Results Between Animals 1. Inconsistent Application: The amount of topical formulation applied may vary between animals or application sites. 2. Differences in Infection Severity: The initial fungal load may differ between animals. 3. Animal Grooming: Animals may be licking or grooming the application site, removing the formulation.1. Standardize Application: Use a calibrated syringe or apply the formulation to a defined surface area to ensure consistent dosing. 2. Standardize Inoculum: Ensure the fungal inoculum preparation and application are highly consistent to achieve a uniform infection level. 3. Prevent Grooming: If possible, use a protective collar for a short period after application to allow for drug absorption.
Skin Irritation at the Application Site 1. Formulation Excipients: The vehicle or other excipients in the formulation may be causing irritation. 2. High Concentration: While generally well-tolerated, very high concentrations or frequent application could potentially cause irritation in sensitive models.1. Vehicle Control Group: Always include a vehicle-only control group to assess the irritancy of the formulation base. 2. Dose De-escalation: If irritation is observed with a higher concentration, test a lower concentration (e.g., 1%) to see if efficacy is maintained with improved tolerability.
Emergence of Antifungal Resistance 1. Sub-optimal Dosing: Inadequate dosage or infrequent application can lead to drug concentrations that select for resistant fungal strains. 2. Upregulation of Efflux Pumps: Fungal cells can develop resistance by actively pumping the drug out of the cell. 3. Alterations in the Target Enzyme: Mutations in the ERG11 gene, which codes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.1. Ensure Adequate Dosing: Start with a proven effective concentration (e.g., 1% or 2%) and application frequency (e.g., once daily). 2. Combination Therapy: In cases of suspected resistance, consider combination therapy with an antifungal agent that has a different mechanism of action (for investigational purposes). 3. Susceptibility Testing: If treatment failure is observed, perform antifungal susceptibility testing on isolates recovered from the animals to confirm resistance.

Data Presentation

Table 1: In Vivo Efficacy of Topical this compound in Animal Models

Animal ModelFungal PathogenThis compound ConcentrationFormulationEfficacy OutcomeCitation(s)
Rat Vaginal CandidiasisCandida albicans1% and 2%Cream or Solution>80% rate of cured or markedly improved animals[1][2]
Guinea Pig TrichophytosisTrichophyton mentagrophytes1% and 2%Cream or Solution>80% rate of cured or markedly improved animals[1][2]
Rat Paw Edema (Anti-inflammatory)-1%Cream26% inhibition of edema[7]
Rat Paw Edema (Anti-inflammatory)-2%Cream~40% inhibition of edema[7]

Table 2: Comparative Efficacy of 1% this compound Cream (Once Daily vs. Twice Daily)

Data from a clinical study in humans with superficial dermatophytoses.

Application FrequencyClinical & Mycological Cure Rate (Day 28)Clinical & Mycological Cure Rate (Day 56)Citation
Once Daily (OD)65%72%[3][8]
Twice Daily (TD)50%65%[3][8]

Table 3: In Vitro Activity of this compound

Fungal SpeciesMIC Range (µg/mL)IC50 (µmol/L) - Ergosterol BiosynthesisCitation(s)
Dermatophytes, Filamentous Fungi, Yeasts0.025 - 5.0-[1]
Scopulariopsis brevicaulis0.15 - 0.6-[1]
Candida albicans-0.071[1][2]

Experimental Protocols

Guinea Pig Model of Dermatophytosis (Trichophytosis)

This protocol is a synthesis of established methods for inducing dermatophytosis in guinea pigs for the evaluation of topical antifungal agents.

1. Animal Preparation:

  • Use healthy, young adult guinea pigs (e.g., Hartley strain, 300-350g).
  • Acclimatize animals for at least 5 days before the experiment.
  • On the day before infection, gently clip the hair on the dorsum of the animal to create a clear area for infection and treatment (e.g., a 2x2 cm area).

2. Inoculum Preparation:

  • Culture Trichophyton mentagrophytes on a suitable medium (e.g., Sabouraud Dextrose Agar) at 25-28°C for 7-14 days.
  • Harvest the fungal spores and hyphal fragments by gently scraping the surface of the culture.
  • Suspend the fungal elements in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the concentration of the inoculum to approximately 1 x 10⁷ cells/mL.

3. Infection Procedure:

  • Lightly abrade the clipped skin area with a sterile instrument (e.g., a fine-grit sandpaper or a roughened pestle) to disrupt the stratum corneum. This step is crucial for establishing a consistent infection.
  • Apply a standardized volume of the fungal inoculum (e.g., 50-100 µL) to the abraded skin area and gently spread it.[9]

4. Treatment:

  • Begin treatment 24-72 hours post-infection.
  • Divide the animals into treatment groups (e.g., Vehicle Control, 1% this compound, 2% this compound).
  • Apply a standardized amount of the test formulation (e.g., a thin layer of cream, approximately 50-100 mg) to the entire infected area once daily.

5. Evaluation of Efficacy:

  • Clinical Scoring: Visually assess the lesions daily or every other day for signs of erythema, scaling, and crusting. Use a scoring system (e.g., 0 = no signs, 4 = severe signs) to quantify the clinical presentation.
  • Mycological Assessment: At the end of the study period (e.g., 14-21 days), euthanize the animals and collect skin scrapings or biopsies from the infected area.
  • Direct Microscopy (KOH Mount): Examine a portion of the sample under a microscope after treatment with potassium hydroxide (B78521) (KOH) to look for fungal elements.
  • Fungal Culture: Culture another portion of the sample on a suitable agar (B569324) medium to determine the presence of viable fungi.

Rat Model of Vaginal Candidiasis

This protocol is based on established methods for inducing vaginal candidiasis in rats, which often requires hormonal manipulation to create a state of pseudoestrus.

1. Animal Preparation:

  • Use healthy, adult female rats (e.g., Wistar or Sprague-Dawley strain).
  • To induce a state of pseudoestrus, which is necessary for sustained infection, administer estradiol (B170435) benzoate (B1203000) or a similar estrogen. A common method is to administer estradiol hexa-hydrobenzoate at a dose of 0.20 mg/week/rat, fractionated into three subcutaneous injections per week.[3][10][11] This should begin one week prior to infection.

2. Inoculum Preparation:

  • Culture Candida albicans on a suitable medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.
  • Harvest the yeast cells and suspend them in sterile saline or PBS.
  • Wash the cells by centrifugation and resuspend them in fresh saline.
  • Adjust the concentration of the inoculum to approximately 5 x 10⁸ yeasts/mL.[3][10][11]

3. Infection Procedure:

  • One week after the start of hormone treatment, inoculate the rats intravaginally with a standardized volume of the yeast suspension (e.g., 100 µL) using a sterile, blunt-tipped needle or a similar atraumatic device.

4. Treatment:

  • Begin treatment 24-48 hours post-infection.
  • Divide the animals into treatment groups (e.g., Vehicle Control, 1% this compound, 2% this compound).
  • Apply a standardized amount of the test formulation (e.g., 100-200 µL of a cream or solution) intravaginally once daily.

5. Evaluation of Efficacy:

  • Vaginal Lavage: At selected time points during and after treatment, perform a vaginal lavage by instilling and aspirating a small volume of sterile saline (e.g., 200 µL).
  • Fungal Burden Quantification: Serially dilute the lavage fluid and plate it on a suitable agar medium. Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal load in the vagina. A significant reduction in CFU compared to the control group indicates treatment efficacy.
  • Histopathology: At the end of the study, the vaginal tissue can be excised for histopathological examination to assess inflammation and the presence of fungal elements.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol_Synthase Lanosterol Synthase Squalene_epoxide->Lanosterol_Synthase Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Lanosterol_Demethylase Intermediate_Sterols 14-demethyl lanosterol (and other intermediates) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymatic steps Cell_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Cell_Membrane Incorporation Lanosterol_Synthase->Lanosterol Lanosterol_Demethylase->Intermediate_Sterols This compound This compound This compound->Lanosterol_Demethylase Inhibits

Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.

Experimental Workflow for Guinea Pig Dermatophytosis Model

Guinea_Pig_Workflow Start Start Acclimatization Animal Acclimatization (≥ 5 days) Start->Acclimatization Preparation Hair Clipping (Dorsal Area) Acclimatization->Preparation Infection Skin Abrasion & Inoculation with T. mentagrophytes Preparation->Infection Treatment_Start Initiate Treatment (24-72h post-infection) Infection->Treatment_Start Daily_Treatment Daily Topical Application (Vehicle or this compound) Treatment_Start->Daily_Treatment Monitoring Clinical Scoring (Erythema, Scaling) Daily_Treatment->Monitoring Monitoring->Daily_Treatment Continue Treatment Period Endpoint Endpoint Assessment (e.g., Day 14-21) Monitoring->Endpoint Mycological_Analysis Mycological Analysis (KOH Mount & Fungal Culture) Endpoint->Mycological_Analysis End End Mycological_Analysis->End

Caption: Workflow for evaluating this compound in a guinea pig dermatophytosis model.

Logical Relationship for Troubleshooting Poor In Vivo Efficacy

Troubleshooting_Efficacy Problem Problem: Poor In Vivo Efficacy Cause1 Potential Cause 1: Inadequate Drug Delivery Problem->Cause1 Cause2 Potential Cause 2: Formulation Instability Problem->Cause2 Cause3 Potential Cause 3: Inappropriate Animal Model Problem->Cause3 Solution1 Solution: Optimize formulation (e.g., add penetration enhancers) Cause1->Solution1 Solution2 Solution: Conduct stability testing of the formulation Cause2->Solution2 Solution3 Solution: Re-evaluate model selection and infection parameters Cause3->Solution3

Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.

References

Troubleshooting inconsistent results in Flutrimazole MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Flutrimazole Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent this compound MIC results?

Inconsistent MIC results can stem from several factors. Key areas to investigate include variability in the inoculum preparation, the age and storage of reagents, the specific lot of microtiter plates or media used, incubation conditions (time and temperature), and subjective interpretation of the endpoint.[1][2] Ensuring that a standardized protocol is strictly followed is crucial for reproducibility.

Q2: How critical is the growth medium and its pH in a this compound MIC assay?

The growth medium is a critical factor. The Clinical and Laboratory Standards Institute (CLSI) generally recommends RPMI-1640 for antifungal susceptibility testing.[3] The pH of the medium can significantly impact the MIC values for azole antifungals like this compound. For instance, testing Candida albicans at a lower pH of 4.0 has been shown to yield significantly higher MICs for some azoles compared to testing at a neutral pH of 7.0.[3] Consistency in medium preparation and pH is essential for reliable results.

Q3: What is the "trailing effect" and how can it affect my MIC readings?

The trailing effect, also known as paradoxical growth, is characterized by reduced but persistent fungal growth at drug concentrations above the true MIC.[3][4] This phenomenon can make it difficult to determine the correct endpoint and may lead to falsely elevated MIC values, particularly when readings are taken at 48 hours.[3][4]

Q4: How can I mitigate the impact of the trailing effect?

To minimize the impact of trailing, it is often recommended to read the MICs at an earlier time point, such as 24 hours, as the effect is less pronounced.[3][4] Additionally, adjusting the pH of the medium to be more acidic (around 5.0) can sometimes help reduce trailing for certain fungal species.[3]

Q5: My Quality Control (QC) strain is showing MIC values outside the acceptable range. What does this indicate?

If the MIC for your QC strain is out of range, it signals a potential issue with the assay's accuracy and reproducibility.[1][4] This could be due to improper storage of the QC strain, contamination, errors in inoculum preparation, deteriorated antifungal agent, or issues with the media or incubation.[1] It is essential to invalidate the results of the entire batch and troubleshoot the procedure before re-testing. Always include a QC strain with a known MIC range in every experiment to validate your methodology.[4]

Q6: What are the key differences between CLSI and EUCAST guidelines for antifungal susceptibility testing?

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols, but there are differences.[5][6] These can include variations in recommended inoculum concentrations, incubation times, and endpoint reading criteria (e.g., 50% vs. 90% inhibition). EUCAST MICs are often lower than those obtained by CLSI methods.[5] It is crucial to follow one set of guidelines consistently and use the corresponding clinical breakpoints for interpretation.

Troubleshooting Guide

Q: My this compound MIC values are fluctuating significantly between replicates. What should I do?

A: High variability between replicates often points to issues with the homogeneity of the solutions or procedural inconsistencies.

  • Check for Homogeneity : Ensure the fungal inoculum and the this compound stock solution are thoroughly mixed before dispensing into the microtiter plate. Inadequate mixing can lead to uneven distribution of cells or drug.[7]

  • Review Pipetting Technique : Small inaccuracies in pipetting can lead to large variations in final concentrations. Ensure pipettes are properly calibrated and that your technique is consistent for all wells.

  • Verify Inoculum Density : Prepare the inoculum carefully and standardize it using a spectrophotometer or McFarland standards to ensure a consistent cell density is added to each well.

Q: I am observing an unexpectedly high MIC for a fungal strain that should be susceptible to this compound. What is the cause?

A: An unexpectedly high MIC can be alarming and may be caused by several factors.

  • Rule out Contamination : Streak the isolate onto an agar (B569324) plate to confirm it is a pure culture. Contamination with a more resistant fungal species or even a resistant subpopulation can lead to high MICs.[4]

  • Assess Potential for Acquired Resistance : If the fungal isolate has been sub-cultured multiple times, especially in the presence of low drug levels, there is a chance of selecting for resistant mutants.[4] It is best practice to use fresh isolates from frozen stocks for experiments.

  • Verify Inoculum Concentration : An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely elevated MICs. Double-check your inoculum preparation and dilution steps.[3]

  • Check Medium pH : As noted in the FAQs, an altered pH can affect the activity of azole antifungals. Verify the pH of your RPMI-1640 medium.[3]

Q: Endpoint determination is challenging due to hazy, trailing growth. How can I get a clearer result?

A: Hazy or trailing growth is a known issue with fungistatic agents like azoles.

  • Read at 24 Hours : The most common recommendation is to read the MIC endpoint at 24 hours instead of 48 hours. Trailing is often less significant at this earlier time point.[3][4]

  • Use a Spectrophotometer : Visual reading can be subjective. Using a microplate reader to measure the optical density can provide a more objective, quantitative endpoint (e.g., the lowest concentration that inhibits ≥50% of growth compared to the control).

  • Define a Clear Endpoint : The MIC should be recorded as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.[4] Ignoring small, pinpoint colonies or a slight haze within the inhibition zone is often necessary.[8]

Quantitative Data Summary

The following table summarizes in vitro activity for this compound and comparator antifungal agents against various fungal types. MIC values can vary based on the specific species and testing methodology (e.g., CLSI vs. EUCAST).

Antifungal AgentFungal GroupReported MIC Range (µg/mL)Reference
This compound Dermatophytes, filamentous fungi, yeasts0.025 - 5.0[9]
This compound Scopulariopsis brevicaulis0.15 - 0.6[9]
ClotrimazoleScopulariopsis brevicaulis0.3 - 2.5[9]
FluconazoleCandida albicans (at pH 4.0)0.50[3]
FluconazoleCandida albicans (at pH 7.0)0.25[3]
NystatinCandida albicans (at pH 4.0)32[3]
NystatinCandida albicans (at pH 7.0)2[3]

Experimental Protocols & Visualizations

Standard Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on general principles outlined in CLSI guidelines.

  • Inoculum Preparation :

    • Suspend several fungal colonies from a fresh agar plate into sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[4]

  • Plate Inoculation :

    • Add the standardized inoculum to each well of a 96-well microdilution plate.

    • The plate should contain serial twofold dilutions of this compound in RPMI-1640 medium.[4] Include a drug-free well as a growth control.

  • Incubation :

    • Incubate the plate at 35°C for 24-48 hours.[4] Note that reading at 24 hours is often recommended to minimize trailing.[3][4]

  • Reading the MIC :

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (approximately ≥50%) compared to the growth control well.[4] This can be done visually or with a spectrophotometer.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Fungal Inoculum (0.5 McFarland) a1 Inoculate Microplate p1->a1 p2 Prepare this compound Serial Dilutions p2->a1 a2 Incubate Plate (35°C, 24-48h) a1->a2 r1 Read Results (Visually or Spectrophotometer) a2->r1 r2 Determine MIC (≥50% Inhibition) r1->r2

Caption: General workflow for a this compound MIC assay.

Diagram: Troubleshooting Inconsistent MIC Results

cluster_causes Potential Causes cluster_solutions Solutions & Checks start Inconsistent MIC Results c1 Inoculum Issues start->c1 c2 Reagent/Media Problems start->c2 c3 Procedural Errors start->c3 c4 Reading Endpoint Issues start->c4 s1 Verify Inoculum Density (McFarland/Spectrophotometer) c1->s1 Density s2 Confirm Pure Culture (Re-streak Isolate) c1->s2 Purity s3 Check QC Strain MIC c2->s3 Control s4 Verify Medium pH c2->s4 Medium s5 Review Pipetting Technique & Calibration c3->s5 Accuracy s6 Ensure Homogenization c3->s6 Mixing s7 Read MIC at 24 hours c4->s7 Trailing s8 Use Objective Endpoint (≥50% Inhibition) c4->s8 Subjectivity

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Stabilizing Flutrimazole in different topical formulations for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing flutrimazole in various topical formulations for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in topical formulations?

A1: The stability of this compound, an imidazole (B134444) antifungal agent, in topical formulations is primarily influenced by several factors:

  • pH: The pH of the formulation can significantly impact the chemical stability of this compound. Imidazole derivatives can be susceptible to acid- and base-catalyzed hydrolysis.[1][2][3][4][5]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to a shorter shelf-life of the product.[1][3]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of this compound.[1][6][7]

  • Oxidation: this compound may be susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents present in the formulation.[1][3][5]

  • Excipient Interactions: The excipients used in the formulation can interact with this compound, affecting its stability. It is crucial to conduct compatibility studies with all formulation components.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of other imidazole antifungals like clotrimazole (B1669251), the following pathways can be anticipated:

  • Hydrolysis: Cleavage of the imidazole ring or other hydrolyzable bonds under acidic or basic conditions. For clotrimazole, degradation can lead to the formation of imidazole and (o-chlorophenyl) diphenyl methanol (B129727).[8]

  • Oxidation: Oxidation of the imidazole ring or other susceptible parts of the molecule.

  • Photodegradation: Light-induced degradation can lead to the formation of various photoproducts. For the related compound fluconazole, photodegradation pathways include hydroxylative defluorination.[9]

Q3: How can I improve the stability of this compound in my topical formulation?

A3: Several strategies can be employed to enhance the long-term stability of this compound in topical formulations:

  • pH Optimization: Maintain the formulation pH within a range where this compound exhibits maximum stability. This typically requires buffering the formulation.

  • Inclusion of Antioxidants: The addition of antioxidants can protect this compound from oxidative degradation.[10][11]

  • Use of Chelating Agents: Chelating agents can bind metal ions that may catalyze oxidative degradation.[12][13]

  • Light Protection: Package the formulation in light-resistant containers to prevent photodegradation.[6][7]

  • Appropriate Vehicle Selection: The choice of formulation base (e.g., cream, gel, ointment) can influence stability. For instance, dispersing this compound in the aqueous phase of a cream has been observed to result in better stability compared to dissolving it in the oily phase.[14]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed during pilot stability studies.
Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of the formulation. Conduct a pH-stability profile study for this compound to identify the optimal pH range. Adjust and buffer the formulation to this pH.
Oxidative Degradation Incorporate an antioxidant into the formulation. Common choices for topical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[10][11]
Presence of Metal Ions Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze degradation.[12][13]
Light Exposure Store the formulation in light-protective packaging (e.g., opaque or amber containers). Conduct photostability studies as per ICH Q1B guidelines.[1][4]
Excipient Incompatibility Conduct a systematic compatibility study of this compound with each excipient in the formulation under stress conditions (e.g., elevated temperature).
Issue 2: Phase separation or changes in physical appearance of the formulation over time.
Possible Cause Troubleshooting Step
Incompatible Emulsifier/Gelling Agent Re-evaluate the emulsifying system or gelling agent. The choice of these components is critical for the physical stability of creams and gels.
pH Shift A change in pH can affect the viscosity and stability of certain gelling agents like carbomers. Ensure the formulation is adequately buffered.
Microbial Contamination Ensure the preservative system is effective. Perform microbial limit testing and preservative efficacy testing.

Quantitative Data Summary

Data on the stability of other imidazole antifungals is provided for reference due to the limited availability of specific quantitative data for this compound.

Drug Formulation Storage Conditions Duration Assay (% Remaining) Reference
Fluconazole 10% in RECURA Cream25°C ± 2°C / 60% RH ± 5%180 daysStable[15]
Miconazole 10% in RECURA Cream25°C ± 2°C / 60% RH ± 5%180 daysStable[15]
Clotrimazole Microemulsion Gel (M4)40°C6 monthsStable[16]
Clotrimazole Gel40°C / 75% RH3 monthsStable[17]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug and a solution of the drug to 80°C for 48 hours.

    • Photodegradation: Expose the solid drug and a solution of the drug to UV and visible light in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][4]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology (Example based on methods for other imidazoles):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start formulation Prepare Topical Formulation start->formulation acid Acid Hydrolysis formulation->acid base Base Hydrolysis formulation->base oxidation Oxidation formulation->oxidation thermal Thermal Stress formulation->thermal photo Photostability formulation->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data end end data->end End

Caption: Workflow for Forced Degradation Studies of this compound.

signaling_pathway cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_stabilizers Stabilizing Strategies ph pH hydrolysis Hydrolysis ph->hydrolysis temp Temperature temp->hydrolysis oxidation Oxidation temp->oxidation light Light photodegradation Photodegradation light->photodegradation oxygen Oxygen oxygen->oxidation metal Metal Ions metal->oxidation buffer Buffers hydrolysis->buffer antioxidant Antioxidants oxidation->antioxidant chelator Chelating Agents oxidation->chelator packaging Light-Resistant Packaging photodegradation->packaging

Caption: Factors, Pathways, and Strategies for this compound Stability.

References

Identifying potential for Flutrimazole phototoxicity and photoallergic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of Flutrimazole's potential for phototoxicity and photoallergic reactions. All information is presented in a practical question-and-answer format to directly address challenges encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known phototoxicity and photoallergy potential of this compound?

A1: Based on preclinical studies, this compound is considered to have a very low potential for inducing phototoxicity or photoallergic reactions.[1][2] Studies conducted on guinea pigs have shown that this compound cream lacks phototoxic and photoallergic potential.[2]

Q2: What is the difference between phototoxicity and photoallergy?

A2: Phototoxicity is a non-immunological reaction that occurs when a substance applied to the skin is activated by light, leading to direct cellular damage. This reaction can occur in any individual exposed to sufficient amounts of the substance and light. Photoallergy, on the other hand, is a delayed-type hypersensitivity reaction. It is an immune-mediated response where UV radiation alters a substance, causing it to become an allergen (photoallergen). This reaction only occurs in previously sensitized individuals.

Q3: Which experimental models are recommended for assessing the phototoxicity of a topical agent like this compound?

A3: A tiered approach is often recommended, starting with in vitro methods and progressing to in vivo studies if necessary.

  • In Vitro: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated and widely accepted method for initial screening.[3][4][5]

  • In Vivo: If in vitro results indicate a potential for phototoxicity, or for regulatory purposes, in vivo studies in animal models such as guinea pigs or rats are conducted.[6]

Q4: What are the standard methods for evaluating photoallergy potential?

A4: The Guinea Pig Maximization Test (GPMT) is a common method for assessing the sensitization potential of a substance, which can be adapted for photoallergy.[1][2][7][8] Additionally, the Photopatch Test is a diagnostic tool used in humans to identify photoallergens.

Troubleshooting Guides

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

Q5: My 3T3 NRU assay is showing high background cytotoxicity in the dark control. What could be the cause?

A5: High background cytotoxicity in the absence of light can be caused by several factors:

  • Inherent Cytotoxicity of the Test Substance: this compound, at high concentrations, may exhibit baseline cytotoxicity. It is crucial to determine the cytotoxic potential of the compound in the dark before assessing phototoxicity.

  • Solvent Effects: The solvent used to dissolve this compound may be cytotoxic to the 3T3 cells. Ensure the final solvent concentration in the culture medium is non-toxic. A solvent toxicity control should always be included.

  • Sub-optimal Cell Health: Poor cell viability at the start of the experiment can lead to increased sensitivity to the test compound. Ensure cells are healthy and in the logarithmic growth phase.

Q6: I am observing inconsistent results between experiments in my 3T3 NRU assay. What are the potential sources of variability?

A6: Inconsistent results can arise from:

  • Inaccurate Dosing: Ensure precise and consistent concentrations of this compound are added to the wells.

  • Variable Light Exposure: The dose of UVA radiation must be consistent across all experiments. Calibrate the light source regularly.

  • Cell Density: Variations in the initial cell seeding density can affect the results. Use a consistent seeding density for all assays.

  • Incubation Times: Adhere strictly to the prescribed incubation times for drug exposure, irradiation, and neutral red uptake.

In Vivo Phototoxicity & Photoallergy Studies

Q7: In my in vivo phototoxicity study with guinea pigs, I am observing skin irritation in both the irradiated and non-irradiated sites. How do I interpret this?

A7: This observation suggests that the formulation of this compound or the vehicle itself may have irritant properties at the concentration tested, independent of light exposure. To confirm this, a separate primary dermal irritation study without any irradiation is recommended. If the formulation is indeed an irritant, a lower, non-irritant concentration should be used for the phototoxicity study.

Q8: I am having difficulty interpreting the results of my guinea pig photoallergy study. What are the key endpoints to consider?

A8: The primary endpoint in a guinea pig photoallergy study is the sensitization rate. This is the percentage of animals in the test group that show a positive skin reaction (erythema and edema) at the challenge site after induction and subsequent irradiation, compared to the control groups. A significantly higher sensitization rate in the this compound-treated and irradiated group compared to control groups would indicate a potential for photoallergy.

Q9: What can lead to false-positive results in a photopatch test?

A9: False-positive results in photopatch testing can be caused by:

  • Irritant Reactions: The test substance itself may be an irritant at the concentration used.

  • Phototoxic Reactions: A strong phototoxic reaction can be misinterpreted as a photoallergic reaction. The morphology and timing of the reaction can help differentiate between the two. Phototoxic reactions often appear as an exaggerated sunburn, while photoallergic reactions are typically eczematous.[9]

  • Impurities: Impurities in the test substance may be the actual photoallergen.

Data Presentation

Table 1: Example Data from In Vitro 3T3 NRU Phototoxicity Assay

CompoundConcentration (µg/mL)Cell Viability (%) -UVACell Viability (%) +UVA
This compound 19895
39592
109288
308581
1007875
Positive Control 0.19975
(e.g., Chlorpromazine)0.39652
19128
38210
1065<5
Vehicle Control -10098

Interpretation: For a compound to be considered phototoxic, a significant reduction in cell viability in the '+UVA' group compared to the '-UVA' group is observed. In this example, this compound shows minimal difference in cell viability, suggesting a lack of phototoxic potential. The positive control, Chlorpromazine, demonstrates a clear phototoxic effect.

Table 2: Example Data from In Vivo Phototoxicity Study in Guinea Pigs

GroupTreatmentIrradiationMean Erythema Score (0-4)Mean Edema Score (0-3)
1Vehicle+UVA0.50
2Vehicle-UVA00
3This compound (1% cream)+UVA0.50
4This compound (1% cream)-UVA00
5Positive Control+UVA3.02.0
6Positive Control-UVA0.50

Scores based on the Magnusson and Kligman grading scale.

Interpretation: The scores indicate the severity of the skin reaction. In this example, the this compound-treated group shows no significant difference in skin reaction compared to the vehicle control, both with and without UVA irradiation. The positive control group shows a marked increase in erythema and edema upon UVA exposure.

Table 3: Example Data from In Vivo Photoallergy Study in Guinea Pigs (GPMT)

GroupInduction TreatmentChallenge TreatmentIrradiationNumber of Animals with Positive ReactionSensitization Rate (%)
1VehicleVehicle+UVA0/100
2This compoundThis compound+UVA1/1010
3This compoundThis compound-UVA0/100
4Positive ControlPositive Control+UVA8/1080
5Positive ControlPositive Control-UVA1/1010

Interpretation: A substance is considered a photoallergen if there is a significantly higher sensitization rate in the group receiving both the substance and UVA light during the challenge phase. In this example, this compound does not show a significant increase in sensitization rate, while the positive control does.

Experimental Protocols

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)
  • Cell Culture: Balb/c 3T3 fibroblasts are cultured to approximately 50-80% confluency.

  • Seeding: Cells are seeded into two 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with a dilution series of this compound (and controls) in a suitable buffer. Eight different concentrations are typically tested.

  • Incubation: The plates are incubated for 60 minutes at 37°C.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Post-Incubation: The treatment solution is replaced with culture medium, and the plates are incubated for another 24 hours.

  • Neutral Red Staining: The medium is replaced with a neutral red solution, and the plates are incubated for 3 hours.

  • Extraction and Measurement: The neutral red is extracted from the cells, and the absorbance is measured at 540 nm.

  • Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are calculated for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then determined. A PIF > 5 is generally considered indicative of phototoxic potential.

In Vivo Phototoxicity Study in Guinea Pigs
  • Animal Preparation: The dorsal skin of albino guinea pigs is shaved.

  • Application: A defined area of the skin is treated with the this compound formulation (e.g., 1% cream) and the vehicle control.

  • Irradiation: After a set application time (e.g., 1 hour), a designated half of the application site is exposed to a sub-erythemal dose of UVA radiation. The other half is shielded from light.

  • Observation: The skin reactions (erythema and edema) at both the irradiated and non-irradiated sites are scored at 24, 48, and 72 hours post-irradiation using a standardized grading scale (e.g., Magnusson and Kligman scale).

  • Data Analysis: The scores from the this compound-treated sites are compared with those from the vehicle control sites. A significantly greater reaction at the irradiated site compared to the non-irradiated site and the vehicle control indicates phototoxicity.

In Vivo Photoallergy Study in Guinea Pigs (Adapted GPMT)
  • Induction Phase:

    • Day 0: Guinea pigs are injected intradermally in the shoulder region with the test substance (this compound) in a suitable vehicle, Freund's Complete Adjuvant (FCA), and a mixture of the two.

    • Day 7: The same shoulder region is treated topically with the test substance under an occlusive patch.

    • The induction sites are irradiated with a sub-erythemal dose of UVA after each topical application.

  • Challenge Phase:

    • Day 21: A naive area of the flank is treated with a non-irritant concentration of the test substance under an occlusive patch.

    • After 24 hours, the patch is removed, and the site is irradiated with UVA. Another non-irradiated site serves as a control.

  • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after irradiation.

  • Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group that was not induced with the test substance. A significantly higher incidence of reactions in the test group indicates photoallergic potential.

Mandatory Visualization

Experimental_Workflow_Phototoxicity cluster_invitro In Vitro: 3T3 NRU Phototoxicity Assay cluster_invivo In Vivo: Guinea Pig Phototoxicity Study A Seed 3T3 Fibroblasts in 96-well plates B Treat with this compound concentrations A->B C Incubate (1 hour) B->C D1 Irradiate with UVA (+UVA plate) C->D1 D2 Keep in Dark (-UVA plate) C->D2 E Incubate (24 hours) D1->E D2->E F Neutral Red Uptake Assay E->F G Measure Absorbance F->G H Calculate IC50 & Photo-Irritation-Factor (PIF) G->H I Shave dorsal skin of Guinea Pigs J Apply this compound formulation I->J K Irradiate one half of application site with UVA J->K L Shield other half from light J->L M Score Erythema & Edema at 24, 48, 72h K->M L->M N Compare irradiated vs. non-irradiated sites M->N

Experimental workflow for phototoxicity assessment.

Signaling_Pathway_Phototoxicity cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_inflammation Inflammatory Response Drug Photosensitizing Drug (e.g., this compound) ExcitedDrug Excited State Drug Drug->ExcitedDrug Photon Absorption Light UVA Light Light->ExcitedDrug ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) ExcitedDrug->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Oxidative Damage ROS->Damage CellMembrane Cell Membranes DNA DNA Proteins Proteins Damage->CellMembrane Damage->DNA Damage->Proteins Apoptosis Cell Death / Apoptosis Damage->Apoptosis Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Damage->Cytokines Erythema Erythema & Edema (Clinical Manifestation) Cytokines->Erythema

Simplified signaling pathway of phototoxicity.

Signaling_Pathway_Photoallergy cluster_hapten Photo-hapten Formation cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Drug Drug (Hapten) PhotoProduct Photoproduct Drug->PhotoProduct Photon Absorption Light UVA Light Light->PhotoProduct Photoantigen Photoantigen (Hapten-Protein Complex) PhotoProduct->Photoantigen Protein Skin Protein Protein->Photoantigen Langerhans Langerhans Cell (APC) Photoantigen->Langerhans Uptake & Processing LymphNode Lymph Node Langerhans->LymphNode Migration TCell_Naive Naive T-Cell TCell_Memory Memory T-Cell TCell_Naive->TCell_Memory Activation & Proliferation TCell_Effector Effector T-Cells TCell_Memory->TCell_Effector Activation by Photoantigen LymphNode->TCell_Naive Antigen Presentation Cytokines Cytokine Release (e.g., IFN-γ, IL-17) TCell_Effector->Cytokines Dermatitis Allergic Contact Dermatitis (Eczematous Reaction) Cytokines->Dermatitis

Simplified signaling pathway of photoallergy.

References

Technical Support Center: The Effect of Different Excipients on the Dermal Penetration of Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the influence of various excipients on the dermal penetration of Flutrimazole. The following question-and-answer-based troubleshooting guides and FAQs address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general dermal penetration profile of this compound?

A1: this compound is characterized by its limited transdermal penetration.[1][2][3] Studies have shown that in most topical formulations, the amount of this compound that permeates the skin is very low.[1][4] However, a significant amount of the drug is retained within the skin, which is advantageous for its efficacy as a topical antifungal agent, as it reaches high concentrations at the site of action.[1]

Q2: How significant is the choice of vehicle for this compound delivery?

A2: The choice of vehicle is a critical factor in the topical delivery of this compound. A hydroalcoholic solution has been shown to result in significantly higher dermal penetration compared to cream-based formulations.[1] While different preservatives in cream formulations did not show a statistically significant difference in penetration, the overall vehicle type (e.g., solution vs. cream) plays a more dominant role.[1] Gel formulations are also being explored to potentially enhance drug penetration and patient compliance.[5]

Q3: Which types of excipients are known to influence dermal penetration?

A3: Generally, for topical formulations, several classes of excipients can influence drug penetration. These include:

  • Solvents: Affect the solubility of the drug in the vehicle and its partitioning into the stratum corneum.

  • Penetration Enhancers: Such as fatty acids, alcohols, and glycols, can reversibly disrupt the barrier function of the stratum corneum to facilitate drug permeation.

  • Surfactants and Emulsifiers: These can influence the stability of the formulation and the release of the drug.[6][7]

Q4: Are there any known signaling pathways directly affected by excipients to enhance dermal penetration?

A4: The current literature on this compound does not specify direct interactions of excipients with specific signaling pathways to enhance dermal penetration. The primary mechanisms by which excipients improve penetration are through physical and chemical interactions with the stratum corneum, such as increasing drug solubility, disrupting the lipid bilayer, or improving the thermodynamic activity of the drug in the vehicle.

Troubleshooting Guide

Issue 1: Inconsistent or low dermal penetration results for this compound in our cream formulation.

  • Possible Cause 1: Vehicle Optimization: Your cream formulation may not be optimized for this compound release. The drug may have a higher affinity for the vehicle than for the skin.

    • Troubleshooting Step: Consider modifying the oil/water balance of your cream. Experiment with different types of emulsifiers and emollients to alter the drug's partitioning coefficient.

  • Possible Cause 2: Drug Solubility: this compound may have low solubility in the chosen vehicle, leading to a low concentration gradient for diffusion into the skin.

    • Troubleshooting Step: Incorporate a co-solvent into your formulation to improve the solubility of this compound.

  • Possible Cause 3: Ineffective Penetration Enhancer: The penetration enhancer used may not be effective for this compound or may not be at an optimal concentration.

    • Troubleshooting Step: Screen a panel of well-known penetration enhancers (e.g., propylene (B89431) glycol, oleic acid, Transcutol®). The effectiveness of a penetration enhancer can be vehicle-dependent.[8]

Issue 2: High variability in penetration data between different skin samples.

  • Possible Cause 1: Skin Sample Integrity: The integrity and thickness of the skin samples can vary significantly, leading to inconsistent results.

    • Troubleshooting Step: Ensure a standardized protocol for skin sample preparation. Measure the thickness of each skin sample and check its integrity (e.g., via transepidermal water loss measurements) before the experiment.

  • Possible Cause 2: Experimental Conditions: Variations in temperature, humidity, or hydration of the skin during the experiment can affect penetration.

    • Troubleshooting Step: Strictly control the experimental conditions. Use a validated diffusion cell setup (e.g., Franz diffusion cell) that maintains constant temperature and hydration of the skin.

Data on Dermal Penetration of this compound in Different Formulations

The following table summarizes the quantitative data from a comparative in vitro transdermal penetration study of different 1% this compound formulations.

Formulation IDFormulation DescriptionMean Amount Penetrated after 44h (µg)
E27Dermal cream with benzyl (B1604629) alcohol as a preservative31.3
E28Dermal cream with diazolidinyl urea (B33335) as a preservative41.5
FDCReference 1% this compound dermal cream38.3
Solution1% this compound hydroalcoholic solution186.5

Data sourced from a study by Ramis J, et al. (1997).[1]

Experimental Protocols

In Vitro Transdermal Penetration Study using Franz Diffusion Cells

This protocol is based on the methodology described for evaluating the dermal penetration of this compound.[1]

  • Skin Preparation:

    • Human skin is obtained from a plastic surgery clinic.

    • The subcutaneous fat is carefully removed.

    • The skin is cut into appropriate sizes to fit the diffusion cells.

  • Franz Diffusion Cell Setup:

    • Franz-type diffusion cells are used for the experiment.

    • The prepared human skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions).

    • The receptor medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C).

  • Application of Formulation:

    • A precise amount of the test formulation (e.g., an amount containing 10 mg of this compound) is applied evenly to the surface of the skin in the donor compartment.[1]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 44 hours), samples are withdrawn from the receptor compartment.

    • The withdrawn volume is immediately replaced with fresh receptor medium to maintain a constant volume.

  • Quantification:

    • The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The cumulative amount of this compound penetrated per unit area is plotted against time.

    • The steady-state flux (Jss) and lag time (tL) can be calculated from the linear portion of the curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Human Skin Preparation cell_setup Franz Cell Setup skin_prep->cell_setup Mount Skin formulation_app Formulation Application cell_setup->formulation_app Equilibrate sampling Receptor Fluid Sampling formulation_app->sampling Time Points hplc HPLC Analysis sampling->hplc Quantify this compound data_analysis Data Analysis hplc->data_analysis Calculate Penetration Logical_Relationship cluster_formulation Formulation Factors cluster_outcome Penetration Outcome Excipients Excipient Choice (e.g., Solvents, Enhancers) Penetration Dermal Penetration of this compound Excipients->Penetration Influences Vehicle Vehicle Type (Cream, Gel, Solution) Vehicle->Penetration Strongly Influences

References

Minimizing Flutrimazole degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Flutrimazole in experimental setups. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and stock solutions?

A1: For long-term stability, this compound in its solid powder form should be stored at -20°C for up to three years.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: My this compound stock solution in DMSO appears to have a lower potency than expected. What could be the cause?

A2: A loss of potency in this compound stock solutions is often due to degradation. The primary degradation pathways for azole antifungals include hydrolysis, oxidation, and photodegradation. To mitigate this, ensure your stock solutions are prepared in anhydrous, high-quality DMSO, stored in airtight containers at -80°C, and protected from light.[1] Hygroscopic DMSO can significantly impact the solubility and stability of the product.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What might these be?

A3: These additional peaks are likely degradation products of this compound. Depending on the experimental conditions (e.g., pH, temperature, exposure to light), this compound can degrade into various byproducts. To identify these, it is recommended to perform a forced degradation study.

Q4: How can I prevent this compound degradation in my aqueous experimental buffers or cell culture media?

A4: this compound has poor water solubility.[2] When preparing aqueous solutions for experiments, it is best to make them fresh from a DMSO stock solution just before use. If storage of aqueous dilutions is unavoidable, they should be kept at 2-8°C for no longer than 24 hours and protected from light. The pH of the buffer is also a critical factor; for similar azole antifungals, a pH between 6.0 and 7.5 is generally where they are most stable. The use of antioxidants in the buffer may also help prevent oxidative degradation.

Q5: What are the common degradation pathways for imidazole (B134444) antifungal agents like this compound?

A5: The most common degradation mechanisms for drugs, including imidazole antifungals, are hydrolysis, oxidation, and photolysis.[3] Hydrolysis can occur in the presence of water and can be catalyzed by acidic or basic conditions. Oxidation can be initiated by atmospheric oxygen or other oxidizing agents. Photodegradation can happen when the compound is exposed to light, especially UV light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an in vitro assay This compound degradation in stock solution or final dilution.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Prepare working dilutions in cell culture media immediately before the experiment. 3. Verify the final DMSO concentration is not affecting cell viability. 4. Perform a stability check of this compound in your specific experimental media.
Precipitation of this compound upon dilution in aqueous media Poor aqueous solubility of this compound.1. Ensure the final concentration of DMSO is sufficient to maintain solubility, typically between 0.1% and 0.5% in the final solution. 2. Add the this compound stock solution to the media while vortexing to ensure rapid mixing. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies.[1]
Inconsistent results between experiments Inconsistent handling and storage of this compound solutions.1. Standardize the protocol for preparing and storing this compound solutions. 2. Use single-use aliquots of stock solutions to avoid freeze-thaw cycles. 3. Protect all solutions containing this compound from light by using amber vials or covering them with foil.
Appearance of unknown peaks in chromatography Degradation of this compound.1. Conduct a forced degradation study to identify potential degradation products. 2. Use a validated stability-indicating HPLC method to separate this compound from its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Sample Preparation for Analysis:

  • After the incubation period, cool all heated samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Note: This is a template and may require optimization for your specific instrumentation and degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate (B84403) buffer (pH 6.0) can be effective for separating similar compounds.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 220 nm).
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation

The following tables can be used to record and compare quantitative data from your stability studies.

Table 1: this compound Stability Under Forced Degradation

Stress Condition Incubation Time (hours) Initial this compound Conc. (µg/mL) Final this compound Conc. (µg/mL) % Degradation Number of Degradation Peaks
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C48
UV Light (254 nm)24
Control (RT, dark)48

Table 2: this compound Stability in Different Solvents/Media

Solvent/Medium Storage Temperature (°C) Storage Duration (days) Initial this compound Conc. (µg/mL) Final this compound Conc. (µg/mL) % Degradation
DMSO-8030
DMSO-2030
Cell Culture Medium A41
Cell Culture Medium B3724 (hours)
PBS (pH 7.4)41

Visualizations

This compound Mechanism of Action

This compound inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5][6]

Flutrimazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: this compound's mechanism of action.

Experimental Workflow for Minimizing this compound Degradation

This workflow outlines the key steps to ensure the stability of this compound during experimental use.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Store this compound Powder at -20°C B Prepare Stock Solution in Anhydrous DMSO A->B C Aliquot and Store Stock at -80°C B->C D Use a Single Aliquot (Avoid Freeze-Thaw) C->D E Prepare Fresh Working Dilution in Experimental Medium D->E F Protect from Light E->F G Perform Experiment F->G H Analyze Samples Promptly G->H I Use Stability-Indicating HPLC Method H->I

Caption: Workflow for handling this compound.

Logical Relationship for Troubleshooting Degradation

This diagram illustrates the logical steps to take when troubleshooting suspected this compound degradation.

Troubleshooting_Logic A Inconsistent or Unexpected Results? B Check Storage Conditions (-20°C powder, -80°C stock) A->B Yes G Results Consistent A->G No C Review Solution Prep (Fresh Dilutions, Light Protected) B->C Conditions OK F Re-run Experiment with Optimized Protocol B->F Conditions NOT OK (Correct and Re-run) D Perform Forced Degradation Study C->D Protocol OK C->F Protocol NOT OK (Correct and Re-run) E Develop/Validate Stability-Indicating Method D->E H Identify Degradants D->H I Quantify Degradation E->I I->F

Caption: Troubleshooting this compound degradation.

References

Addressing batch-to-batch variability of synthetic Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Flutrimazole. The information is designed to help address batch-to-batch variability and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We've observed a difference in the physical appearance (color, crystallinity) of a new batch of this compound compared to our previous lot. What could be the cause?

A1: Variations in the physical appearance of this compound batches can stem from several factors during synthesis and purification. These include:

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with unique physical properties. Changes in crystallization conditions such as solvent, temperature, and cooling rate can lead to the formation of different polymorphs.

  • Amorphous Content: The presence of non-crystalline (amorphous) material can alter the appearance and physical properties of the powder.

  • Residual Solvents: Entrapped solvents from the final crystallization step can affect the crystal habit and overall appearance.

  • Trace Impurities: Even small amounts of colored impurities can impact the overall color of the batch.

It is recommended to perform analytical tests such as X-ray Powder Diffraction (XRPD) to investigate the crystalline form and Differential Scanning Calorimetry (DSC) to assess thermal behavior and detect potential amorphous content.

Q2: Our latest batch of this compound shows a lower than expected potency in our antifungal assays. What are the potential chemical reasons for this?

A2: A decrease in biological activity can be attributed to several chemical factors:

  • Lower Purity: The most straightforward cause is a lower overall purity of the active pharmaceutical ingredient (API).

  • Presence of Inactive Isomers: If the synthesis is not stereospecific, the presence of inactive or less active stereoisomers can reduce the overall efficacy of the batch.

  • Process-Related Impurities: By-products from the synthesis or unreacted starting materials and intermediates can interfere with the biological assay.

  • Degradation Products: Improper storage conditions (exposure to light, heat, or moisture) can lead to the formation of degradation products that may have reduced or no antifungal activity.

High-Performance Liquid Chromatography (HPLC) is the primary method to assess the purity and identify any new or elevated impurities.

Q3: We have detected a new, unidentified peak in the HPLC chromatogram of a recent this compound batch. How should we proceed?

A3: The appearance of a new peak in the HPLC analysis requires a systematic investigation:

  • Confirm the Observation: Re-run the analysis with a freshly prepared sample and standard to rule out any experimental error.

  • Assess the Level: Quantify the new peak to determine if it is above the reporting and identification thresholds outlined in the ICH Q3A guidelines.[1][2][3][4]

  • Investigate the Source: Review the synthesis and purification records for any deviations in the manufacturing process of that specific batch.

  • Structural Elucidation: If the impurity is above the identification threshold, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed for structural identification.

  • Toxicological Assessment: Once identified, the impurity may need to be qualified to ensure it does not pose a safety risk.

Troubleshooting Guides

Issue 1: Inconsistent HPLC Purity Results Between Batches

Symptoms: Significant variation in the purity assay or the impurity profile of different this compound batches when analyzed by HPLC.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Variations in Synthesis Review the synthesis protocol for the affected batches. Pay close attention to reaction times, temperatures, stoichiometry of reactants, and the quality of starting materials and reagents.
Inefficient Purification Examine the crystallization or chromatographic purification steps. Variations in solvent quality, temperature, or the number of purification cycles can impact impurity removal.
Sample Preparation Inconsistency Ensure a standardized and validated sample preparation procedure is used for HPLC analysis. Inconsistent dissolution or dilution can lead to erroneous results.
Chromatographic Method Issues Verify the suitability of the HPLC method. The method should be robust and capable of separating all known and potential impurities. Check column performance, mobile phase preparation, and detector settings.
Issue 2: Altered Spectroscopic Data (NMR, MS)

Symptoms: The ¹H or ¹³C NMR spectrum of a new batch shows unexpected signals or changes in chemical shifts. The mass spectrum shows unexpected m/z values.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Residual Solvents In the ¹H NMR spectrum, check for characteristic peaks of common solvents used in the synthesis and purification (e.g., acetone, ethanol, dichloromethane).
Process-Related Impurities Compare the spectra with those of known starting materials, intermediates, and by-products. LC-MS can be used to correlate HPLC peaks with mass signals.
Polymorphism While less common to observe in solution-state NMR, significant changes in solid-state NMR can indicate different polymorphic forms. For Mass Spectrometry, different polymorphs should yield the same mass, but ionization efficiency could be affected.
Degradation Exposure to adverse conditions can cause chemical changes. Review the handling and storage of the batch.

Quantitative Data Summary

The following table provides typical specifications for this compound based on general guidelines for active pharmaceutical ingredients. Actual specifications should be established based on validated analytical methods and regulatory requirements.

Parameter Typical Specification Test Method
Appearance White to off-white crystalline powderVisual Inspection
Identification Conforms to the standard spectrum/chromatogram¹H NMR, HPLC (retention time)
Purity (by HPLC) ≥ 99.0%HPLC-UV
Individual Unspecified Impurity ≤ 0.10%HPLC-UV
Total Impurities ≤ 0.5%HPLC-UV
Loss on Drying ≤ 0.5%Thermogravimetric Analysis (TGA)
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Objective: To determine the purity of this compound and quantify any related substances.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) is commonly used for azole antifungals. A specific gradient can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 225 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).

  • Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.

  • Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph.

  • Calculation: Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Quantify impurities using an external standard or by area normalization, applying relative response factors if known.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. The spectrum should be consistent with the expected structure of this compound.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This provides further confirmation of the carbon framework.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with a reference spectrum or with predicted values for the this compound structure.

X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis

Objective: To identify the crystalline form (polymorph) of this compound.

Methodology:

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A small amount of the this compound powder (typically 10-50 mg) is gently packed into a sample holder.[7][8][9] Care should be taken to create a flat, smooth surface and to avoid preferred orientation of the crystals.

  • Data Acquisition: Collect the XRPD pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the resulting diffraction pattern (peak positions and relative intensities) with reference patterns for known polymorphs of this compound, if available, or compare between batches to assess consistency.

Visualizations

G cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability cluster_1 Analytical Tests Observe Observe Batch-to-Batch Variability (e.g., Purity, Appearance, Potency) Review Review Manufacturing Records (Synthesis, Purification, Storage) Observe->Review Analyze Perform Analytical Testing Review->Analyze Identify Identify Root Cause Analyze->Identify HPLC HPLC (Purity, Impurities) Analyze->HPLC NMR NMR (Structure, Impurities) Analyze->NMR MS MS (Molecular Weight, Impurities) Analyze->MS XRPD XRPD (Crystalline Form) Analyze->XRPD DSC DSC (Thermal Properties) Analyze->DSC Implement Implement Corrective and Preventive Actions (CAPA) Identify->Implement G cluster_0 Simplified this compound Synthesis Pathway and Potential Variability Sources cluster_1 Sources of Variability SM Starting Materials (e.g., substituted benzophenones, imidazole) Intermediate Intermediate Formation SM->Intermediate Reaction Conditions (Temp, Time, Catalyst) Flutrimazole_Crude Crude this compound Intermediate->Flutrimazole_Crude Side Reactions Purification Purification (Crystallization/Chromatography) Flutrimazole_Crude->Purification Removal of Impurities Flutrimazole_Pure Pure this compound API Purification->Flutrimazole_Pure Crystallization Conditions (Solvent, Cooling Rate) Var_SM Starting Material Quality Var_SM->SM Var_Cond Process Parameter Deviations Var_Cond->Intermediate Var_Purify Purification Inefficiency Var_Purify->Purification Var_Crystal Polymorphism Var_Crystal->Flutrimazole_Pure G cluster_0 This compound Mechanism of Action and Impact of Impurities This compound This compound Lanosterol Lanosterol 14α-demethylase (Fungal Cytochrome P450 enzyme) This compound->Lanosterol Inhibits Ergosterol Ergosterol Biosynthesis This compound->Ergosterol Blocks Lanosterol->Ergosterol Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential Component Fungal_Growth Inhibition of Fungal Growth Ergosterol->Fungal_Growth Disruption Leads to Cell_Membrane->Fungal_Growth Maintains Impurities Impurities Impurities->this compound Reduce effective concentration Impurities->Lanosterol May bind non-specifically

References

Technical Support Center: Refining Flutrimazole Efficacy in Immunocompromised Host Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the efficacy of Flutrimazole in models of immunocompromised hosts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental design and execution. As robust data for this compound in systemic infections within immunocompromised models is not yet widely available, this guide draws upon established protocols and findings from analogous imidazole (B134444) antifungals to provide a foundational framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other imidazole antifungals, acts by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound compromises the fungal cell membrane, leading to cell death.[2]

Q2: Is there established in vivo efficacy data for this compound in systemic fungal infections in immunocompromised hosts?

A2: Currently, published literature on the in vivo efficacy of this compound is primarily focused on topical applications for dermatomycoses and vaginal candidiasis.[1] There is a notable lack of data on its efficacy in systemic fungal infection models, particularly within immunocompromised hosts. Researchers are encouraged to adapt existing protocols for other azole antifungals to investigate this area.

Q3: What are the known pharmacokinetic properties of this compound when administered systemically?

A3: A study in dogs following intravenous and oral administration of this compound provides some insight into its systemic pharmacokinetics. After intravenous administration, this compound exhibited a biological half-life of approximately 14.4 hours and a clearance rate of 6.7 l/h.[1] Following oral administration, the fraction of the absorbed dose was 78%, with a bioavailability of about 8.9%, suggesting a significant first-pass metabolism effect.[1]

Q4: What are the general considerations for designing an in vivo study of an antifungal agent in an immunocompromised mouse model?

A4: Key considerations include the choice of mouse strain, the method of immunosuppression (e.g., cyclophosphamide (B585) or 5-fluorouracil (B62378) to induce neutropenia), the fungal strain and inoculum size, the route of infection (typically intravenous for disseminated disease), the antifungal dosing regimen and route of administration, and the study endpoints (e.g., survival, fungal burden in target organs like kidneys, spleen, and lungs).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in fungal burden between animals in the same group. - Inconsistent inoculum preparation or administration.- Uneven distribution of the fungal pathogen upon intravenous injection.- Variation in the degree of immunosuppression among animals.- Ensure thorough vortexing of the fungal suspension before and during inoculation to prevent clumping.- Administer the inoculum slowly and consistently into the lateral tail vein.- Ensure precise administration of the immunosuppressive agent based on individual animal weight.
No significant reduction in fungal burden with this compound treatment compared to control. - Inadequate drug dosage or frequency.- Poor bioavailability of the administered formulation.- The fungal strain may be resistant to imidazoles.- Rapid clearance of the drug in the chosen animal model.- Conduct a dose-ranging study to determine the optimal therapeutic dose.- Refer to pharmacokinetic data to inform the dosing schedule; consider more frequent administration if the half-life is short.- Confirm the in vitro susceptibility of the fungal strain to this compound using MIC testing.- Investigate alternative formulations or routes of administration to improve drug exposure.
High mortality in the control group before the planned study endpoint. - The fungal inoculum is too high for the chosen immunosuppression model.- The immunosuppression regimen is too harsh.- Perform a pilot study to determine the optimal inoculum that results in a non-lethal infection within the desired timeframe.- Adjust the dose or timing of the immunosuppressive agent.
Unexpected toxicity or adverse effects in the this compound-treated group. - The drug may have inherent toxicity at the administered dose.- The vehicle used for drug formulation may be causing adverse effects.- Conduct a maximum tolerated dose (MTD) study for this compound in the selected animal model.- Include a vehicle-only control group to assess the effects of the formulation components.

Data Presentation

As specific data for this compound in systemic immunocompromised models is not available, the following tables present example data from studies on other azole antifungals to illustrate how results can be structured.

Table 1: In Vitro Susceptibility of Common Fungal Pathogens to Imidazole Antifungals

Fungal Species This compound MIC (µg/mL) Clotrimazole (B1669251) MIC (µg/mL) Ketoconazole (B1673606) MIC
Candida albicans0.025 - 5.0[4]0.3 - 2.5[4]Data varies by strain
Scopulariopsis brevicaulis0.15 - 0.6[4]0.3 - 2.5[4]Not available
Dermatophytes0.025 - 5.0[4]Comparable to this compound[4]Not available

MIC (Minimum Inhibitory Concentration) values indicate the concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Example Efficacy Data of an Azole Antifungal (SCH 39304) in a Systemic Candida albicans Infection in Normal and Immunocompromised Mice

Mouse Model Antifungal Agent Dose to Reduce Kidney CFU by 4 log units (mg/kg)
Normal MiceSCH 393040.5
Fluconazole (B54011)~1.5
Ketoconazole100
Immunocompromised Mice (Irradiated)SCH 393041.3
Fluconazole~45.5
Ketoconazole>130

This table is adapted from a study on SCH 39304 and is provided as an example of how to present comparative efficacy data.[5]

Experimental Protocols

Below are detailed methodologies for key experiments, adapted from established protocols for antifungal efficacy testing in immunocompromised mouse models. These can serve as a starting point for designing studies with this compound.

1. Neutropenic Mouse Model of Disseminated Candidiasis

  • Objective: To evaluate the efficacy of this compound in reducing fungal burden in a neutropenic mouse model of systemic Candida albicans infection.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Administer cyclophosphamide at 150 mg/kg via intraperitoneal injection on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia.

  • Infection: On day 0, infect mice with 1 x 10^5 CFU of Candida albicans in 0.1 mL of sterile saline via the lateral tail vein. The inoculum should be prepared from a fresh culture and quantified by hemocytometer and confirmed by plating serial dilutions.

  • Treatment: Initiate treatment with this compound (or vehicle control) 2 hours post-infection. The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the treatment orally or intraperitoneally once or twice daily for a predetermined duration (e.g., 3-7 days).

  • Endpoint: Euthanize mice at a specified time point (e.g., 24 hours after the last treatment). Aseptically remove kidneys, spleen, and/or lungs. Homogenize the organs in sterile saline and plate serial dilutions on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).

  • Statistical Analysis: Compare the log10 CFU/gram of tissue between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

2. Survival Study in a Murine Model of Invasive Aspergillosis

  • Objective: To assess the ability of this compound to prolong the survival of immunocompromised mice with systemic Aspergillus fumigatus infection.

  • Animal Model: Male ICR mice, 5-6 weeks old.

  • Immunosuppression: Administer cyclophosphamide at 200 mg/kg intraperitoneally on day -2 and 200 mg/kg on day +3 relative to infection. Additionally, administer cortisone (B1669442) acetate (B1210297) at 250 mg/kg subcutaneously on day -1.

  • Infection: On day 0, infect mice with 2 x 10^7 conidia of Aspergillus fumigatus in 0.2 mL of sterile saline containing 0.05% Tween 80 via the lateral tail vein.

  • Treatment: Begin treatment with this compound (or vehicle control) 24 hours after infection. Administer the treatment for at least 7 consecutive days.

  • Endpoint: Monitor the mice at least twice daily for signs of morbidity and mortality for a period of 21-28 days.

  • Statistical Analysis: Compare the survival curves of the different treatment groups using the log-rank (Mantel-Cox) test.

Visualizations

Signaling Pathway

This compound This compound Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes conversion Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

Start Start: Select Animal Model (e.g., BALB/c mice) Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Start->Immunosuppression Infection Systemic Fungal Infection (e.g., i.v. Candida albicans) Immunosuppression->Infection Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound) Infection->Treatment_Groups Treatment_Admin Administer Treatment (Defined Dose & Schedule) Treatment_Groups->Treatment_Admin Monitoring Monitor for Survival (Survival Study) Treatment_Admin->Monitoring Endpoint_Survival Endpoint: Survival Data Monitoring->Endpoint_Survival Yes Endpoint_Burden Endpoint: Fungal Burden (CFU in Organs) Monitoring->Endpoint_Burden No Analysis Statistical Analysis Endpoint_Survival->Analysis Endpoint_Burden->Analysis

Caption: General workflow for in vivo antifungal efficacy studies.

References

Technical Support Center: Investigating the Systemic Absorption of Flutrimazole from Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the systemic absorption of Flutrimazole from topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the expected systemic absorption of this compound after topical application?

A1: this compound exhibits minimal transdermal penetration.[1] Studies have shown that the mean quantity of this compound that penetrates the skin is at most 0.5% of the applied dose in in-vitro experiments.[2] Furthermore, this compound has not been detected in plasma, urine, or feces following topical application in some studies.[1]

Q2: What are the key factors that can influence the systemic absorption of topical this compound?

A2: While this compound generally shows low systemic absorption, formulation characteristics can play a role. However, one study comparing different dermal cream formulations with varying excipients found no significant differences in transdermal penetration.[2] The physical state of the drug in the formulation (dissolved versus dispersed) also did not significantly affect the amount released in an in-vitro study.[2] It is important to consider that the overall composition of the topical formulation, including enhancers or retardants, could theoretically influence absorption.

Q3: What analytical methods are suitable for quantifying this compound in biological samples to assess systemic absorption?

A3: A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in human plasma.[3] This method is capable of detecting very low concentrations, with a lower limit of quantification of 0.996 ng/mL.[3] High-performance liquid chromatography (HPLC) is another common technique for the analysis of triazole antifungal agents in biological matrices.[4][5]

Q4: Is there a standard in-vitro model for assessing the skin permeation of this compound?

A4: Yes, in-vitro permeation testing (IVPT) using Franz-type diffusion cells is a standard and widely accepted method.[2][6][7][8] This method typically utilizes human or animal skin as the membrane to assess the rate and extent of drug absorption.[2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected systemic absorption in in-vivo studies. 1. Compromised skin barrier integrity in study subjects.2. Formulation issues leading to enhanced penetration.3. Contamination of samples.1. Screen subjects for skin conditions and ensure the application site is intact.2. Review the manufacturing process and quality control of the topical formulation.[9] Ensure consistency in parameters like particle size and viscosity.[10]3. Implement rigorous sample collection and handling protocols to prevent cross-contamination.
No detectable levels of this compound in plasma, even with a sensitive analytical method. 1. Systemic absorption is genuinely below the limit of quantification of the assay.2. Suboptimal analytical method parameters.3. Issues with sample preparation leading to drug loss.1. This is a plausible outcome given this compound's low permeability.[1] Consider analyzing for metabolites if known.2. Optimize the LC-MS/MS or HPLC method, ensuring appropriate precursor and product ions are selected and collision energy is optimized.[3]3. Validate the extraction procedure to ensure high and consistent recovery of this compound from the plasma matrix.[3]
High variability in in-vitro skin permeation results. 1. Inconsistent skin thickness or quality between samples.2. Improper sealing of the Franz cell, leading to leaks.3. Air bubbles trapped between the skin and the receptor fluid.4. Inconsistent dosing of the formulation onto the skin.1. Use skin from the same donor and anatomical site where possible. Perform skin integrity tests before the experiment.[8]2. Ensure the donor and receptor chambers are properly clamped and sealed.3. Carefully inspect for and remove any air bubbles under the skin membrane.4. Use a positive displacement pipette or a validated application method to ensure a consistent dose is applied to the skin surface.
Precipitation of this compound in the receptor fluid of the Franz cell. 1. The receptor fluid has low solubility for this compound.2. The concentration of permeated drug exceeds its solubility limit in the receptor fluid.1. Use a receptor fluid with higher solubilizing capacity for lipophilic drugs like this compound (e.g., adding a small percentage of a non-ionic surfactant or using a hydroalcoholic solution), ensuring it does not damage the skin membrane.2. Increase the volume of the receptor compartment or increase the sampling frequency to prevent saturation.

Quantitative Data Summary

Table 1: In-Vitro Skin Permeation of this compound from Various Formulations [2]

FormulationAmount of this compound Penetrated after 44 hours (µg)Percentage of Applied Dose Penetrated (%)
1% this compound Dermal Cream (E27 with benzyl (B1604629) alcohol)31.3< 0.5
1% this compound Dermal Cream (E28 with diazolidinyl urea)41.5< 0.5
1% this compound Dermal Cream (Reference - FDC)38.3< 0.5
1% this compound Hydroalcoholic Solution186.5< 2.0

Table 2: Analytical Method Parameters for this compound Quantification in Human Plasma [3]

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Concentration Range0.996 - 99.6 ng/mL
Lower Limit of Quantification (LLOQ)0.996 ng/mL
Extraction Recovery> 78.83%
Inter- and Intra-day Precision (%RSD)< 9.26%

Experimental Protocols

In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is based on methodologies described for this compound and other topical agents.[2][11]

  • Skin Membrane Preparation:

    • Excised human or animal skin is used. The skin is dermatomed to a uniform thickness (typically 200-500 µm).

    • The integrity of the skin is assessed by measuring its electrical resistance or transepidermal water loss.

  • Franz Cell Assembly:

    • The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C to mimic physiological skin temperature. The fluid is continuously stirred.

  • Dosing:

    • A precise amount of the this compound topical formulation (e.g., 10 mg) is applied evenly to the surface of the skin in the donor chamber.[2]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 44 hours), samples of the receptor fluid are withdrawn for analysis.

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis:

    • The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux and permeability coefficient can be calculated from the linear portion of this plot.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a summary of the method described by an available study.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, an internal standard is added.

    • The sample is extracted with a mixture of ether and hexane (B92381) (1:1, v/v).

    • The organic layer is separated and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm × 2.1 mm I.D.).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol/water (e.g., 80:20, v/v).

    • Flow Rate: As appropriate for the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 441.0 → 295.1

      • Internal Standard: (A specific internal standard and its transition would be used, for example, m/z 279.0 → 183.1 was mentioned in a similar context).

  • Calibration and Quantification:

    • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

    • The concentration of this compound in the test samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Experimental_Workflow_IVPT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_assembly Franz Cell Assembly skin_prep->cell_assembly dosing Formulation Dosing cell_assembly->dosing sampling Receptor Fluid Sampling dosing->sampling quantification LC-MS/MS or HPLC Quantification sampling->quantification data_analysis Data Analysis (Flux, Permeability) quantification->data_analysis

Caption: Workflow for In-Vitro Permeation Testing (IVPT).

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions high_absorption High In-Vivo Systemic Absorption skin_issue Compromised Skin Barrier high_absorption->skin_issue formulation_issue Formulation Inconsistency high_absorption->formulation_issue contamination Sample Contamination high_absorption->contamination screening Subject Screening skin_issue->screening qc Review Formulation QC/Manufacturing formulation_issue->qc protocols Strict Sampling Protocols contamination->protocols

Caption: Troubleshooting high systemic absorption in in-vivo studies.

References

Validation & Comparative

Flutrimazole vs. Clotrimazole: An In Vitro Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, a comprehensive understanding of the comparative efficacy of existing treatments is paramount. This guide provides a detailed analysis of the in vitro performance of two notable imidazole (B134444) antifungals: flutrimazole and clotrimazole (B1669251). Both agents are widely recognized for their broad-spectrum activity against a variety of pathogenic fungi. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at their in vitro efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound and clotrimazole share a common mechanism of action, characteristic of azole antifungals. They disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential sterol in the fungal cell membrane.[1][2][3][4] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately compromising the cell membrane's structure and function and leading to fungal cell death.[1][2][3][4]

Ergosterol Biosynthesis Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound / Clotrimazole This compound / Clotrimazole Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound / Clotrimazole->Lanosterol 14α-demethylase (CYP51A1) Inhibition Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Antifungal Dilution Antifungal Dilution Inoculation Inoculation Antifungal Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

References

A Comparative Analysis of the Anti-inflammatory Properties of Flutrimazole and Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flutrimazole and ketoconazole (B1673606), both members of the imidazole (B134444) class of antifungal agents, are recognized for their therapeutic efficacy in treating topical fungal infections.[1][2] Beyond their primary antifungal activity, which targets the inhibition of fungal lanosterol (B1674476) 14α-demethylase to disrupt ergosterol (B1671047) biosynthesis, these compounds exhibit clinically relevant anti-inflammatory properties.[3][4] This dual activity is particularly advantageous in the management of inflammatory fungal dermatoses. This guide provides a detailed comparison of the anti-inflammatory profiles of this compound and ketoconazole, supported by experimental data and methodological insights.

Quantitative Comparison of Anti-inflammatory Activity

Experimental studies have demonstrated that both this compound and ketoconazole possess significant anti-inflammatory effects. The following table summarizes the key quantitative data from comparative in vivo and in vitro assays.

Experimental Model Parameter This compound Ketoconazole Reference Drug (Diclofenac) Citation
Mouse Ear Edema IC50 (μmols/ear) - Arachidonic Acid Induced3.323.762.23[1]
IC50 (μmols/ear) - TPA Induced0.551.960.57[1]
IC50 (μmols/ear) - Dithranol Induced2.422.410.57[1]
Rat Paw Edema % Inhibition (2% Cream) - Carrageenan Induced~40%~40%54% (1% Cream)[1]
In Vitro LTB4 Production IC50 (μM) - Human Granulocytes1117Not Reported[1]

TPA: Tetradecanoylphorbol-acetate LTB4: Leukotriene B4

The data indicates that this compound is more potent than ketoconazole in inhibiting tetradecanoylphorbol-acetate (TPA)-induced ear edema and in reducing leukotriene B4 (LTB4) production by human granulocytes.[1] In models of arachidonic acid and dithranol-induced edema, their potencies are comparable.[1] Both 2% this compound and 2% ketoconazole creams showed similar efficacy in reducing carrageenan-induced rat paw edema.[1]

Mechanistic Insights: The Arachidonic Acid Pathway

The anti-inflammatory action of both this compound and ketoconazole is linked to their interference with the arachidonic acid cascade, a key pathway in the inflammatory response. A primary mechanism appears to be the inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial for the synthesis of leukotrienes, which are potent inflammatory mediators.[1][5] this compound has demonstrated a more potent inhibition of LTB4 production, a major product of the 5-LOX pathway, as evidenced by its lower IC50 value compared to ketoconazole.[1] In contrast, the effect of this compound on cyclooxygenase (COX), the enzyme responsible for prostaglandin (B15479496) synthesis, is minimal.[1] Ketoconazole has also been reported to inhibit thromboxane (B8750289) synthase.[5]

Arachidonic_Acid_Pathway Simplified Arachidonic Acid Pathway and Imidazole Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes (e.g., LTB4) lox->lts inflammation_pg Inflammation pgs->inflammation_pg inflammation_lt Inflammation lts->inflammation_lt This compound This compound This compound->lox Inhibits ketoconazole Ketoconazole ketoconazole->lox Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound and Ketoconazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Mouse Ear Edema Assay

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

  • Induction of Edema: Inflammation is induced in the ears of mice by the topical application of an irritant agent such as arachidonic acid, tetradecanoylphorbol-acetate (TPA), or dithranol.

  • Treatment: The test compounds (this compound, ketoconazole) or a reference drug (diclofenac) are applied topically to the ear, typically in a cream or solution formulation, either before or after the application of the irritant.

  • Measurement: After a specified period, the mice are euthanized, and a plug is removed from the ear. The weight of the earplug is measured, and the difference in weight between the treated and untreated ears is calculated to determine the extent of edema.

  • Analysis: The inhibitory concentration 50 (IC50), the concentration of the drug that causes a 50% reduction in edema, is calculated to quantify the anti-inflammatory potency.

Carrageenan-Induced Rat Paw Edema

This is a classic model for evaluating the anti-inflammatory effects of systemic or topically applied drugs.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of a rat.

  • Treatment: The test compounds are applied topically as a cream (e.g., 2% this compound or 2% ketoconazole) to the paw before the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

In Vitro Leukotriene B4 (LTB4) Production Assay

This assay measures the direct inhibitory effect of a compound on the production of a key inflammatory mediator.

  • Cell Preparation: Human granulocytes are isolated from peripheral blood.

  • Incubation: The isolated granulocytes are pre-incubated with various concentrations of the test compounds (this compound or ketoconazole).

  • Stimulation: The cells are then stimulated with a calcium ionophore to induce the production of LTB4.

  • Measurement: The amount of LTB4 released into the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The IC50 value is determined as the concentration of the drug that inhibits LTB4 production by 50%.

Experimental_Workflow General Experimental Workflow for Anti-inflammatory Assays cluster_invivo In Vivo Models cluster_invitro In Vitro Model animal_model Select Animal Model (Mouse or Rat) induce_inflammation Induce Inflammation (e.g., Arachidonic Acid, Carrageenan) animal_model->induce_inflammation drug_application Apply Test Compounds (this compound, Ketoconazole) induce_inflammation->drug_application measure_edema Measure Edema (Ear Weight, Paw Volume) drug_application->measure_edema calculate_inhibition Calculate % Inhibition or IC50 measure_edema->calculate_inhibition isolate_cells Isolate Human Granulocytes pre_incubate Pre-incubate with Test Compounds isolate_cells->pre_incubate stimulate_cells Stimulate LTB4 Production pre_incubate->stimulate_cells measure_ltb4 Quantify LTB4 via ELISA stimulate_cells->measure_ltb4 calculate_ic50 Calculate IC50 measure_ltb4->calculate_ic50

Caption: Workflow for In Vivo and In Vitro Anti-inflammatory Evaluation.

Conclusion

Both this compound and ketoconazole exhibit valuable anti-inflammatory properties that complement their primary antifungal activity. The available data suggests that this compound may possess a more potent topical anti-inflammatory effect in certain models, particularly those driven by pathways involving leukotrienes. This is supported by its stronger in vitro inhibition of 5-lipoxygenase. For drug development professionals, these findings highlight the potential for optimizing topical antifungal therapies by considering the dual anti-inflammatory and antifungal actions of imidazole derivatives. Further research into the precise molecular interactions and downstream signaling pathways could unveil new opportunities for developing more effective treatments for inflammatory skin conditions.

References

A Comparative Analysis of Flutrimazole and Bifonazole Efficacy Against Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two imidazole (B134444) antifungal agents, flutrimazole and bifonazole (B1667052), against dermatophytes, the causative agents of common superficial fungal infections. This analysis is based on available in vitro and clinical data to inform research and development in the field of antifungal therapies.

Executive Summary

Both this compound and bifonazole are effective topical treatments for dermatophytoses, operating through the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway. In vitro evidence suggests that this compound possesses a higher antifungal potency against dermatophytes compared to bifonazole.[1] Clinical trials have demonstrated the efficacy of both drugs, with some studies indicating a superior or comparable clinical and mycological cure rate for this compound.

In Vitro Efficacy

In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

One study directly comparing the two compounds reported that the in vitro activity of this compound was "markedly higher than that of bifonazole," with MIC differences of at least one order of magnitude.[1] While a comprehensive, side-by-side comparison of MIC values against a wide range of dermatophytes is not available in a single study, the general MIC range for this compound against various dermatophytes, filamentous fungi, and yeasts is reported to be 0.025-5.0 µg/mL.[1] Another source indicates a MIC range of 0.15-0.6 mg/ml for this compound.[2]

For bifonazole, subinhibitory concentrations as low as 1 to 10 ng/ml have been shown to significantly inhibit the hyphal growth of Trichophyton mentagrophytes.[3][4]

Table 1: Summary of In Vitro Activity against Dermatophytes

Antifungal AgentGeneral MIC Range Against Dermatophytes (µg/mL)Notes
This compound 0.025 - 5.0[1]Reported to have markedly higher activity than bifonazole.[1]
Bifonazole Not broadly specified in comparative studiesEffective at very low concentrations against T. mentagrophytes.[3][4]

Note: The provided MIC range for this compound is broad and encompasses various fungi. Species-specific comparative data is limited.

Clinical Efficacy

Multiple randomized, double-blind clinical trials have compared the efficacy of this compound and bifonazole in the treatment of various dermatomycoses, primarily tinea pedis.

Table 2: Comparison of Clinical Trial Outcomes for this compound vs. Bifonazole

StudyFormulationIndicationTreatment RegimenKey Efficacy OutcomeAdverse Effects
Alomar et al.1% CreamDermatomycosesOnce daily for 4 weeksMycological Cure: this compound: 73%, Bifonazole: 65% (p=0.05)Mild local effects (irritation, burning) in 5% of patients for both groups.[5]
Palacio et al.1% SolutionDermatophytosis or Cutaneous CandidosisOnce daily for 4 weeksNegative Mycology at End of Therapy: this compound: 85%, Bifonazole: 65% (p=0.022)Mild local reactions; one case for bifonazole and seven for this compound.[6]
Vilata et al.1% PowderTinea PedisTwice daily for 4 weeksGlobal Cure Rate: this compound: 65.3%, Bifonazole: 70.1%Itching and eczema reported in a small number of patients in both groups.[7]

These clinical trials suggest that this compound is an effective topical antifungal, with some studies demonstrating a statistically significant advantage over bifonazole in achieving mycological cure.[5][6] However, one study using a powder formulation for tinea pedis found a similar therapeutic profile for both drugs.[7]

Experimental Protocols

Antifungal Susceptibility Testing (In Vitro)

The determination of MIC values for dermatophytes is typically performed using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized protocol is as follows:

  • Isolate Preparation: Dermatophyte isolates (Trichophyton, Microsporum, Epidermophyton species) are cultured on a suitable medium like potato dextrose agar (B569324) to encourage sporulation.

  • Inoculum Preparation: A suspension of conidia is prepared and adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of this compound and bifonazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% or 100%) compared to the growth control. This can be assessed visually or using a spectrophotometer.

Clinical Trial Methodology (Illustrative Example)

The following is a generalized workflow for a multicentre, double-blind, randomized comparative clinical trial for topical antifungals, based on the methodologies of the cited studies.[5][6][7]

G cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment cluster_3 Data Analysis A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (Clinical & Mycological) B->C D Randomization (Double-Blind) C->D E Treatment Group 1 (this compound) D->E F Treatment Group 2 (Bifonazole) D->F G Topical Application (Specified Regimen) E->G F->G H Follow-up Visits (e.g., Weeks 2, 4, 8) G->H I Efficacy Assessment (Clinical & Mycological Cure) H->I J Safety Assessment (Adverse Events) H->J K Statistical Analysis (e.g., Intention-to-Treat) I->K J->K

Fig. 1: Generalized workflow of a comparative clinical trial.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and bifonazole belong to the imidazole class of antifungal agents.[8][9] Their primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[1][2][9][10] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[9][10][11]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, these drugs disrupt the demethylation of lanosterol.[12] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The altered cell membrane becomes more permeable, leading to the leakage of cellular contents and ultimately, fungal cell death.[10]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action A Squalene B Squalene epoxidase A->B C Lanosterol B->C D Lanosterol 14α-demethylase (CYP51) C->D E Ergosterol Precursors D->E J Accumulation of Toxic Sterols D->J F Ergosterol E->F G Fungal Cell Membrane Integrity F->G H This compound / Bifonazole I Inhibition H->I I->D K Disruption of Membrane Function J->K

References

Validating Flutrimazole's Mechanism of Action: A Comparative Guide Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Flutrimazole, an imidazole-based antifungal agent. By employing genetically engineered knockout strains of pathogenic fungi, researchers can definitively confirm its target and compare its efficacy against other established antifungal drugs. This guide outlines the detailed experimental protocols, presents expected quantitative data in a comparative format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a broad-spectrum antifungal drug that interferes with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] It is understood to act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 (also known as CYP51) gene.[2][3] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and ultimately compromising fungal cell membrane integrity and function.[2] To rigorously validate this proposed mechanism, a comparative study using wild-type and genetically modified fungal strains is essential. This guide focuses on the use of an ERG11 knockout mutant to provide direct evidence of this compound's target engagement.

Comparative Analysis Overview

This guide compares the effects of this compound with two other classes of antifungal agents, each with a distinct mechanism of action:

  • Clotrimazole (B1669251): Another imidazole (B134444) antifungal that, like this compound, is expected to inhibit lanosterol 14-alpha-demethylase.[4][5] It serves as a positive control for the expected mechanism of action.

  • Terbinafine: An allylamine (B125299) antifungal that inhibits squalene (B77637) epoxidase, an enzyme acting earlier in the ergosterol biosynthesis pathway.[6]

  • Amphotericin B: A polyene antifungal that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to cell lysis.[4][7] Its efficacy is dependent on the presence of ergosterol.

The comparison will be conducted across three fungal strains:

  • Wild-Type (WT): The unmodified, naturally occurring fungal strain.

  • erg11Δ Knockout (KO): A genetically modified strain in which the ERG11 gene has been deleted.

  • erg11Δ + ERG11 Complemented (Complemented): The knockout strain in which a functional copy of the ERG11 gene has been reintroduced to restore the wild-type phenotype. This strain serves as a control to ensure that the observed effects in the KO strain are specifically due to the absence of ERG11.

Signaling Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway

The following diagram illustrates the simplified ergosterol biosynthesis pathway, highlighting the targets of the antifungal drugs discussed.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Antifungal Targets cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Antifungal Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha- demethylase (ERG11/CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Terbinafine Terbinafine Terbinafine->Squalene Inhibits This compound This compound This compound->Lanosterol Inhibits Clotrimazole Clotrimazole Clotrimazole->Lanosterol Inhibits Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway and the targets of comparator antifungals.

Experimental Workflow for Validating this compound's Mechanism of Action

The following diagram outlines the key experimental steps to validate the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for MoA Validation cluster_prep Strain Preparation cluster_assays Antifungal Susceptibility & Sterol Analysis cluster_drugs Antifungal Treatment WT_Strain Wild-Type Strain MIC_Assay Minimum Inhibitory Concentration (MIC) Assay WT_Strain->MIC_Assay Sterol_Analysis Sterol Profile Analysis (GC-MS) WT_Strain->Sterol_Analysis KO_Strain erg11Δ Knockout Strain KO_Strain->MIC_Assay KO_Strain->Sterol_Analysis Comp_Strain Complemented Strain Comp_Strain->MIC_Assay Comp_Strain->Sterol_Analysis Data_Analysis Data Analysis and Mechanism Validation MIC_Assay->Data_Analysis Compare MIC values Sterol_Analysis->Data_Analysis Compare sterol profiles This compound This compound This compound->MIC_Assay This compound->Sterol_Analysis Clotrimazole Clotrimazole Clotrimazole->MIC_Assay Terbinafine Terbinafine Terbinafine->MIC_Assay Amphotericin_B Amphotericin_B Amphotericin_B->MIC_Assay

Caption: Workflow for validating this compound's mechanism of action.

Expected Quantitative Data

The following tables summarize the expected outcomes from the proposed experiments.

Table 1: Minimum Inhibitory Concentration (MIC) Assay Results

Fungal StrainThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)Terbinafine MIC (µg/mL)Amphotericin B MIC (µg/mL)
Wild-Type (WT) Low (e.g., 0.1-1)Low (e.g., 0.1-1)Low (e.g., 0.01-0.1)Low (e.g., 0.25-1)
erg11Δ Knockout (KO) High (Resistant)High (Resistant)LowHigh (Resistant)
erg11Δ + ERG11 (Complemented) Low (Restored Sensitivity)Low (Restored Sensitivity)LowLow (Restored Sensitivity)

Rationale: The erg11Δ knockout strain will exhibit high resistance to this compound and Clotrimazole because their target enzyme is absent.[8][9] Conversely, this strain will remain sensitive to Terbinafine as its target (squalene epoxidase) is upstream and unaffected. The knockout strain is also expected to be resistant to Amphotericin B because the absence of Erg11p prevents the synthesis of ergosterol, the binding target of Amphotericin B.[10][11] The complemented strain should show a restoration of the wild-type sensitivity profile.

Table 2: Sterol Profile Analysis (GC-MS) Following Sub-inhibitory this compound Treatment

Fungal StrainErgosterol LevelLanosterol Level
Wild-Type (WT) - Untreated HighLow
Wild-Type (WT) - this compound Treated Significantly DecreasedSignificantly Increased
erg11Δ Knockout (KO) - Untreated UndetectableUndetectable
erg11Δ + ERG11 (Complemented) - this compound Treated Significantly DecreasedSignificantly Increased

Rationale: In the wild-type and complemented strains, treatment with a sub-inhibitory concentration of this compound is expected to cause a measurable decrease in ergosterol levels and a corresponding accumulation of the substrate of the inhibited enzyme, lanosterol.[7] The erg11Δ knockout strain will not produce ergosterol or lanosterol, as a key enzyme in the pathway is absent.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strains: Wild-type (e.g., Candida albicans SC5314 or Aspergillus fumigatus Af293), the corresponding erg11Δ (or cyp51A/BΔ) knockout mutant, and the erg11Δ + ERG11 complemented strain will be used.[8][12]

  • Culture Media: Strains will be cultured in appropriate media, such as YPD (Yeast Extract-Peptone-Dextrose) for Candida species or Sabouraud Dextrose Agar for Aspergillus species.[9]

  • Growth Conditions: Cultures will be incubated at a temperature optimal for the specific fungal species (e.g., 30-37°C).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay will be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts or M38-A2 for filamentous fungi, with minor modifications.[13]

  • Inoculum Preparation: Fungal cultures will be grown overnight, and the cell density will be adjusted to a 0.5 McFarland standard.[14] This suspension will be further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of this compound, Clotrimazole, Terbinafine, and Amphotericin B will be prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well will be inoculated with the standardized fungal suspension.

  • Incubation: The plates will be incubated at the appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC will be determined as the lowest drug concentration that causes a significant inhibition of visible growth compared to the drug-free control well.[15][16] For azoles, the MIC is often defined as the concentration that inhibits 50% of growth (MIC₅₀).

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fungal sterol analysis.[17][18]

  • Sample Preparation: Wild-type, knockout, and complemented strains will be cultured to mid-log phase and treated with a sub-inhibitory concentration of this compound for a defined period (e.g., 4-6 hours). Untreated cultures will serve as controls.

  • Cell Harvesting and Lysis: Fungal cells will be harvested by centrifugation, washed, and then subjected to saponification by heating in alcoholic potassium hydroxide (B78521) to break open the cells and hydrolyze steryl esters.

  • Sterol Extraction: Non-saponifiable lipids (including sterols) will be extracted using an organic solvent such as n-heptane or petroleum ether.[19]

  • Derivatization: The extracted sterols will be derivatized to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.[20]

  • GC-MS Analysis: The derivatized samples will be injected into a GC-MS system. The gas chromatograph will separate the different sterols based on their boiling points and retention times. The mass spectrometer will then fragment the eluted compounds and generate a mass spectrum for each, allowing for their identification and quantification by comparison to known standards.[21]

Conclusion

The experimental framework detailed in this guide provides a robust methodology for the validation of this compound's mechanism of action. By comparing its effects on wild-type, erg11Δ knockout, and complemented fungal strains alongside other antifungal agents with known mechanisms, researchers can generate clear, quantitative data to confirm that this compound's primary target is indeed lanosterol 14-alpha-demethylase. The significant increase in the MIC of this compound for the erg11Δ strain and the specific accumulation of lanosterol upon treatment in the wild-type strain will provide definitive evidence for its mode of action, reinforcing its classification as an ergosterol biosynthesis inhibitor. This approach not only validates the drug's primary mechanism but also provides a powerful platform for comparative analysis in antifungal drug discovery and development.

References

Flutrimazole: A Comparative Analysis of Fungistatic and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungistatic and fungicidal properties of Flutrimazole, an imidazole-based topical antifungal agent. Its performance is evaluated against other commonly used azole antifungals, supported by available in-vitro experimental data. This document is intended to serve as a resource for research and development professionals in the field of mycology and antifungal drug discovery.

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal drug used for the topical treatment of superficial mycoses of the skin.[1] Like other azole antifungals, its mechanism of action involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2][3] This is achieved through the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase.[3][4] The disruption of the fungal cell membrane ultimately leads to either the inhibition of fungal growth (fungistatic activity) or fungal cell death (fungicidal activity). The nature of this activity—whether it is primarily fungistatic or fungicidal—is a critical determinant of a drug's therapeutic efficacy and can be species-dependent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an imidazole derivative, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a key component in the biosynthetic pathway that converts lanosterol to ergosterol. Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, this compound depletes ergosterol levels and leads to the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function is the basis of its antifungal effect.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_outcome Result Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51A1) Toxic Sterol\nAccumulation Toxic Sterol Accumulation ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Ergosterol\nDepletion Ergosterol Depletion This compound This compound This compound->Inhibition Fungal Cell\nMembrane Disruption Fungal Cell Membrane Disruption Ergosterol\nDepletion->Fungal Cell\nMembrane Disruption Toxic Sterol\nAccumulation->Fungal Cell\nMembrane Disruption

Figure 1: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Comparative In-Vitro Activity

The in-vitro activity of an antifungal agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. This is a measure of fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum. This is a measure of fungicidal activity.

The ratio of MFC to MIC is often used to characterize the nature of an antifungal's activity. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Data Presentation

The following tables summarize the available MIC data for this compound and other azole antifungals against various fungal pathogens. It is important to note that comprehensive MFC data for this compound is limited in the public domain.

Fungal SpeciesThis compoundClotrimazoleKetoconazoleMiconazole
Candida albicans -0.125 - >640.03 - 160.03 - 16
Trichophyton rubrum --0.0625 - 2-
Microsporum canis --0.03 - 16-
Epidermophyton floccosum --0.09 - 1.12-
Scopulariopsis brevicaulis 0.15 - 0.60.3 - 2.5--
Table 1: Comparative Minimum Inhibitory Concentration (MIC, in µg/mL) of this compound and Other Azole Antifungals. Data for this compound against Candida and common dermatophytes is not readily available in the cited literature. A study did show that this compound exhibited both fungistatic and fungicidal activity against Scopulariopsis brevicaulis.[1]

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols, such as M27 for yeasts and M38 for filamentous fungi, to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in 96-well plate C Inoculate each well with the fungal suspension A->C B Prepare standardized fungal inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at appropriate temperature and duration (e.g., 35°C for 24-48h for yeasts) C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth D->E F Record this concentration as the MIC E->F

Figure 2: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium (for most fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to obtain the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated under specific conditions of temperature and duration, which vary depending on the fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is often recorded as the concentration that produces an approximately 50% reduction in turbidity as determined visually or spectrophotometrically.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step after the MIC has been established. This assay quantifies the number of viable fungal cells remaining after exposure to the antifungal agent.

MFC_Workflow cluster_mic From MIC Assay cluster_procedure Procedure cluster_analysis Analysis A Use microtiter plate from completed MIC determination B Subculture a fixed volume from wells showing no visible growth (at and above the MIC) onto antifungal-free agar plates A->B C Incubate agar plates to allow for growth of surviving fungi B->C D Count the number of Colony Forming Units (CFUs) on each plate C->D E Determine the lowest drug concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum D->E F Record this concentration as the MFC E->F

Figure 3: Experimental workflow for the determination of Minimum Fungicidal Concentration (MFC).

Detailed Steps:

  • Subculturing: Following the incubation period for the MIC assay, a small, standardized volume (e.g., 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto fresh, antifungal-free agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated under conditions that are optimal for the growth of the test fungus.

  • MFC Determination: After incubation, the number of colonies on each plate is counted. The MFC is the lowest concentration of the antifungal agent that results in a 99.9% or greater reduction in the number of colony-forming units (CFUs) compared to the starting inoculum count.

Discussion and Conclusion

The available data indicates that this compound is a potent, broad-spectrum antifungal agent with in-vitro activity comparable to other established imidazole antifungals.[1] One study has demonstrated both fungistatic and fungicidal activity against Scopulariopsis brevicaulis.[1] However, a comprehensive understanding of its fungistatic versus fungicidal profile across a wider range of clinically relevant fungi is limited by the lack of publicly available MFC data.

For azole antifungals in general, the distinction between fungistatic and fungicidal activity is not always absolute and can be dependent on the fungal species, the concentration of the drug, and the duration of exposure. While often considered fungistatic against yeasts like Candida species, some azoles have been shown to exhibit fungicidal activity against certain molds.

Further research, specifically generating robust MFC data for this compound against a diverse panel of dermatophytes and yeasts, is warranted. Such studies, adhering to standardized protocols like those from the CLSI, would provide a clearer picture of its fungicidal potential and help to better position it within the arsenal (B13267) of topical antifungal therapies. The development of new antifungal agents with potent fungicidal activity is of particular interest to overcome challenges associated with persistent and recurrent fungal infections, especially in immunocompromised patient populations.

References

A Comparative Pharmacokinetic Profile of Flutrimazole and Clotrimazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Imidazole (B134444) Antifungal Agents

Flutrimazole and clotrimazole (B1669251), both imidazole antifungal agents, are mainstays in the topical treatment of superficial mycoses. While clinically effective, their systemic pharmacokinetic profiles and metabolic fates can influence their therapeutic indices and potential for drug-drug interactions. This guide provides a detailed comparison of the pharmacokinetics of this compound and clotrimazole in animal models, supported by experimental data, to aid in research and development.

Systemic Pharmacokinetic Comparison in a Canine Model

A pivotal comparative study in Beagle dogs provides a head-to-head analysis of the pharmacokinetic parameters of radiolabeled this compound and clotrimazole following both intravenous and oral administration. The data, summarized in the table below, reveal significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic ParameterThis compoundClotrimazole
Intravenous Administration
Biological Half-life (t½)14.4 ± 3.8 h4.6 ± 0.8 h
Clearance (Cl)6.7 ± 0.8 L/h13.6 ± 1.0 L/h
Oral Administration
Fraction of Absorbed Dose (f)78 ± 21%52 ± 10%
Bioavailability8.9 ± 6.1%4.9 ± 1.9%
Data from a study in Beagle dogs administered a dose of 5 mg/kg.[1]

This compound demonstrates a significantly longer biological half-life and lower clearance compared to clotrimazole, suggesting a longer residence time in the body.[1] Following oral administration, this compound shows a higher fraction of absorbed dose and greater bioavailability than clotrimazole.[1] Both drugs undergo a significant first-pass effect, with an estimated 90% of the absorbed dose being metabolized before reaching systemic circulation.[1]

Insights from Other Animal Models

While direct comparative studies in other species are limited, individual studies provide further context. In rats, clotrimazole is rapidly metabolized following oral and intravenous administration.[2] Studies in rabbits have also been conducted to understand the pharmacokinetics of clotrimazole.

Information regarding the in vivo pharmacokinetics of this compound in animal models other than dogs is not extensively available in the reviewed literature. However, studies on its topical application indicate minimal transdermal penetration.[3]

Metabolism and Excretion

Both this compound and clotrimazole are extensively metabolized. The primary route of excretion for both drugs and their metabolites is through the feces, indicating significant biliary elimination.[1] In the canine study, less than 1% of the total radioactivity recovered in the urine after intravenous administration was from the unchanged parent drug for both compounds.[1] Clotrimazole is known to be a potent inhibitor of cytochrome P-450-dependent microsomal aryl hydrocarbon hydroxylase.[4] It can also induce hepatic microsomal metabolism of other drugs after prolonged administration.[5]

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs[1]
  • Animal Model: Six Beagle dogs.

  • Study Design: A cross-over trial design was implemented.

  • Drug Administration:

    • Intravenous: A single dose of 5 mg/kg of [14C]this compound or [14C]clotrimazole was administered.

    • Oral: A single dose of 5 mg/kg of [14C]this compound or [14C]clotrimazole was administered.

  • Sample Collection: Plasma, urine, and feces were collected at various time points.

  • Analytical Method: The levels of total radioactivity, unchanged drug, and the [14C]imidazole metabolite were determined using high-pressure liquid chromatography (HPLC) and liquid scintillation counting.

Visualizing Key Processes

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound and clotrimazole share a common mechanism of action with other azole antifungals: the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting this enzyme, these drugs disrupt the fungal cell membrane, leading to cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Flutrimazole_Clotrimazole This compound / Clotrimazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Flutrimazole_Clotrimazole->Lanosterol 14α-demethylase Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by this compound and Clotrimazole.

Experimental Workflow: Topical Pharmacokinetic Study

The following diagram illustrates a general experimental workflow for assessing the topical pharmacokinetics of antifungal drugs in a rodent model.

Animal_Model Rodent Model (e.g., Rat, Guinea Pig) Dorsal_Skin_Prep Dorsal Skin Preparation (Shaving) Animal_Model->Dorsal_Skin_Prep Drug_Application Topical Application of Formulation Dorsal_Skin_Prep->Drug_Application Sample_Collection Blood and Tissue Sample Collection at Timed Intervals Drug_Application->Sample_Collection Sample_Processing Sample Processing (e.g., Homogenization, Extraction) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis for Drug Quantification Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->PK_Analysis

Caption: General workflow for a topical pharmacokinetic study in a rodent model.

References

Navigating Azole Cross-Resistance: A Comparative Guide for Researchers with a Focus on Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance patterns among azole antifungals reveals complex, species-specific interactions critical for the development of next-generation antifungal therapies. While direct experimental data on cross-resistance involving the topical imidazole (B134444) flutrimazole is limited in published literature, an understanding of the established mechanisms governing the broader azole class provides a crucial framework for predicting its potential activity profile against resistant fungal pathogens.

This compound, an imidazole derivative, demonstrates potent, broad-spectrum in vitro activity against a range of yeasts and fungi.[1] Its mechanism of action is shared with all azole antifungals: the inhibition of lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] This shared target is the primary reason that resistance mechanisms developed against one azole often confer cross-resistance to other members of the class.

This guide provides a comprehensive comparison of these resistance patterns, supported by experimental data for widely-used triazoles, detailed methodologies, and visual representations of the underlying molecular mechanisms to help inform research and development.

Quantitative Analysis of Azole Cross-Resistance

The minimum inhibitory concentration (MIC) is the key metric for quantifying the in vitro activity of an antifungal agent. The following tables summarize representative MIC data for clinically important azoles against fluconazole-susceptible and fluconazole-resistant isolates of major Candida species. This data illustrates the common phenomenon of cross-resistance. While specific data for this compound is not available in these comparative studies, its activity has been shown to be comparable to or greater than clotrimazole (B1669251) against susceptible strains.[1]

Table 1: Comparative MICs (μg/mL) for Azoles Against Candida albicans

AntifungalFluconazole-Susceptible (S) IsolatesFluconazole-Resistant (R) IsolatesFold Increase in MIC90 (R vs. S)
Fluconazole (B54011) MIC₅₀: 0.25 - 0.5MIC₉₀: 0.5 - 1MIC₅₀: 32 - 128MIC₉₀: ≥64 - ≥256>64x
Itraconazole MIC₅₀: 0.03 - 0.06MIC₉₀: 0.06 - 0.125MIC₅₀: 0.5 - 4MIC₉₀: 1 - 16~16x
Voriconazole MIC₅₀: 0.015 - 0.03MIC₉₀: 0.03 - 0.06MIC₅₀: 0.25 - 2MIC₉₀: 1 - 8~33x
Posaconazole MIC₅₀: 0.015 - 0.03MIC₉₀: 0.03 - 0.06MIC₅₀: 0.25 - 1MIC₉₀: 0.5 - 4~16x

Note: Data synthesized from multiple sources. Ranges reflect variations across studies.

Table 2: Comparative MICs (μg/mL) for Azoles Against Candida glabrata

AntifungalFluconazole-Susceptible (S) IsolatesFluconazole-Resistant (R) IsolatesFold Increase in MIC90 (R vs. S)
Fluconazole MIC₅₀: 2 - 8MIC₉₀: 8 - 16MIC₅₀: ≥64MIC₉₀: ≥128>8x
Itraconazole MIC₅₀: 0.125 - 0.5MIC₉₀: 0.5 - 1MIC₅₀: 2 - 8MIC₉₀: ≥4 - ≥16>8x
Voriconazole MIC₅₀: 0.06 - 0.25MIC₉₀: 0.25 - 1MIC₅₀: 1 - 4MIC₉₀: 2 - 8~8x
Posaconazole MIC₅₀: 0.25 - 0.5MIC₉₀: 0.5 - 1MIC₅₀: 2 - 8MIC₉₀: 4 - 16~8x

Note: Data synthesized from multiple sources. C. glabrata often exhibits high-level cross-resistance due to efflux pump overexpression.[2]

Core Mechanisms of Azole Cross-Resistance

Resistance to one azole frequently extends to others due to two primary, and often co-occurring, molecular mechanisms.[3][4][5] Given that this compound targets the same enzyme, it is highly probable that these mechanisms would also reduce its efficacy.

  • Target Enzyme Modification : Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-alpha-demethylase enzyme.[3] These changes can reduce the binding affinity of azole drugs to the enzyme's active site, thereby diminishing their inhibitory effect.[6] Specific substitutions, such as Y132F and K143R in Candida albicans, are strongly associated with fluconazole resistance and often lead to elevated MICs for other azoles.[3]

  • Overexpression of Efflux Pumps : A major driver of high-level, multi-drug resistance is the upregulation of membrane transporter proteins that actively pump antifungal agents out of the fungal cell.[3][7][8] The two main families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[3] Overexpression of these pumps, often due to gain-of-function mutations in transcription factors like TAC1 and MRR1, reduces the intracellular concentration of the drug to sub-therapeutic levels.[4][9] This mechanism is particularly prominent in Candida glabrata and can confer resistance to virtually all azoles.[2]

Azole_Resistance_Mechanisms cluster_Cell Fungal Cell cluster_Pumps Efflux Pumps Azole Azole Antifungal (e.g., this compound) Erg11 Lanosterol 14α-demethylase (Target Enzyme) Azole->Erg11 Inhibits Cdr1_2 Cdr1/Cdr2 (ABC) Azole->Cdr1_2 Mdr1 Mdr1 (MFS) Azole->Mdr1 Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Membrane Cell Membrane Ergosterol->Membrane Integrates into Cdr1_2->Azole Efflux Mdr1->Azole Efflux ERG11_mut 1. Target Modification (ERG11 mutation) Reduces drug binding ERG11_mut->Erg11 Alters Pump_up 2. Efflux Pump Overexpression Reduces intracellular drug Pump_up->Cdr1_2 Upregulates Pump_up->Mdr1 Upregulates

Fig 1. Primary mechanisms of azole antifungal resistance.

Experimental Protocols

Standardized methodologies are crucial for generating reproducible antifungal susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 are the most widely recognized reference methods.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
  • Inoculum Preparation:

    • Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated for 24-48 hours.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of antifungal agents (e.g., this compound, fluconazole) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

    • Plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This is usually assessed visually or using a spectrophotometer.

Experimental_Workflow start Start: Isolate Fungus culture 1. Subculture on Agar (24-48h) start->culture prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) culture->prep_inoculum dilute_inoculum 3. Dilute in RPMI Medium prep_inoculum->dilute_inoculum inoculate 6. Inoculate Plates dilute_inoculum->inoculate prep_drug 4. Prepare Drug Stock (in DMSO) dilute_drug 5. Serial Dilution in Plate prep_drug->dilute_drug dilute_drug->inoculate incubate 7. Incubate at 35°C (24-48h) inoculate->incubate read_mic 8. Read MIC (≥50% growth inhibition) incubate->read_mic end End: Report MIC Value read_mic->end

References

A Researcher's Guide to Statistical Methods in Comparative Antifungal Studies of Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, objective analysis of comparative antifungal studies is paramount in evaluating therapeutic potential. This guide provides a comprehensive overview of the statistical methods and experimental data pertinent to studies involving Flutrimazole, a topical imidazole (B134444) antifungal agent. By presenting quantitative data in a structured format and detailing experimental protocols, this guide aims to facilitate a clear comparison of this compound's performance against other antifungal alternatives.

Comparative Efficacy of this compound: A Data-Driven Overview

Clinical trials have demonstrated the efficacy of this compound in treating various dermatomycoses, often comparing it to other established antifungal agents like clotrimazole (B1669251) and bifonazole (B1667052). The data from these studies, primarily focusing on mycological and clinical cure rates, are summarized below.

Clinical Trial Data: this compound vs. Comparators
Comparison Agent Indication This compound Cure Rate Comparator Cure Rate Study Details Statistical Significance
1% Clotrimazole CreamDermatomycoses80% (Mycological Cure)79% (Mycological Cure)Multicentre, double-blind, randomized; 484 patients; 4 weeks treatment.[1]No significant difference (P = 0.83).[1]
1% Bifonazole CreamDermatomycoses73% (Clinical & Mycological Cure)65% (Clinical & Mycological Cure)Multicentre, double-blind, randomized; 449 patients; 4 weeks treatment.[2]This compound showed better efficacy (p = 0.05).[2]
1% Bifonazole PowderTinea Pedis83.5% (Clinical Cure)82.4% (Clinical Cure)Multicentre, double-blind, randomized; 222 patients; 4 weeks treatment.[3]No significant difference.[3]
1% Bifonazole PowderTinea Pedis65.3% (Global Cure)70.1% (Global Cure)Multicentre, double-blind, randomized; 222 patients; 4 weeks treatment.[3]No significant difference.[3]

In Vitro Susceptibility Data

In vitro studies provide crucial information on the intrinsic antifungal activity of a compound. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Antifungal Agent Fungal Species MIC Range (µg/mL)
This compoundDermatophytes, filamentous fungi, and yeasts0.025 - 5.0
ClotrimazoleVarious FungiNot specified in broad range
BifonazoleVarious FungiGenerally requires higher concentrations than this compound

Experimental Protocols

Reproducibility and validity of comparative studies hinge on detailed and standardized experimental protocols. Below are outlines of typical methodologies employed in both in vitro and clinical evaluations of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, including dermatophytes.[4][5][6]

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, like potato dextrose agar, to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer.[7]

  • Antifungal Agent Preparation: this compound and comparator agents are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in a 96-well microtiter plate using RPMI 1640 medium.[7]

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a controlled temperature (e.g., 28°C or 35°C) for a specified period (typically 4 to 7 days for dermatophytes).[8]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control well.[8]

Clinical Trial Protocol: Comparative Study in Dermatomycoses

Clinical trials comparing topical antifungals are typically designed as randomized, double-blind, multicenter studies to minimize bias.[1][2]

  • Patient Population: Patients with a clinical and mycological diagnosis of a specific dermatomycosis (e.g., tinea pedis, tinea corporis) are recruited. Inclusion and exclusion criteria are strictly defined.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator agent. Both the patients and the investigators are blinded to the treatment allocation.

  • Treatment Regimen: The assigned cream or powder is applied to the affected area for a specified duration, typically 4 weeks.[1][2][3]

  • Efficacy Assessment: The primary efficacy endpoints are typically the mycological cure rate (negative microscopy and culture) and the clinical cure rate (resolution of signs and symptoms) at the end of the treatment period.

  • Statistical Analysis: Statistical methods such as the Chi-square test or Fisher's exact test are used to compare the cure rates between the treatment groups.[9] A p-value of < 0.05 is generally considered statistically significant.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Study cluster_clinical Clinical Trial cluster_analysis Data Analysis p1 Fungal Isolate Culture p2 Inoculum Preparation p1->p2 p4 Inoculation of Microtiter Plates p2->p4 p3 Serial Dilution of Antifungals p3->p4 p5 Incubation p4->p5 p6 MIC Determination p5->p6 a1 Statistical Comparison of MICs p6->a1 c1 Patient Recruitment & Diagnosis c2 Randomization & Blinding c1->c2 c3 Treatment Application c2->c3 c4 Follow-up Assessments c3->c4 c5 Efficacy & Safety Evaluation c4->c5 a2 Comparison of Cure Rates c5->a2 a3 Safety Profile Analysis c5->a3

Comparative Antifungal Study Workflow

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol (B1674476) Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme ergosterol (B1671047) Ergosterol enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane This compound This compound (Azole Antifungal) This compound->enzyme Inhibition

Mechanism of Action of this compound

This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase.[10] This enzyme is a critical component of the ergosterol biosynthesis pathway.[11][12][13] By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component for maintaining the structural integrity of the fungal cell membrane.[10][14] This ultimately leads to impaired cell membrane function and fungal cell death.

References

A comparative review of the safety profiles of Flutrimazole and other topical imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topical imidazole (B134444) antifungals are a cornerstone in the treatment of superficial fungal infections. This guide provides a comparative review of the safety profiles of flutrimazole and other commonly used topical imidazoles, including clotrimazole (B1669251), miconazole, ketoconazole (B1673606), and econazole (B349626). The information is supported by data from clinical trials and preclinical studies to aid in research and development decisions.

Executive Summary

This compound consistently demonstrates a favorable safety and tolerability profile, characterized by a low incidence of primarily mild and transient local adverse events. Comparative clinical trials indicate that this compound's safety is comparable, and in some instances superior, to other topical imidazoles such as clotrimazole, ketoconazole, and bifonazole (B1667052). While all topical imidazoles are generally well-tolerated, differences in the incidence and nature of adverse reactions exist, which are detailed in this review.

Mechanism of Action

Topical imidazoles share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, imidazoles alter the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component Disrupted_Membrane Disrupted_Membrane Fungal_Cell_Membrane->Disrupted_Membrane Leads to Imidazoles Imidazoles Imidazoles->Lanosterol_14a_demethylase Inhibition

Imidazole Antifungal Mechanism of Action

Comparative Safety Data from Clinical Trials

The following table summarizes the incidence of common adverse events reported in comparative clinical trials of this compound and other topical imidazoles.

Antifungal AgentIncidence of Adverse EventsCommon Adverse Events ReportedComparative Notes
This compound 5-7% (overall)[4][5][6]Mild local reactions (irritation, burning sensation)[4][5][6]- Well-tolerated with an overall adverse reaction incidence of 7% in a large comparative study with clotrimazole.[4] - In a study against bifonazole, the overall incidence of adverse effects was 5%.[5][6] - No adverse effects were reported in a comparative trial of this compound shampoo versus ketoconazole shampoo.[7][8]
Clotrimazole 2.7-22%Local hypersensitivity reactions, vaginal burning, mild skin irritation[9][10][11][12][13]- Exhibited local hypersensitivity reactions in a comparative study with oral fluconazole (B54011).[9] - Related adverse events were reported in 2.7% of patients using an otic solution.[10][12] - A study on vaginal suppositories reported vaginal burning in 22% of users.[11] - Mild skin irritation was observed in 5% of patients in a study against sertaconazole.[13]
Miconazole 0.7-19.3%Application site irritation, drug-related adverse effects[14][15][16]- Adverse events occurred in 33 out of 171 subjects (19.3%) in one study, with 8.8% considered drug-related.[14][17] - Pooled data from 21 clinical trials showed the most common adverse reaction was application site irritation at 0.7%.[16]
Ketoconazole Low, similar to vehiclePremature termination due to adverse events (3% in one study)[18]- Adverse events were few, generally mild or moderate, and similar between treatment and vehicle groups in a phase III trial of a 2% gel.[19][20][21] - One patient (3%) prematurely terminated treatment due to adverse events in a comparative study with this compound.[18]
Econazole 1-4%Local irritation, nasopharyngitis, headache[22][23][24]- Side effects are generally limited to local irritation in about 1 to 4% of patients.[22] - In a phase 3 trial of a 1% foam, nasopharyngitis and headache were experienced by >1% of subjects, with few other adverse events.[23][24]

Experimental Protocols for Safety Assessment

The safety assessment of topical antifungal agents involves a series of preclinical and clinical evaluations. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a substance to cause damage to cells in culture.[25][26]

  • Objective: To assess the cytotoxicity of the antifungal agent and its formulation.

  • Methods:

    • Extract Method: An extract of the test material is prepared using a suitable solvent. This extract is then applied to a culture of mammalian cells (e.g., L-929 mouse fibroblasts).[25][27]

    • Direct Contact Method: The test material is placed in direct contact with a layer of cultured cells.[25]

    • Agar (B569324) Diffusion Method: An agar layer is placed between the test material and the cultured cells, allowing any leachable substances to diffuse through and contact the cells.[25]

  • Evaluation: After a specified incubation period (typically 24-48 hours), the cells are examined for cytotoxic effects, such as cell lysis, inhibition of cell growth, or changes in cell morphology.[26][27] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[26]

Dermal Sensitization Test (Magnusson and Kligman Guinea Pig Maximization Test)

This assay is designed to assess the potential of a substance to induce skin sensitization.

  • Objective: To determine if the topical antifungal can cause an allergic contact dermatitis.

  • Methodology:

    • Induction Phase: A group of guinea pigs is initially exposed to the test substance with and without an adjuvant to enhance the immune response. This involves both intradermal injections and topical applications.

    • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically. A control group, not previously exposed to the test substance, is also challenged.

  • Evaluation: The skin reactions at the challenge sites are scored for erythema and edema at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to the control group to determine the sensitization potential.

cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In_Vitro_Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Dermal_Sensitization Dermal Sensitization (e.g., Magnusson & Kligman) Irritation_Photosafety Irritation & Photosafety Studies Systemic_Toxicity Systemic Toxicity (Rodent & Non-rodent) Phase_I Phase I (Safety & Tolerability in Healthy Volunteers) Systemic_Toxicity->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy & Safety) Phase_II->Phase_III

Topical Drug Safety Testing Workflow

Conclusion

The available data indicates that this compound has a very favorable safety profile, comparable or superior to other widely used topical imidazoles. The incidence of adverse events with this compound is low and typically confined to mild, local, and transient skin reactions. Other topical imidazoles such as clotrimazole, miconazole, ketoconazole, and econazole are also generally safe and well-tolerated, with most adverse effects being localized to the application site. The choice of a specific topical antifungal may therefore be guided by factors such as efficacy against the target pathogen, formulation characteristics, and the specific patient population, with the assurance of a generally high safety margin for this class of drugs. Continuous monitoring and comparative studies are essential to further refine the understanding of the relative safety of these important therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Flutrimazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of flutrimazole, a topical antifungal agent. Researchers, scientists, and drug development professionals are urged to follow these procedural guidelines to ensure safety and compliance with environmental regulations. The information herein is intended to supplement, not replace, institutional and regulatory protocols.

This compound's disposal procedure is contingent on its classification as either a non-hazardous or a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as determined by the Environmental Protection Agency (EPA) and state authorities. The waste generator is ultimately responsible for making an accurate hazardous waste determination.

Step 1: Hazardous Waste Determination

Before disposal, a formal hazardous waste determination must be conducted for this compound. This involves ascertaining if the waste meets any of the following criteria:

  • Listed Hazardous Waste: Check if this compound or its sole active ingredient is specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products. A thorough review of 40 CFR § 261.33 is necessary.

  • Characteristic Hazardous Waste: Determine if the this compound waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:

    • Ignitability (D001): A liquid with a flashpoint less than 60°C (140°F), a non-liquid capable of causing fire under certain conditions, an ignitable compressed gas, or an oxidizer.

    • Corrosivity (D002): An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.

    • Reactivity (D003): A substance that is unstable, reacts violently with water, or can generate toxic gases.

    • Toxicity (D004-D043): When subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract from the waste contains contaminants at or above the concentrations specified in 40 CFR § 261.24.

Consult the Safety Data Sheet (SDS) for this compound for information on its chemical properties, which can aid in this determination. One available SDS indicates that this compound is "Very toxic to aquatic life with long lasting effects," underscoring the importance of proper disposal and the precautionary measure to "Avoid release to the environment."

Step 2: Segregation and Storage

Proper segregation of this compound waste is critical to prevent contamination and ensure correct disposal.

  • If determined to be Non-Hazardous: Segregate from general trash and biohazardous waste. Place in a designated container for non-RCRA pharmaceutical waste, which is often white with a blue lid and clearly labeled "For Incineration Only".[1]

  • If determined to be RCRA Hazardous: Place in a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure lid. The container must be labeled with the words "Hazardous Waste" and other required information as per EPA and Department of Transportation (DOT) regulations.

All pharmaceutical waste should be stored in a secure area inaccessible to the public.[1]

Step 3: Disposal Procedures

The disposal pathway for this compound is dictated by its hazardous waste classification.

Scenario A: this compound as Non-RCRA Pharmaceutical Waste

If this compound is determined not to be a RCRA hazardous waste, it should still be managed as a non-hazardous pharmaceutical waste to mitigate environmental risks.

Procedural Steps:

  • Segregation: Collect waste this compound in a designated non-RCRA pharmaceutical waste container.

  • Labeling: Ensure the container is clearly labeled "For Incineration Only" or as per your facility's and state's guidelines.

  • Disposal: Arrange for a licensed medical waste disposal service to collect and transport the waste for incineration.[1][2] Sewering (disposal down the drain) of non-hazardous pharmaceutical waste is not recommended.[2]

Scenario B: this compound as RCRA Hazardous Waste

If this compound is classified as a P- or U-listed waste or exhibits a hazardous characteristic, it must be managed under the more stringent RCRA regulations.

Procedural Steps:

  • Containerization: Use a designated hazardous waste container.

  • Labeling: The container must be marked with "Hazardous Waste," the specific EPA waste code (if known), and an accumulation start date.

  • Accumulation: Store the waste in a designated satellite accumulation area or a central accumulation area, adhering to the volume and time limits based on your facility's generator status.

  • Disposal: The waste must be treated at a permitted treatment facility.[2] The most common method for hazardous pharmaceutical waste is incineration.[2] A licensed hazardous waste transporter must be used to ship the waste to a permitted disposal facility, accompanied by a hazardous waste manifest.

Quantitative Data Summary

ParameterNon-RCRA Pharmaceutical WasteRCRA Hazardous Waste
EPA Waste Code Not applicableP, U, or D-listed code (e.g., D001, D002)
Recommended Disposal IncinerationIncineration at a permitted facility
Container Labeling "For Incineration Only" (or similar)"Hazardous Waste" + EPA Waste Code
Sewering Not recommendedProhibited
Transportation Licensed medical waste haulerLicensed hazardous waste transporter with manifest

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Flutrimazole, a potent imidazole (B134444) antifungal agent. Adherence to these procedures will minimize exposure risks and ensure compliant disposal, fostering a secure and productive research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of specific personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Fire/flame resistant and impervious clothingTo protect against skin contact.[1]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Required when dusts are generated.[3]

Procedural Guidance: Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or use only outdoors.[1]

  • Avoid Dust and Aerosols: Take measures to avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Clothing: Wear suitable protective clothing.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage Protocols
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from foodstuff containers or incompatible materials.[1]

  • Security: Store in a locked-up place.[1]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. The material should be sent to an appropriate treatment and disposal facility.[1] Do not let the product enter drains.[3] For unused cream formulations, it is recommended to mix the product with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and then dispose of it in the household trash.[4]

Emergency Procedures: First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if eye irritation persists.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visualizing Safety Workflows

To further clarify procedural logic, the following diagrams illustrate key decision-making and response processes for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Start: Task Involves Handling this compound task_assessment Assess Task: Potential for dust/aerosol generation? Potential for splashing? start->task_assessment dust_aerosol Is there a risk of dust or aerosol generation? task_assessment->dust_aerosol splash_risk Is there a risk of splashing? task_assessment->splash_risk dust_aerosol->splash_risk No wear_respirator Wear Full-Face Respirator dust_aerosol->wear_respirator Yes wear_goggles Wear Tightly Fitting Safety Goggles splash_risk->wear_goggles Yes wear_gloves_gown Wear Chemical-Impermeable Gloves and Impervious Gown splash_risk->wear_gloves_gown No wear_respirator->splash_risk wear_goggles->wear_gloves_gown proceed Proceed with Task wear_gloves_gown->proceed

Caption: PPE selection workflow for handling this compound.

Flutrimazole_Spill_Response cluster_spill This compound Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Personnel to a Safe Area and Keep Upwind spill_detected->evacuate ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Impermeable Gloves (2 pairs) - Protective Gown evacuate->ppe contain Contain the Spill: Use non-sparking tools ppe->contain cleanup Clean Up Spill: - Avoid dust formation - Collect material contain->cleanup disposal Dispose of Waste: Place in a sealed container for disposal at an approved facility cleanup->disposal decontaminate Decontaminate the Area and Equipment disposal->decontaminate report Report the Incident decontaminate->report

References

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